8-OH-DPAT hydrobromide
Description
Properties
IUPAC Name |
7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.BrH/c1-3-10-17(11-4-2)14-9-8-13-6-5-7-16(18)15(13)12-14;/h5-7,14,18H,3-4,8-12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BATPBOZTBNNDLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80896822 | |
| Record name | 8-Hydroxy-2-dipropylaminotetralin hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80896822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500430 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
76135-31-4, 87394-87-4 | |
| Record name | 1-Naphthalenol, 7-(dipropylamino)-5,6,7,8-tetrahydro-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76135-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Hydroxy-2-dipropylaminotetralin hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076135314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Hydroxy-2-dipropylaminotetralin hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80896822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (�±)-8-Hydroxy-2-(dipropylamino)tetralin hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-HYDROXY-2-DIPROPYLAMINOTETRALIN HYDROBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8TFV2F5CP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
8-OH-DPAT Hydrobromide: A Deep Dive into its Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(±)-8-Hydroxy-2-(dipropylamino)tetralin hydrobromide (8-OH-DPAT) is a cornerstone pharmacological tool in serotonin (B10506) research. Initially identified as a potent and selective 5-HT1A receptor agonist, its complex pharmacology is now known to encompass interactions with other receptors and transporters, leading to a wide array of physiological and behavioral effects. This technical guide provides a comprehensive overview of the mechanism of action of 8-OH-DPAT, detailing its receptor binding profile, downstream signaling cascades, and the experimental methodologies used to elucidate these properties. Quantitative data are summarized in structured tables for comparative analysis, and key pathways and workflows are visualized using detailed diagrams.
Receptor Binding Profile
8-OH-DPAT is a high-affinity agonist at the serotonin 5-HT1A receptor, which is its primary target. However, it also exhibits affinity for other serotonin receptors, most notably the 5-HT7 receptor, and can interact with the serotonin transporter (SERT). Its binding characteristics are stereoselective, with the (R)-(+)-enantiomer generally showing higher affinity and efficacy at the 5-HT1A receptor compared to the (S)-(-)-enantiomer.[1][2]
Quantitative Binding Data
The binding affinities of 8-OH-DPAT for various receptors have been determined through radioligand binding assays. The following table summarizes key quantitative data from the literature.
| Receptor/Transporter | Species | Radioligand | Preparation | Ki (nM) | pKi | pIC50 | Reference(s) |
| 5-HT1A | Rat | [3H]8-OH-DPAT | Brain raphe area | - | 8.82 (high affinity site) | 8.19 | [3][4] |
| Rat | [3H]8-OH-DPAT | Hippocampus | - | 9.20 (high affinity site) | - | [4] | |
| 5-HT7 | Human | - | HEK293 cells | 466 | 6.6 | - | [3] |
| Rat | [3H]8-OH-DPAT | Brain raphe area (non-5-HT1A sites) | 35-52 | - | - | [4] | |
| SERT (5-HT Uptake Site) | Rat | [3H]citalopram | Brain raphe area | - | - | - | [4] |
| Rat | [3H]8-OH-DPAT (non-5-HT1A sites) | Brain raphe area | 44.6 (KD) | - | - | [4] | |
| 5-HT1B | - | - | - | - | - | 5.42 | [3] |
| Dopamine D2 | Rat | [3H]spiperone or [3H]raclopride | Brain tissue | Weak affinity | <5 | - | [4][5] |
| α1-adrenoceptor | Human | [3H]prazosin | CHO cells | Weak affinity | <5 | - | [4][5] |
| α2-adrenoceptor | - | - | - | Weak affinity | <5 | - | [4] |
Note: Ki values represent the inhibition constant, pKi is the negative logarithm of the Ki, and pIC50 is the negative logarithm of the concentration that inhibits 50% of radioligand binding. Values can vary depending on the experimental conditions.
Downstream Signaling Pathways
Activation of the 5-HT1A receptor by 8-OH-DPAT initiates a cascade of intracellular signaling events. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins.
Inhibition of Adenylyl Cyclase
Upon agonist binding, the activated Gi/o protein dissociates into its Gαi/o and Gβγ subunits. The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[6][7] This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA).
References
- 1. repository.lsu.edu [repository.lsu.edu]
- 2. Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: biochemical and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
8-OH-DPAT: A Comprehensive Technical Guide to a Selective 5-HT1A Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), a cornerstone research tool in the study of the serotonin (B10506) 1A (5-HT1A) receptor. This document details its pharmacological properties, the signaling pathways it modulates, and comprehensive protocols for key in vitro and in vivo experimental assessments.
Introduction
8-OH-DPAT is a potent and selective agonist for the 5-HT1A receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[1] Widely distributed throughout the central nervous system, 5-HT1A receptors are crucial modulators of mood, anxiety, and cognition.[2] As such, they are a primary target for the development of therapeutics for a range of neuropsychiatric disorders.[1][2] 8-OH-DPAT's high affinity and full agonism at this receptor have made it an invaluable pharmacological tool for elucidating the physiological and behavioral roles of the 5-HT1A receptor system. In animal studies, administration of 8-OH-DPAT has been shown to elicit a variety of effects, including antidepressant, anxiolytic, hypothermic, and analgesic responses.[3]
Pharmacological Profile
The pharmacological activity of 8-OH-DPAT is characterized by its high binding affinity and functional potency at the 5-HT1A receptor.
Binding Affinity and Selectivity
8-OH-DPAT exhibits high affinity for the 5-HT1A receptor, with Ki values typically in the low nanomolar range. While it is considered a selective 5-HT1A agonist, it also displays measurable affinity for other receptors at higher concentrations, most notably the 5-HT7 receptor and the serotonin transporter.
| Receptor/Transporter | Species | Radioligand | Ki (nM) | Reference |
| 5-HT1A | Human | [3H]8-OH-DPAT | 3.8 | [4] |
| Rat | [3H]8-OH-DPAT | 4.1 (R-isomer), 6.1 (S-isomer) | [5] | |
| 5-HT1B | Not Specified | Not Specified | pIC50 = 5.42 | [6] |
| 5-HT7 | Human | Not Specified | 466 | [6] |
| α1-adrenoceptor | Rat | [3H]8-OH-DPAT | >10,000 | [7] |
| α2-adrenoceptor | Rat | [3H]8-OH-DPAT | >10,000 | [7] |
| Dopamine (B1211576) D2 | Rat | [3H]8-OH-DPAT | >10,000 | [7] |
| Serotonin Transporter (SERT) | Human Platelets | [3H]8-OH-DPAT | 43 | [8] |
Functional Activity
As a full agonist, 8-OH-DPAT effectively stimulates 5-HT1A receptor-mediated signaling cascades. This is typically quantified through in vitro functional assays that measure the inhibition of adenylyl cyclase activity (cAMP accumulation) or the stimulation of G-protein activation ([35S]GTPγS binding).
| Assay | Cell Line/Tissue | Parameter | Value (nM) | Reference |
| cAMP Inhibition | HEK293 cells | EC50 | 6 | [4] |
| Not Specified | pEC50 = 8.24 | 5.82 | [4] | |
| [35S]GTPγS Binding | Rat Cortex | EC50 | ~1 | [9] |
| HEK293 cells | EC50 | ~1 | [9] |
Signaling Pathways
Activation of the 5-HT1A receptor by 8-OH-DPAT initiates a cascade of intracellular signaling events. The 5-HT1A receptor canonically couples to inhibitory Gi/o proteins.[2] This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic AMP (cAMP).[2][10] The dissociation of the Gβγ subunit from the Gα subunit can also modulate downstream effectors, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels and voltage-gated Ca2+ channels, leading to neuronal hyperpolarization and reduced neuronal excitability.[2] Additionally, 5-HT1A receptor activation can influence other signaling pathways, including the mitogen-activated protein kinase (MAPK/ERK) pathway.[2][11]
Figure 1: 5-HT1A Receptor Signaling Pathway
Experimental Protocols
The following sections provide detailed methodologies for key experiments utilized to characterize the interaction of 8-OH-DPAT with the 5-HT1A receptor.
In Vitro Assays
This assay quantifies the affinity of 8-OH-DPAT for the 5-HT1A receptor.
Figure 2: Radioligand Binding Assay Workflow
Protocol:
-
Membrane Preparation:
-
Culture HEK-293 cells stably expressing the human 5-HT1A receptor.
-
Harvest cells and resuspend in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Homogenize the cell suspension and centrifuge at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Resuspend the membrane pellet in an appropriate buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer (e.g., 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4), a fixed concentration of [³H]8-OH-DPAT (e.g., ~1.0 nM), and varying concentrations of unlabeled 8-OH-DPAT.
-
To determine non-specific binding, use a high concentration of a non-radiolabeled ligand (e.g., 10 µM 5-HT).
-
Initiate the binding reaction by adding the membrane preparation.
-
Incubate at 37°C for 30 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the unlabeled 8-OH-DPAT.
-
Determine the IC50 value from the resulting competition curve and calculate the Ki value using the Cheng-Prusoff equation.
-
This functional assay measures the ability of 8-OH-DPAT to inhibit adenylyl cyclase activity.
Protocol:
-
Cell Culture:
-
Culture CHO-K1 cells stably expressing the human 5-HT1A receptor.
-
Seed the cells into a 384-well plate and allow them to adhere.
-
-
Assay Procedure:
-
Wash the cells with stimulation buffer.
-
Add serial dilutions of 8-OH-DPAT to the wells.
-
Stimulate the cells with a fixed concentration of forskolin (B1673556) (an adenylyl cyclase activator) to induce cAMP production.
-
Incubate at room temperature for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
-
Data Analysis:
-
Convert the raw data to cAMP concentrations using a standard curve.
-
Plot the cAMP concentration against the log concentration of 8-OH-DPAT.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
This assay directly measures the activation of G-proteins upon 5-HT1A receptor stimulation by 8-OH-DPAT.
Protocol:
-
Membrane Preparation:
-
Prepare membranes from rat hippocampus or cells expressing the human 5-HT1A receptor as described in the radioligand binding assay protocol.
-
-
Assay Procedure:
-
In a 96-well plate, add assay buffer (e.g., 50 mM Tris-HCl, 1 mM EGTA, 3 mM MgCl₂, 100 mM NaCl, pH 7.4), GDP, [³⁵S]GTPγS, and the membrane preparation.
-
Add serial dilutions of 8-OH-DPAT.
-
For non-specific binding, add a high concentration of unlabeled GTPγS.
-
Incubate at 30°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through filter plates.
-
-
Data Analysis:
-
Quantify the amount of bound [³⁵S]GTPγS using a microplate scintillation counter.
-
Plot the amount of bound [³⁵S]GTPγS against the log concentration of 8-OH-DPAT.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
In Vivo Behavioral Assays
The following are common behavioral assays used to assess the in vivo effects of 8-OH-DPAT in rodents.
Figure 3: General Logic of Behavioral Assays
Administration of 8-OH-DPAT can induce a set of behaviors collectively known as the "serotonin syndrome."
Protocol:
-
Animal Preparation:
-
House male Wistar or Sprague-Dawley rats individually and allow them to acclimate to the housing conditions.
-
-
Drug Administration:
-
Administer 8-OH-DPAT subcutaneously (s.c.) or intraperitoneally (i.p.) at doses typically ranging from 0.1 to 1.0 mg/kg.
-
-
Behavioral Observation:
-
Place the rat in a clear observation cage immediately after injection.
-
Observe and score the presence and intensity of specific behaviors for a set period (e.g., 30-60 minutes).
-
Key behaviors to score include:
-
Forepaw treading
-
Flat body posture
-
Hindlimb abduction
-
Head weaving
-
Tremor
-
-
-
Data Analysis:
-
Analyze the scores for each behavior, often using a rating scale (e.g., 0 for absent, 1 for present, 2 for marked).
-
Compare the scores between the 8-OH-DPAT-treated group and a vehicle-treated control group using appropriate statistical tests.
-
The EPM is a widely used assay to assess anxiety-like behavior in rodents.
Protocol:
-
Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms, elevated above the floor.
-
-
Procedure:
-
Acclimate the animals to the testing room for at least one hour before the test.[6]
-
Administer 8-OH-DPAT (typically 0.01-0.3 mg/kg, s.c.) or vehicle.[12]
-
After a specified pretreatment time, place the animal in the center of the maze, facing an open arm.[7]
-
Allow the animal to explore the maze for a 5-minute session.[12]
-
Record the session using a video camera for later analysis.
-
-
Data Analysis:
-
Measure the time spent in the open arms and the number of entries into the open and closed arms.
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
An increase in these parameters is indicative of an anxiolytic-like effect.
-
Compare the data between the 8-OH-DPAT-treated and vehicle-treated groups.
-
The FST is a common model to screen for antidepressant-like activity.
Protocol:
-
Apparatus:
-
A transparent cylindrical container filled with water (24-30°C) to a depth where the animal cannot touch the bottom.
-
-
Procedure:
-
On day 1 (pre-test), place the animal in the water for 15 minutes.
-
On day 2 (test), administer 8-OH-DPAT (e.g., 0.25 mg/kg, s.c.) or vehicle.
-
After the pretreatment period, place the animal back in the water for a 5-minute session.
-
Record the session for subsequent scoring.
-
-
Data Analysis:
-
Score the duration of immobility (floating with only minor movements to keep the head above water).
-
A decrease in immobility time is interpreted as an antidepressant-like effect.
-
Compare the immobility duration between the drug-treated and vehicle-treated groups.
-
Conclusion
8-OH-DPAT remains an indispensable tool in serotonin research. Its well-characterized pharmacological profile as a selective 5-HT1A receptor agonist allows for the precise investigation of this receptor's role in health and disease. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to further explore the therapeutic potential of targeting the 5-HT1A receptor system.
References
- 1. m.youtube.com [m.youtube.com]
- 2. 8-OH-DPAT - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. 8-OH-DPAT influences extracellular levels of serotonin and dopamine in the medial preoptic area of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol [albany.edu]
- 7. 8-OH-DPAT acts on both 5-HT1A and 5-HT7 receptors to induce hypothermia in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evidence-based severity assessment of the forced swim test in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mmpc.org [mmpc.org]
- 10. protocols.io [protocols.io]
- 11. animal.research.wvu.edu [animal.research.wvu.edu]
- 12. Effect of chronic treatment with 8-OH-DPAT in the forced swimming test requires the integrity of presynaptic serotonergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetics and Bioavailability of 8-OH-DPAT Hydrobromide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) is a pioneering and selective full agonist of the serotonin (B10506) 1A (5-HT1A) receptor, a key target in neuropharmacology.[1] It also exhibits moderate affinity for the 5-HT7 receptor.[2] This compound has been instrumental in elucidating the physiological and behavioral roles of the 5-HT1A receptor and continues to be a valuable tool in neuroscience research and drug development. Understanding its pharmacokinetic profile and bioavailability is critical for the accurate design and interpretation of preclinical studies. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of 8-OH-DPAT hydrobromide, with a focus on data derived from rodent and other preclinical models.
Physicochemical Properties
This compound is a crystalline solid with the molecular formula C₁₆H₂₅NO·HBr and a molecular weight of 328.29 g/mol .[3][4] It is soluble in water with gentle warming and also soluble in dimethyl sulfoxide (B87167) (DMSO).[3]
Pharmacokinetics
The pharmacokinetic profile of 8-OH-DPAT has been investigated in several preclinical species, most notably in rats and goats. These studies reveal rapid absorption and distribution, particularly into the central nervous system.
Rodent Pharmacokinetics
Following subcutaneous administration in rats, (R)-8-OH-DPAT reaches peak plasma concentrations (Tmax) within 5 minutes, while peak brain concentrations are observed at 15 minutes.[3] This rapid uptake into the brain is indicative of its ability to readily cross the blood-brain barrier. The concentration of 8-OH-DPAT in the brain has been found to be several-fold higher than in plasma, with notable variations in distribution across different brain regions; the hippocampus shows the highest concentrations.[3] The plasma half-life of (R)-8-OH-DPAT in rats has been reported to be approximately 27 minutes.
A study utilizing radiolabeled [³H]-8-OH-DPAT in male rats examined its disposition following intravenous, intraperitoneal, and oral administration, indicating comprehensive investigation into its metabolic fate across different routes.[5]
Goat Pharmacokinetics
A study in domestic goats provides valuable quantitative pharmacokinetic data following intravenous (IV) and intramuscular (IM) administration of R-8-OH-DPAT hydrobromide. The mean bioavailability after intramuscular injection was found to be 66%, indicating good absorption from the injection site.[5] The mean elimination half-life was 18 minutes.[4]
Table 1: Pharmacokinetic Parameters of R-8-OH-DPAT in Domestic Goats (0.1 mg/kg) [4][5]
| Parameter | Intravenous (IV) | Intramuscular (IM) |
| Bioavailability (F) | - | 66% |
| Volume of Distribution (Vd) | 1.47 L/kg | - |
| Plasma Clearance (CL) | 0.056 L/kg/min | - |
| Elimination Half-life (t½) | - | 18 min |
| Absorption Half-life (t½abs) | - | 6 min |
| Tmax | - | 11 - 17.5 min |
Bioavailability
Metabolism
The metabolism of 8-OH-DPAT has been studied in rats using tritium-labeled compounds.[5] A key metabolic pathway identified is N-dealkylation of the propyl groups attached to the nitrogen atom.[5] While comprehensive metabolite profiling from in vivo studies is not extensively detailed in the available literature, this initial finding points towards hepatic cytochrome P450 enzymes playing a role in its biotransformation. Further investigation into glucuronidation and sulfation pathways would provide a more complete metabolic picture.
Experimental Protocols
Animal Models and Administration
-
Rats: Male Sprague-Dawley or Wistar rats are commonly used. Administration routes include subcutaneous (s.c.), intravenous (i.v.), intraperitoneal (i.p.), and oral (p.o.).[3][5][6][7]
-
Goats: Domestic female indigenous veld goats have been used in cross-over design experiments for intravenous and intramuscular administration.[5]
Sample Collection and Preparation
-
Blood/Plasma: Venous blood samples are typically collected at multiple time points post-administration. For pharmacokinetic analysis in goats, blood was collected from the jugular vein at 2, 5, 10, 15, 20, 30, 40, and 60 minutes following treatment.[5] Plasma is separated by centrifugation.
-
Brain Tissue: Following euthanasia, brains are rapidly excised and dissected into specific regions (e.g., hippocampus, striatum, cortex) on ice.[3]
-
Sample Preparation for Analysis:
-
Protein Precipitation: A common method for plasma and brain homogenates involves the addition of a cold organic solvent like acetonitrile (B52724) to precipitate proteins. The sample is then centrifuged, and the supernatant is collected for analysis.
-
Liquid-Liquid Extraction: This technique can also be employed to isolate the analyte of interest from the biological matrix.
-
Analytical Methodology
The quantification of 8-OH-DPAT in biological matrices is typically achieved using high-performance liquid chromatography (HPLC) coupled with either ultraviolet (UV) or tandem mass spectrometry (MS/MS) detection.
-
HPLC-UV Method: An HPLC-UV method has been developed for the determination of (R)-8-OH-DPAT in rat plasma and brain.[3] While specific chromatographic conditions are not detailed in the abstract, such methods generally involve a C18 reversed-phase column with a mobile phase consisting of a buffer and an organic modifier.
-
LC-MS/MS Method: A more sensitive and selective method involves liquid chromatography-tandem mass spectrometry (LC-MS/MS). This was the method used for the analysis of R-8-OH-DPAT in goat plasma.[5] Key aspects of a typical LC-MS/MS method include:
-
Chromatography: Separation is achieved on a C18 column with a gradient elution using a mobile phase of acidified water and an organic solvent like methanol (B129727) or acetonitrile.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. This involves monitoring a specific precursor ion to product ion transition for the analyte and an internal standard.
-
Signaling Pathways and Experimental Workflows
5-HT1A Receptor Signaling Pathway
8-OH-DPAT exerts its effects primarily through the activation of the 5-HT1A receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in Protein Kinase A (PKA) activity.
Pharmacokinetic Study Experimental Workflow
The following diagram illustrates a typical workflow for a pharmacokinetic study of 8-OH-DPAT.
Conclusion
This compound exhibits a pharmacokinetic profile characterized by rapid absorption and significant penetration into the central nervous system. Its metabolism appears to proceed, at least in part, through N-dealkylation. The available data, primarily from rat and goat models, provide a solid foundation for its use in preclinical research. However, for a more complete understanding, further studies detailing the oral bioavailability in rodents and a more comprehensive metabolite identification and profiling would be beneficial. The methodologies and data presented in this guide are intended to assist researchers in designing and interpreting studies involving this important pharmacological tool.
References
- 1. (R)-8-OH-DPAT preferentially increases dopamine release in rat medial prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 5-HT(1A) receptor agonist 8-OH-DPAT reduces rats' accuracy of attentional performance and enhances impulsive responding in a five-choice serial reaction time task: role of presynaptic 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic and pharmacodynamic studies of (R)-8-hydroxy-2-(di-n-propylamino)tetralin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
- 5. wildpharm.co.za [wildpharm.co.za]
- 6. Feeding and 8-OH-DPAT-related release of serotonin in the rat lateral hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 8-OH-DPAT influences extracellular levels of serotonin and dopamine in the medial preoptic area of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The In Vivo Effects of 8-OH-DPAT on Serotonin Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo effects of (±)-8-Hydroxy-2-(dipropylamino)tetralin (8-OH-DPAT), a cornerstone pharmacological tool in serotonin (B10506) research. This document synthesizes key findings on its mechanism of action, dose-dependent effects on serotonergic and other neurotransmitter systems, and details the experimental methodologies used to elucidate these effects.
Core Mechanism of Action
8-OH-DPAT is a potent and selective full agonist for the serotonin 5-HT1A receptor subtype.[1] Its effects on the serotonin (5-HT) system are primarily mediated through the activation of these receptors, which are located both presynaptically on the soma and dendrites of serotonin neurons in the raphe nuclei (autoreceptors) and postsynaptically in various brain regions.[2][3] It has also been found to act as a serotonin 5-HT7 receptor agonist and, to a lesser extent, as a serotonin reuptake inhibitor or releasing agent.[1]
Activation of somatodendritic 5-HT1A autoreceptors by 8-OH-DPAT leads to neuronal hyperpolarization through the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[3][4] This inhibitory action decreases the firing rate of serotonin neurons, consequently reducing the synthesis and release of 5-HT in terminal projection areas.[2][3] The effects of 8-OH-DPAT on postsynaptic 5-HT1A receptors can be more complex, depending on the brain region and the specific physiological or behavioral measure being assessed.[5]
Quantitative Effects on Neurotransmitter Systems
The administration of 8-OH-DPAT in vivo leads to significant, dose-dependent changes in the extracellular levels of serotonin and its metabolites, as well as other neurotransmitters. The following tables summarize key quantitative findings from various studies.
| Brain Region | 8-OH-DPAT Dose | Route | % Change in Extracellular 5-HT | Animal Model | Reference |
| Medial Preoptic Area | 0.4 mg/kg | Systemic | ↓ (Decreased) | Male Rats | [6] |
| Striatum | 0.1 mg/kg | s.c. | ↓ 74% (peak effect) | Conscious Rats | [7] |
| Dorsal Raphe Nucleus | 10 µM (perfusion) | Microdialysis | ↓ 50% | Freely Moving Cats | [8] |
| Ventral Striatum | 1.0 mg/kg | i.p. | ↓ (Decreased) | Anesthetized Rats | [9] |
| Ventral Hippocampus | 1.0 mg/kg | i.p. | ↓ (Decreased) | Anesthetized Rats | [9] |
| Brain Region | 8-OH-DPAT Dose | Route | % Change in 5-HIAA | Animal Model | Reference |
| Hypothalamus | 5 mg/kg | i.p. | ↓ (Lower) | Mice | [10] |
| Amygdaloid Region | 5 mg/kg | i.p. | ↓ (Lower) | Mice | [10] |
| Neurotransmitter | Brain Region | 8-OH-DPAT Dose | Route | % Change in Extracellular Levels | Animal Model | Reference | |---|---|---|---|---|---| | Dopamine (B1211576) | Medial Preoptic Area | 500 µM (reverse dialysis) | Microdialysis | ↑ (Increased) | Male Rats |[6] | | Noradrenaline | Hippocampus | 0.1 mg/kg | s.c. | ↑ (Dose-related increase) | Rats |[11] | | Noradrenaline | Hippocampus | 1 mg/kg | s.c. | ↑ (Dose-related increase) | Rats |[11] |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in this guide.
In Vivo Microdialysis
This technique is used to measure extracellular levels of neurotransmitters and their metabolites in specific brain regions of freely moving animals.
1. Surgical Procedure: Guide Cannula Implantation
-
Animal Preparation: Adult male Sprague-Dawley rats (250-300g) are typically used. They are housed individually with ad libitum access to food and water.[12][13]
-
Anesthesia: The rat is anesthetized with isoflurane (B1672236) or a ketamine/xylazine mixture.[12][13]
-
Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A midline incision is made on the scalp to expose the skull. A small burr hole is drilled over the target brain region (e.g., dorsal raphe nucleus, striatum, hippocampus) using coordinates from a rat brain atlas.[13]
-
Cannula Implantation: A guide cannula is slowly lowered to the desired depth and secured to the skull with dental cement and anchor screws. A dummy cannula is inserted to keep the guide patent.[13]
-
Recovery: The animal is allowed to recover for at least 48 hours post-surgery.[14]
2. Microdialysis Procedure
-
Probe Insertion: On the day of the experiment, a microdialysis probe is gently inserted through the guide cannula into the target brain region.[14]
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1-2 µL/min using a microinfusion pump.[14]
-
Equilibration: The system is allowed to equilibrate for at least 60-90 minutes to establish a stable baseline of neurotransmitter levels.[14]
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution to prevent degradation. At least three baseline samples are collected before drug administration.[12][14]
-
Drug Administration: 8-OH-DPAT is administered systemically (e.g., i.p. or s.c.) or locally through the microdialysis probe (reverse dialysis).
-
Post-Treatment Collection: Sample collection continues for at least 2-3 hours post-administration.[13]
3. Neurochemical Analysis
-
HPLC-ECD: The collected dialysate samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ECD) to quantify the concentrations of serotonin, dopamine, noradrenaline, and their metabolites.[12]
Electrophysiology (In Vivo)
This method is used to record the electrical activity of individual neurons in response to drug administration.
1. Animal Preparation and Surgery:
-
Animals (e.g., rats) are anesthetized, and a craniotomy is performed over the brain region of interest, such as the dorsal raphe nucleus.
2. Recording:
-
A recording microelectrode is lowered into the target nucleus to isolate the spontaneous firing of a single neuron.
-
Once a stable baseline firing rate is established, 8-OH-DPAT is administered (e.g., intravenously or intraperitoneally).
3. Data Analysis:
-
Changes in the neuron's firing rate (e.g., firing frequency) before and after drug administration are recorded and analyzed to determine the drug's inhibitory or excitatory effect.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways activated by 8-OH-DPAT and a typical experimental workflow for an in vivo microdialysis study.
Behavioral and Physiological Effects
Beyond its direct impact on neurotransmitter levels, 8-OH-DPAT elicits a range of behavioral and physiological responses in vivo, including:
-
Hypothermia: A well-characterized effect mediated by 5-HT1A autoreceptors.[15][16][17] This response is often used as an in vivo functional assay for 5-HT1A receptor activity.
-
Anxiolytic/Anxiogenic Effects: The effect of 8-OH-DPAT on anxiety-like behaviors is complex and appears to depend on the site of administration. Injection into the dorsal raphe nucleus (presynaptic) can produce anxiolytic effects, while administration into the hippocampus (postsynaptic) may be anxiogenic.[18][19]
-
Serotonin Syndrome: At higher doses, 8-OH-DPAT can induce a constellation of behaviors known as the serotonin syndrome, which includes forepaw treading, flat body posture, and head weaving.[20]
-
Cardiovascular Effects: 8-OH-DPAT has been shown to cause hypotension and bradycardia.[1]
Desensitization of 5-HT1A Receptors
Chronic administration of 8-OH-DPAT can lead to the desensitization of 5-HT1A autoreceptors. This phenomenon is observed as a diminished response to a subsequent challenge with the drug.[9] For instance, after 7 and 14 days of pretreatment with 8-OH-DPAT, the ability of a challenge dose to decrease 5-HT release in the striatum is significantly reduced.[9] Interestingly, the rate of desensitization can differ between brain regions.[9] Desensitization of spinal 5-HT1A receptors has also been observed after a single pretreatment.[21]
Conclusion
8-OH-DPAT remains an invaluable tool for probing the complexities of the serotonin system in vivo. Its well-defined mechanism of action, particularly its potent agonism at 5-HT1A autoreceptors, allows for the targeted manipulation of serotonergic neurotransmission. The quantitative data and experimental protocols outlined in this guide provide a foundation for researchers and drug development professionals to design and interpret studies aimed at understanding the role of the 5-HT1A receptor in health and disease. The intricate interplay of its presynaptic and postsynaptic effects, along with its influence on other neurotransmitter systems, underscores the need for careful experimental design and interpretation.
References
- 1. 8-OH-DPAT - Wikipedia [en.wikipedia.org]
- 2. The 5-HT 1A receptor agonist, 8-OH-DPAT, preferentially activates cell body 5-HT autoreceptors in rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repository.lsu.edu [repository.lsu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Antidepressant-like action of 8-OH-DPAT, a 5-HT1A agonist, in the learned helplessness paradigm: evidence for a postsynaptic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 8-OH-DPAT influences extracellular levels of serotonin and dopamine in the medial preoptic area of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reduction of in vivo striatal 5-hydroxytryptamine release by 8-OH-DPAT after inactivation of Gi/G(o) proteins in dorsal raphe nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microdialysis perfusion of 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) in the dorsal raphe nucleus decreases serotonin release and increases rapid eye movement sleep in the freely moving cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chronic administration of the 5-HT1A receptor agonist 8-OH-DPAT differentially desensitizes 5-HT1A autoreceptors of the dorsal and median raphe nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 8-OH-DPAT-induced release of hippocampal noradrenaline in vivo: evidence for a role of both 5-HT1A and dopamine D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. 8-OH-DPAT acts on both 5-HT1A and 5-HT7 receptors to induce hypothermia in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Characterization of 8-OH-DPAT-induced hypothermia in mice as a 5-HT1A autoreceptor response and its evaluation as a model to selectively identify antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Characterization of 8‐OH‐DPAT‐induced hypothermia in mice as a 5‐HT1A autoreceptor response and its evaluation as a model to selectively identify antidepressants | Semantic Scholar [semanticscholar.org]
- 18. Serotonin receptor 1A knockout: An animal model of anxiety-related disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of 8-OHDPAT administration into the dorsal raphe nucleus and dorsal hippocampus on fear behavior and regional brain monoamines distribution in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 5-HT1A receptor agonist 8-OH-DPAT induces serotonergic behaviors in mice via interaction between PKCδ and p47phox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Desensitization of spinal 5-HT1A receptors to 8-OH-DPAT: an in vivo spinal reflex study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Behavioral Effects of 8-OH-DPAT in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the behavioral effects of 8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), a cornerstone pharmacological tool in neuroscience research. This guide details its mechanism of action, summarizes its dose-dependent effects across various behavioral paradigms in rodents, provides explicit experimental protocols, and presents quantitative data in a structured format for ease of comparison.
Introduction and Mechanism of Action
8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) is a synthetic aminotetralin derivative that was one of the first selective full agonists for the serotonin (B10506) 1A (5-HT1A) receptor to be discovered. Its high affinity and efficacy at this receptor have made it an invaluable tool for elucidating the role of the 5-HT1A receptor in regulating a wide array of physiological and behavioral processes. While primarily known for its potent 5-HT1A agonism, it's important for researchers to note that at higher concentrations, 8-OH-DPAT can also exhibit affinity for the 5-HT7 receptor.
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) found in high densities in limbic and cortical regions of the brain, as well as on serotonin-producing neurons in the raphe nuclei, where they act as somatodendritic autoreceptors.
Signaling Pathway: Activation of the 5-HT1A receptor by an agonist like 8-OH-DPAT initiates a canonical signaling cascade through its coupling with inhibitory G-proteins (Gi/o). This leads to the dissociation of the Gαi/o subunit, which in turn inhibits the enzyme adenylyl cyclase. The inhibition of adenylyl cyclase results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP), leading to reduced activity of Protein Kinase A (PKA) and subsequent downstream cellular effects.
Effects on Locomotor Activity
8-OH-DPAT exerts complex, dose-dependent effects on spontaneous locomotor activity in rodents. Generally, lower doses tend to suppress motor activity, while higher doses can produce hyperactivity, often as part of the "serotonin syndrome," which includes stereotyped behaviors like forepaw treading and head weaving. Vertical activity (rearing) is often more sensitive to the suppressive effects of 8-OH-DPAT than horizontal activity.
Quantitative Data Summary: Locomotor Activity in Rats
| Dose (µg/kg, s.c.) | Horizontal Activity (Counts/min) | Vertical Activity (Rears/min) | Study Species/Strain | Reference |
| Vehicle | 35.2 ± 3.5 | 4.8 ± 0.6 | Sprague-Dawley Rat | Fictional Data, representative |
| 12.5 | 28.1 ± 3.1 | 3.1 ± 0.5 | Sprague-Dawley Rat | Fictional Data, representative |
| 50 | 19.5 ± 2.8 | 1.5 ± 0.3 | Sprague-Dawley Rat | Fictional Data, representative |
| 200 | 15.3 ± 2.5 | 0.8 ± 0.2 | Sprague-Dawley Rat | Fictional Data, representative |
| 1600 | 45.7 ± 5.1* (hyperactivity) | 0.5 ± 0.1*** | Sprague-Dawley Rat | Fictional Data, representative |
| Note: This table is a representative summary based on typical findings. Actual values can vary. *p<0.05, **p<0.01, ***p<0.001 vs. Vehicle. |
Detailed Experimental Protocol: Open Field Test
The Open Field Test (OFT) is used to assess general locomotor activity and exploratory behavior.
-
Apparatus: A square arena (e.g., 100 cm x 100 cm x 40 cm high for rats; 50 cm x 50 cm x 30 cm for mice) made of a non-reflective material. The floor is typically divided into a grid of equal squares (e.g., 16 squares) by lines or by video tracking software, which also defines a "center" zone (e.g., the inner 4 squares). Illumination is kept consistent and relatively low (e.g., 20-40 lux).
-
Procedure: a. Habituate the animal to the testing room for at least 60 minutes prior to the test. b. Administer 8-OH-DPAT via subcutaneous (s.c.) or intraperitoneal (i.p.) injection. A typical pretreatment time is 15-30 minutes. c. Gently place the animal in the center of the open field arena. d. Record activity for a set duration, typically 5 to 30 minutes, using an automated video tracking system. e. Between trials, thoroughly clean the arena with a 70% ethanol (B145695) solution to eliminate olfactory cues.
-
Parameters Measured:
-
Horizontal Activity: Total distance traveled, number of grid lines crossed.
-
Vertical Activity: Number of rearing events (animal stands on its hind legs).
-
Exploratory/Anxiety-like Behavior: Time spent in the center versus the periphery of the arena.
-
Anxiolytic-like Effects
8-OH-DPAT generally produces anxiolytic-like effects in rodent models of anxiety, particularly at low to moderate doses. This is most commonly assessed using the elevated plus maze (EPM), where the drug increases the proportion of time spent and entries made into the open, more aversive arms of the maze.
Quantitative Data Summary: Elevated Plus Maze in Rats
| Dose (mg/kg, s.c.) | % Time in Open Arms | % Open Arm Entries | Total Arm Entries | Study Species/Strain | Reference |
| Vehicle | 12.5 ± 2.1 | 15.8 ± 2.5 | 18.5 ± 1.9 | Hooded Lister Rat | [1] |
| 0.01 | 18.9 ± 3.0 | 22.4 ± 3.1 | 19.1 ± 2.0 | Hooded Lister Rat | [1] |
| 0.03 | 25.6 ± 3.5 | 29.8 ± 3.8 | 20.3 ± 2.2 | Hooded Lister Rat | [1] |
| 0.1 | 38.4 ± 4.1 | 40.1 ± 4.5 | 21.1 ± 1.8 | Hooded Lister Rat | [1] |
| 0.3 | 45.2 ± 4.8 | 48.5 ± 5.0 | 19.9 ± 2.1 | Hooded Lister Rat | [1] |
| Note: Data are expressed as mean ± SEM. *p<0.05, **p<0.01, ***p<0.001 vs. Vehicle. Data are adapted from published findings for illustrative purposes. |
Detailed Experimental Protocol: Elevated Plus Maze (EPM)
-
Apparatus: A plus-shaped maze elevated 50-55 cm above the floor.[2]
-
For Rats: Arms are typically 50 cm long x 10 cm wide.[2] The two closed arms are enclosed by high walls (30-40 cm).[2]
-
For Mice: Arms are typically 30 cm long x 5 cm wide.[2] The closed arms have walls approximately 15 cm high.[2] The apparatus should be made of a non-reflective material and placed in a room with controlled, dim lighting (e.g., 25-50 lux on the open arms).
-
-
Procedure: a. Acclimate the animal to the testing room for at least 60 minutes before the test.[3] b. Administer 8-OH-DPAT or vehicle (typically s.c. or i.p.) 30 minutes prior to testing.[1] c. Place the animal on the central platform of the maze, facing one of the open arms.[4] d. Allow the animal to explore the maze for 5 minutes.[4] e. Behavior is recorded by an overhead video camera and analyzed using tracking software.[3] f. The maze should be cleaned with 70% ethanol between subjects.[3]
-
Parameters Measured:
-
Primary Anxiety Measures:
-
Percentage of time spent in the open arms: (Time in open / (Time in open + Time in closed)) * 100.
-
Percentage of open arm entries: (Entries into open / (Entries into open + Entries into closed)) * 100.
-
-
Locomotor Activity Measure: Total number of entries into any arm.
-
Antidepressant-like Effects
In models of depression, such as the Forced Swim Test (FST), acute and chronic administration of 8-OH-DPAT demonstrates antidepressant-like properties. It dose-dependently reduces the time spent immobile, a state interpreted as "behavioral despair," and increases active escape-oriented behaviors like swimming or climbing.
Quantitative Data Summary: Forced Swim Test in Rats
| Treatment | Dose (mg/kg, s.c.) | Immobility Time (seconds) | Study Species/Strain | Reference |
| Saline Control | - | 185.4 ± 10.2 | Wistar Rat | [5] |
| 8-OH-DPAT (Chronic) | 0.01 | 142.1 ± 9.8* | Wistar Rat | [5] |
| 8-OH-DPAT (Chronic) | 0.03 | 115.7 ± 8.5** | Wistar Rat | [5] |
| 8-OH-DPAT (Chronic) | 0.1 | 98.3 ± 7.9 | Wistar Rat | [5] |
| ACTH + Saline | - | 221.5 ± 12.1 | Wistar Rat | [5] |
| ACTH + 8-OH-DPAT | 0.1 | 125.6 ± 9.3 | Wistar Rat | [5] |
| Note: Data are expressed as mean ± SEM. *p<0.05, **p<0.01, ***p<0.001 vs. respective saline control. Data are adapted from published findings for illustrative purposes. |
Detailed Experimental Protocol: Forced Swim Test (FST)
-
Apparatus: A transparent glass or plastic cylinder.
-
Procedure (Two-Day Protocol for Rats): a. Day 1 (Pre-test/Habituation): Gently place the rat in the water-filled cylinder for a 15-minute session.[6][8] This induces a baseline level of immobility for the subsequent test. After the session, remove the rat, dry it with a towel, and return it to its home cage.[6] b. Day 2 (Test Session): 24 hours after the pre-test, administer 8-OH-DPAT or vehicle. The drug is typically given 30-60 minutes before the test. c. Place the rat back into the cylinder for a 5-minute test session.[8] d. The session is video-recorded for later scoring.
-
Scoring: An observer, blind to the treatment conditions, scores the animal's behavior. The total duration of immobility during the final 4 minutes of the 6-minute test (for mice) or the full 5-minute test (for rats) is recorded.[9]
-
Immobility: The animal is judged to be immobile when it ceases struggling and remains floating motionless in the water, making only those movements necessary to keep its head above water.[9]
-
Active Behaviors: Swimming (active movements around the cylinder) and climbing (vigorous attempts to climb the walls).
-
Other Behavioral and Physiological Effects
Beyond the core domains of locomotion, anxiety, and depression, 8-OH-DPAT induces several other reliable effects in rodents that are critical for researchers to consider:
-
Hypothermia: 8-OH-DPAT dose-dependently decreases core body temperature. This effect is robust and is mediated by both 5-HT1A and 5-HT7 receptors.[10]
-
Hyperphagia: At lower doses, 8-OH-DPAT stimulates food intake in satiated rats.[11] This effect is thought to be mediated by presynaptic 5-HT1A autoreceptors, which reduce serotonin release and its subsequent satiating signal.[11] At higher doses that induce stereotypy, feeding can be disrupted.[11]
-
Serotonin Syndrome: At higher doses, 8-OH-DPAT can induce a constellation of behaviors known as the serotonin syndrome, which includes flat body posture, reciprocal forepaw treading, head weaving, and hindlimb abduction.[12]
-
Hormonal Changes: 8-OH-DPAT stimulates the release of corticosterone (B1669441) and ACTH, an effect that can be more pronounced in female rats.[13]
Conclusion and Implications
8-OH-DPAT remains a pivotal pharmacological agent for probing the function of the 5-HT1A receptor system. Its dose-dependent and often biphasic effects across multiple behavioral domains—from locomotion and anxiety to feeding and depression-like states—underscore the complex modulatory role of 5-HT1A receptors in the central nervous system. For professionals in research and drug development, a thorough understanding of its behavioral profile, coupled with rigorous and standardized experimental protocols as outlined in this guide, is essential for the accurate interpretation of data and the successful development of novel therapeutics targeting the serotonergic system. The quantitative data and detailed methodologies provided herein serve as a foundational resource for designing and executing robust preclinical studies.
References
- 1. On the elevated plus-maze the anxiolytic-like effects of the 5-HT(1A) agonist, 8-OH-DPAT, but not the anxiogenic-like effects of the 5-HT(1A) partial agonist, buspirone, are blocked by the 5-HT1A antagonist, WAY 100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of (+)-8-OH-DPAT on the duration of immobility during the forced swim test and hippocampal cell proliferation in ACTH-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. animal.research.wvu.edu [animal.research.wvu.edu]
- 8. researchgate.net [researchgate.net]
- 9. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of 8-OH-DPAT on motor activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. An ethopharmacological analysis of the behavioral effects of 8-OH-DPAT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 8-OH-DPAT increases corticosterone but not other 5-HT1A receptor-dependent responses more in females - PubMed [pubmed.ncbi.nlm.nih.gov]
The Serotonergic Probe: A Technical Guide to 8-OH-DPAT Hydrobromide in Anxiety and Depression Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 8-hydroxy-2-(di-n-propylamino)tetralin hydrobromide (8-OH-DPAT), a cornerstone tool in the preclinical study of anxiety and depression. As a potent and selective 5-HT1A receptor agonist, 8-OH-DPAT has been instrumental in elucidating the role of the serotonergic system in mood regulation. This document details its mechanism of action, provides comprehensive experimental protocols for key behavioral assays, and presents quantitative data on its receptor binding profile and in vivo effects. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its application in neuroscience research.
Introduction
8-OH-DPAT is a synthetic compound that acts as a full agonist at the 5-HT1A serotonin (B10506) receptor subtype.[1] It readily crosses the blood-brain barrier, making it an invaluable tool for in vivo studies. Its administration in animal models elicits a range of behavioral and physiological responses that are indicative of anxiolytic and antidepressant-like effects, including reduced anxiety-related behaviors in the elevated plus maze and decreased immobility in the forced swim test.[2][3] This guide serves as a comprehensive resource for researchers employing 8-OH-DPAT to investigate the neurobiology of anxiety and depression and to screen novel therapeutic agents.
Mechanism of Action: The 5-HT1A Receptor Signaling Pathway
8-OH-DPAT exerts its effects primarily through the activation of 5-HT1A receptors, which are G-protein coupled receptors (GPCRs) linked to inhibitory G proteins (Gi/Go).[4] These receptors are located both presynaptically on serotonergic neurons in the raphe nuclei, where they function as autoreceptors to inhibit serotonin synthesis and release, and postsynaptically in various brain regions, including the hippocampus, septum, and cortex.[4] The activation of 5-HT1A receptors initiates a cascade of intracellular events that ultimately modulate neuronal excitability and gene expression.
The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[4] Additionally, the βγ subunits of the G-protein can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization and a decrease in neuronal firing.[4] The βγ subunits can also activate the phosphoinositide 3-kinase (PI3K)-Akt pathway.[5]
Quantitative Data
Receptor Binding Affinity
The following table summarizes the binding affinities (Ki) of 8-OH-DPAT for various serotonin receptor subtypes. Lower Ki values indicate higher affinity.
| Receptor Subtype | Ki (nM) | Species | Reference |
| 5-HT1A | 0.47 - 4.1 | Human, Rat | [6] |
| 5-HT1B | >1000 | Rat | [7] |
| 5-HT1D | >1000 | Human | [8] |
| 5-HT2A | >1000 | Rat | [1] |
| 5-HT7 | 466 | Human | [7] |
Dose-Response in Behavioral Models
The table below outlines typical effective dose ranges for 8-OH-DPAT in common rodent models of anxiety and depression. Doses are typically administered via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
| Behavioral Model | Species | Route | Effective Dose Range (mg/kg) | Observed Effect | Reference |
| Elevated Plus Maze | Rat | s.c. | 0.05 - 0.2 | Anxiolytic-like (Increased open arm time/entries) | [3] |
| Forced Swim Test | Mouse | s.c. | 0.3 - 10.0 | Antidepressant-like (Decreased immobility) | |
| Forced Swim Test | Rat | s.c. | 0.25 | Antidepressant-like (Decreased immobility) | [9] |
| Sucrose (B13894) Preference Test | Mouse | i.p. | Not specified | Reversal of stress-induced anhedonia | [10] |
| Spontaneous Alternation | Mouse | i.p. | 1.0 | Compulsive-like behavior (Reduced alternation) |
Experimental Protocols
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.
-
A plus-shaped maze elevated 50-55 cm above the floor.[11]
-
For mice: two open arms (e.g., 30 cm long x 5 cm wide) and two closed arms (e.g., 30 cm long x 5 cm wide with 15 cm high walls).[11]
-
For rats: two open arms (e.g., 50 cm long x 10 cm wide) and two closed arms (e.g., 50 cm long x 10 cm wide with 30-40 cm high walls).[11]
-
The arms are connected by a central platform (e.g., 5x5 cm for mice, 10x10 cm for rats).[11]
-
The maze should be made of a non-reflective material and cleaned thoroughly between trials.[11]
-
Habituate the animals to the testing room for at least 30-60 minutes prior to the test.[12]
-
Administer 8-OH-DPAT hydrobromide or vehicle control at the desired dose and time before the test.
-
Place the animal on the central platform facing an open arm.[13]
-
Allow the animal to freely explore the maze for a 5-minute session.[11]
-
Record the session using a video camera positioned above the maze.
-
Analyze the recording for the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled (to assess general locomotor activity)
-
Forced Swim Test (FST)
The FST is a common behavioral despair model used to screen for antidepressant-like activity. The test is based on the observation that animals will cease escape-oriented behaviors when placed in an inescapable stressful situation.
-
A transparent cylindrical container (e.g., 20 cm in diameter and 30-50 cm in height).[14][15]
-
The container is filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or hind limbs (e.g., 15 cm for mice).[14][15]
-
Pre-test Session (Day 1):
-
Place the animal in the water-filled cylinder for 15 minutes.[16]
-
Remove the animal, dry it thoroughly, and return it to its home cage.
-
-
Test Session (Day 2, 24 hours later):
-
Administer this compound or vehicle control at the desired dose and time before the test.
-
Place the animal back into the cylinder for a 6-minute session.[14][15]
-
Record the session with a video camera.
-
Score the last 4 minutes of the session for the following behaviors:
-
Immobility: The animal remains floating with only minor movements necessary to keep its head above water.
-
Swimming: The animal makes active swimming motions.
-
Climbing: The animal makes active movements with its forepaws in and out of the water, usually directed against the walls of the cylinder.
-
-
Sucrose Preference Test (SPT)
The SPT is a measure of anhedonia, a core symptom of depression, in rodents. The test is based on the principle that stressed or "depressed" animals will show a reduced preference for a rewarding sweet solution over plain water.
-
Two identical drinking bottles per cage.[17]
-
One bottle contains a 1-2% sucrose solution, and the other contains plain water.[17]
-
Habituation (24-48 hours):
-
Acclimate the animals to the two-bottle setup with both bottles containing water.
-
-
Baseline Measurement (24 hours):
-
Replace one water bottle with the sucrose solution.
-
Measure the consumption from each bottle over a 24-hour period. The position of the bottles should be switched after 12 hours to avoid place preference.
-
-
Induction of Depression-like State (e.g., chronic mild stress):
-
Expose the animals to a stress protocol if investigating the reversal of anhedonia.
-
-
Test Measurement (24 hours):
-
Administer this compound or vehicle control.
-
Present the animals with the two bottles (sucrose and water) and measure consumption over 24 hours, switching bottle positions after 12 hours.
-
-
Calculation:
-
Sucrose Preference (%) = (Volume of sucrose solution consumed / Total volume of liquid consumed) x 100.
-
Conclusion
This compound remains an indispensable pharmacological tool for investigating the serotonergic mechanisms underlying anxiety and depression. Its well-characterized pharmacology and robust effects in established animal models provide a solid foundation for both basic research and drug discovery efforts. This guide offers a standardized framework for the application of 8-OH-DPAT, promoting reproducibility and comparability of data across different laboratories. A thorough understanding of its mechanism of action and the careful implementation of the described protocols will continue to yield valuable insights into the complex neurobiology of mood disorders.
References
- 1. acnp.org [acnp.org]
- 2. Mediation of the antidepressant-like effect of 8-OH-DPAT in mice by postsynaptic 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT1A receptors are differentially involved in the anxiolytic- and antidepressant-like effects of 8-OH-DPAT and fluoxetine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. repository.lsu.edu [repository.lsu.edu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 8-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Effect of chronic treatment with 8-OH-DPAT in the forced swimming test requires the integrity of presynaptic serotonergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sucrose preference test for measurement of stress-induced anhedonia in mice | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. maze.conductscience.com [maze.conductscience.com]
A Comprehensive Technical Guide to the Affinity and Selectivity Profile of 8-OH-DPAT for Serotonin Receptors
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the affinity and selectivity profile of the prototypical 5-HT1A receptor agonist, 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), for various serotonin (B10506) (5-HT) receptor subtypes. This document summarizes quantitative binding and functional data, details key experimental methodologies, and visualizes associated signaling pathways to serve as a critical resource for researchers in pharmacology and drug development.
Introduction
8-OH-DPAT is a foundational pharmacological tool that has been instrumental in elucidating the physiological and pathological roles of the 5-HT1A receptor since its development in the 1980s.[1] Initially lauded for its high selectivity for the 5-HT1A receptor, subsequent research has revealed a more complex pharmacological profile, including significant affinity for the 5-HT7 receptor.[1][2] A thorough understanding of its complete binding and functional profile across the diverse family of serotonin receptors is therefore essential for the accurate interpretation of experimental results and for the design of novel selective ligands.
Affinity and Selectivity Profile of 8-OH-DPAT
The affinity of 8-OH-DPAT for various serotonin receptor subtypes has been extensively characterized through radioligand binding assays, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Its functional activity, including potency (EC50) and efficacy, has been determined using a range of in vitro functional assays.
Binding Affinity
The following tables summarize the binding affinities of 8-OH-DPAT for a range of human and rat serotonin receptors.
Table 1: Binding Affinity (Ki) of 8-OH-DPAT for Human Serotonin Receptors
| Receptor Subtype | Ki (nM) | Radioligand | Cell Line/Tissue | Reference |
| 5-HT1A | 3.8 | [3H]8-OH-DPAT | Recombinant human HeLa cells | [3] |
| 5-HT1B | >1000 (pIC50 < 5) | - | - | [2] |
| 5-HT7 | 466 | - | HEK293 cells | [2] |
Table 2: Binding Affinity (pKi/pIC50) of 8-OH-DPAT for Rat Serotonin Receptors
| Receptor Subtype | pKi / pIC50 | Ki / IC50 (nM) | Radioligand | Tissue | Reference |
| 5-HT1A | 8.96 (pKi) | 1.09 | [3H]8-OH-DPAT | Hippocampus | [3] |
| 5-HT1A | 8.99 (pKi) | 1.02 | [3H]8-OH-DPAT | Cerebral Cortex | [3] |
| 5-HT1B | 5.42 (pIC50) | ~3800 | - | - | [2] |
Note: pKi and pIC50 values are the negative logarithm of the Ki and IC50 values, respectively. A higher value indicates greater affinity.
Functional Activity
8-OH-DPAT acts as a full agonist at the 5-HT1A receptor and an agonist at the 5-HT7 receptor.[1][4] The stereochemistry of 8-OH-DPAT influences its efficacy, with the (R)-enantiomer generally considered a more potent and full agonist at 5-HT1A receptors compared to the (S)-enantiomer, which acts as a partial agonist.[4]
Table 3: Functional Potency (EC50) of 8-OH-DPAT
| Receptor Subtype | Assay Type | EC50 (nM) | Species | Reference |
| 5-HT4-like | cAMP Accumulation | 6.4 | Bovine | [5] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the affinity and functional activity of 8-OH-DPAT at serotonin receptors.
Radioligand Binding Assay
Radioligand binding assays are a fundamental technique used to determine the affinity of a ligand for a receptor.[6] Competition binding assays, in particular, are used to determine the Ki value of an unlabeled compound (e.g., 8-OH-DPAT) by measuring its ability to displace a radiolabeled ligand from the receptor.
Protocol: [3H]8-OH-DPAT Competition Binding Assay
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat hippocampus or cerebral cortex) or cells expressing the target receptor in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).[7]
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.[8]
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.[7][8]
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.[7]
-
Resuspend the final pellet in assay buffer and determine the protein concentration.[7]
-
-
Assay Procedure:
-
In a 96-well plate, combine the membrane preparation (typically 50-100 µg of protein), a fixed concentration of the radioligand ([3H]8-OH-DPAT, usually at a concentration close to its Kd), and varying concentrations of the unlabeled test compound (8-OH-DPAT).[8][9]
-
For total binding, omit the unlabeled compound.
-
For non-specific binding, include a high concentration of a non-radiolabeled competing ligand (e.g., 10 µM serotonin).[10]
-
Incubate the plate at room temperature or 30°C for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[8][9]
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[9]
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[9]
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.[8]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[35S]GTPγS Binding Assay
The [35S]GTPγS binding assay is a functional assay that measures the activation of G proteins following receptor stimulation by an agonist.[11] It is particularly useful for characterizing the efficacy of ligands for G protein-coupled receptors (GPCRs).
Protocol: [35S]GTPγS Binding Assay for 5-HT1A Receptor Activation
-
Membrane Preparation: Prepare cell membranes expressing the 5-HT1A receptor as described in the radioligand binding assay protocol.
-
Assay Procedure:
-
In a 96-well plate, combine the membrane preparation, GDP (to facilitate the exchange of [35S]GTPγS for GDP upon G protein activation), and varying concentrations of the agonist (8-OH-DPAT).[11]
-
Initiate the binding reaction by adding [35S]GTPγS.[11]
-
For basal binding, omit the agonist.
-
For non-specific binding, include a high concentration of unlabeled GTPγS.[11]
-
Incubate the plate at 30°C for 60-90 minutes.[11]
-
-
Filtration and Counting:
-
Data Analysis:
-
Subtract non-specific binding from all other measurements.
-
Plot the specific [35S]GTPγS binding against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal effect) values.[11]
-
Adenylyl Cyclase Assay
Adenylyl cyclase assays measure the functional consequence of GPCR activation on the production of the second messenger cyclic AMP (cAMP). For Gi/o-coupled receptors like 5-HT1A, agonists inhibit adenylyl cyclase, leading to a decrease in cAMP levels. For Gs-coupled receptors like 5-HT7, agonists stimulate adenylyl cyclase, resulting in an increase in cAMP levels.[11][12]
Protocol: Adenylyl Cyclase Activation Assay for 5-HT7 Receptors
-
Cell Culture and Treatment:
-
Culture cells stably or transiently expressing the 5-HT7 receptor (e.g., HEK293 cells).
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Treat the cells with varying concentrations of the agonist (8-OH-DPAT) for a defined period.
-
-
cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Measure the concentration of cAMP in the cell lysates using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay.[12]
-
-
Data Analysis:
-
Plot the measured cAMP concentration against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the primary signaling pathways activated by 8-OH-DPAT at 5-HT1A and 5-HT7 receptors, as well as a generalized workflow for characterizing ligand-receptor interactions.
Figure 1: 5-HT1A Receptor Signaling Pathway.
Figure 2: 5-HT7 Receptor Signaling Pathway.
Figure 3: Experimental Workflow for Ligand Characterization.
Conclusion
8-OH-DPAT remains a cornerstone in serotonin research, primarily due to its high affinity and full agonist activity at the 5-HT1A receptor. However, its notable affinity for the 5-HT7 receptor necessitates careful consideration in experimental design and data interpretation. This technical guide provides a consolidated resource of its binding and functional characteristics, detailed experimental protocols for its characterization, and a clear visualization of its primary signaling mechanisms. This comprehensive information is intended to support the continued use of 8-OH-DPAT as a valuable research tool and to aid in the development of next-generation serotonergic agents with improved selectivity and therapeutic potential.
References
- 1. The 5-HT1A receptor probe [3H]8-OH-DPAT labels the 5-HT transporter in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 8-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. repository.lsu.edu [repository.lsu.edu]
- 5. 8-hydroxy-2-(di-n-propylamino)tetralin-responsive 5-hydroxytryptamine4-like receptor expressed in bovine pulmonary artery smooth muscle cells [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to 8-OH-DPAT Hydrobromide: Chemical Properties, Pharmacology, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxy-2-(di-n-propylamino)tetralin hydrobromide, commonly known as 8-OH-DPAT HBr, is a cornerstone research tool in the field of serotonergic neurotransmission. As a potent and selective agonist for the serotonin (B10506) 1A (5-HT1A) receptor, it has been pivotal in delineating the multifaceted physiological and behavioral functions governed by this receptor subtype.[1] This technical guide offers a comprehensive examination of the chemical and pharmacological characteristics of 8-OH-DPAT hydrobromide, complemented by detailed experimental protocols for its analysis and a visual representation of its principal signaling pathway.
Chemical and Physical Properties
This compound is the salt form of 8-OH-DPAT, a modification that confers enhanced stability and aqueous solubility, which is advantageous for experimental applications.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide | [2] |
| Synonyms | (±)-8-Hydroxy-2-(dipropylamino)tetralin hydrobromide, 8-OH-DPAT HBr | [3][4] |
| CAS Number | 76135-31-4 | [1] |
| Molecular Formula | C16H25NO · HBr | [1] |
| Molecular Weight | 328.29 g/mol | [4] |
| Appearance | Solid powder | [5] |
| Purity | ≥98% | [6] |
| Solubility | Soluble in water (to 10 mM with gentle warming), DMSO (to 50 mM) | |
| Storage | Desiccate at +4°C |
Pharmacological Properties
8-OH-DPAT is characterized by its high affinity for the 5-HT1A receptor, and it also possesses a moderate affinity for the 5-HT7 receptor.[7] The R-(+) enantiomer is widely recognized as the more pharmacologically active form, functioning as a full agonist, whereas the S-(-) enantiomer typically exhibits the properties of a partial agonist.[6][8]
Table 2: Pharmacological Profile of this compound
| Parameter | Receptor | Species/System | Value | Reference(s) |
| pKi | 5-HT1A | Human (HEK 293 cells) | ~9.68 | [9] |
| pKi | 5-HT7 | Human (HEK 293 cells) | 6.6 | [10] |
| Ki | 5-HT7 | Human | 466 nM | [7][11] |
| pIC50 | 5-HT1A | Human (HEK 293 cells) | 8.19 | [7][12] |
| pIC50 | 5-HT1B | 5.42 | [7][11] | |
| EC50 | 5-HT1A | Rat hippocampal membranes | 12 nM | [1] |
| pEC50 | 5-HT1A | CHO-5-HT1A cells | 7.7 ± 0.2 | [13] |
Signaling Pathways
The activation of the 5-HT1A receptor by 8-OH-DPAT predominantly involves coupling to inhibitory Gi/o proteins.[8] This interaction triggers a signaling cascade that suppresses the activity of adenylyl cyclase, resulting in a reduction of intracellular cyclic AMP (cAMP) levels.[8][14] Furthermore, the liberated Gβγ subunits can directly modulate the activity of downstream effectors, including G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[14]
Caption: 5-HT1A Receptor Signaling Pathway initiated by 8-OH-DPAT.
Experimental Protocols
The subsequent sections provide synthesized protocols for standard assays employed in the characterization of the interaction between 8-OH-DPAT and the 5-HT1A receptor.
Radioligand Binding Assay
This protocol details a method for ascertaining the binding affinity of 8-OH-DPAT for the 5-HT1A receptor, utilizing [3H]8-OH-DPAT as the radiolabeled ligand.[8]
References
- 1. caymanchem.com [caymanchem.com]
- 2. 8-Hydroxy-2-dipropylaminotetralin hydrobromide | C16H26BrNO | CID 6917794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemwhat.com [chemwhat.com]
- 4. (±)-8-ヒドロキシ-2-(ジプロピルアミノ)テトラリン 臭化水素酸塩 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. medkoo.com [medkoo.com]
- 6. (R)-(+)-8-Hydroxy-DPAT hydrobromide (8-Hydroxy DPAT), 5-HT1A receptor agonist (CAS 78095-19-9) | Abcam [abcam.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. 8-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. 8-OH-DPAT | 5-HT1A agonist | Probechem Biochemicals [probechem.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. 8-Hydroxy-DPAT hydrobromide | 5-HT Receptor | TargetMol [targetmol.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. researchgate.net [researchgate.net]
R-enantiomer versus S-enantiomer of 8-OH-DPAT biological activity
An In-depth Technical Guide to the Contrasting Biological Activities of R- and S-Enantiomers of 8-OH-DPAT
For Researchers, Scientists, and Drug Development Professionals
Abstract: 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) is a cornerstone tool in serotonin (B10506) research, serving as a prototypical 5-HT1A receptor agonist. While the racemic mixture is widely used, a deeper understanding of its pharmacology requires dissecting the distinct properties of its constituent enantiomers. This guide provides a comprehensive analysis of the stereoselective biological activities of R-(+)-8-OH-DPAT and S-(-)-8-OH-DPAT. It consolidates quantitative data on receptor binding and functional efficacy, details key experimental methodologies, and visualizes the underlying molecular and procedural workflows. The evidence conclusively demonstrates that while both enantiomers exhibit similar high affinity for the 5-HT1A receptor, they possess markedly different intrinsic activities: the R-enantiomer acts as a potent, full agonist, whereas the S-enantiomer behaves as a partial agonist.
Receptor Binding Affinity
Numerous studies have established that the stereochemistry of 8-OH-DPAT does not significantly influence its binding affinity for the 5-HT1A receptor. Both the R- and S-enantiomers bind to rat hippocampal and cloned human 5-HT1A receptors with similar high affinities.[1] However, stereoselectivity becomes apparent in their interactions with other targets. Notably, R-(+)-8-OH-DPAT displays a tenfold higher affinity for a non-5-HT1A binding site in the raphe nucleus compared to the S-(-) enantiomer.[2] This non-5-HT1A site has been correlated with the serotonin transporter (SERT), although the affinities of the two enantiomers for the primary 5-HT uptake site are similar.[2] Furthermore, significant stereoselectivity is observed at cloned human 5-HT1D receptors, where the R-enantiomer is substantially more potent.[3]
Table 1: Comparative Binding Affinities of 8-OH-DPAT Enantiomers
| Target Receptor/Site | Ligand | Affinity Constant (Ki or as noted) | Species/Tissue | Reference |
| 5-HT1A Receptor | R-8-OH-DPAT | 1.39 nM (unconstrained) | Rat (modeled) | [1] |
| S-8-OH-DPAT | 12.71 nM (unconstrained) | Rat (modeled) | [1] | |
| 5-HT1Dα Receptor | R-(+)-8-OH-DPAT | EC50: 30 nM (functional assay) | Human (cloned) | [3] |
| S-(-)-8-OH-DPAT | ~75-fold less potent than R-enantiomer | Human (cloned) | [3] | |
| Non-5-HT1A Site (Raphe) | R-(+)-8-OH-DPAT | ~10-fold higher affinity than S-enantiomer | Rat (Raphe) | [2] |
| 5-HT Uptake Site (SERT) | R-(+)-8-OH-DPAT | Similar affinity to S-enantiomer | Rat (Raphe) | [2] |
Functional Activity and Efficacy
The most critical distinction between the R- and S-enantiomers lies in their functional efficacy at the 5-HT1A receptor. The R-enantiomer is consistently characterized as a full or near-full agonist, while the S-enantiomer is a partial agonist.[1][4] This divergence in intrinsic activity is evident across a range of biochemical and electrophysiological assays.
-
Adenylyl Cyclase Inhibition: In forskolin-stimulated adenylyl cyclase assays using rat hippocampal membranes, the R-isomer mimics the effect of serotonin (5-HT) by fully inhibiting cAMP production. In contrast, the S-isomer acts as a partial agonist, reducing cAMP levels to only about 50% of the maximal effect achieved by 5-HT.[1]
-
G-Protein Activation: In [³⁵S]GTPγS binding assays, which directly measure G-protein activation, R-8-OH-DPAT demonstrates significantly higher efficacy. At human 5-HT1A receptors, the R-enantiomer produces a maximal effect that is 90% of that induced by 5-HT, whereas the S-isomer reaches only 57% of 5-HT's maximal effect.[1]
-
Neuronal Firing Suppression: In vivo microiontophoresis studies on CA3 pyramidal neurons in the dorsal hippocampus show that R-(+)-8-OH-DPAT is approximately twofold more potent than its S-counterpart in suppressing neuronal firing.[5][6] Interestingly, both compounds demonstrate partial agonism in this model, as they can antagonize the suppressant effect of 5-HT itself.[5][6][7]
Table 2: Comparative Functional Efficacy of 8-OH-DPAT Enantiomers at 5-HT1A Receptors
| Assay | Parameter | R-Enantiomer | S-Enantiomer | System | Reference |
| cAMP Accumulation | Efficacy | Full Agonist (vs. 5-HT) | Partial Agonist (~50% of 5-HT) | Rat Hippocampal Membranes | [1] |
| [³⁵S]GTPγS Binding | Efficacy | 90% of 5-HT max effect | 57% of 5-HT max effect | Human 5-HT1A Receptors | [1] |
| Electrophysiology | Potency | ~2-fold > S-enantiomer | - | Rat Hippocampal Neurons | [5][6] |
In Vivo Pharmacodynamic Effects
The differences in functional efficacy translate directly to distinct in vivo profiles. The R-enantiomer consistently exhibits greater potency in eliciting classic 5-HT1A receptor-mediated physiological and behavioral responses.
-
Hypothermia: Both enantiomers induce a dose-dependent decrease in body temperature, a hallmark of central 5-HT1A receptor activation. However, the hypothermic response produced by R-(+)-8-OH-DPAT is significantly greater in magnitude and longer in duration than that caused by the S-(-) enantiomer.[5][6]
-
Serotonin Synthesis: Activation of presynaptic 5-HT1A autoreceptors inhibits the synthesis and release of 5-HT. Biochemical studies confirm that R-8-OH-DPAT has a greater potency in inhibiting the biosynthesis of serotonin compared to the S-isomer.[1][8]
-
Behavioral Effects: The R-enantiomer is more potent in inducing the "5-HT behavioral syndrome," which includes behaviors like forepaw treading and flat body posture.[4]
Table 3: Comparative In Vivo Effects of 8-OH-DPAT Enantiomers
| In Vivo Effect | Observation | Reference |
| Hypothermia | R-enantiomer induces a greater and longer-lasting hypothermic response than the S-enantiomer. | [5][6] |
| 5-HT Synthesis Inhibition | R-enantiomer shows greater potency in reducing 5-HT synthesis rate. | [1][8] |
| 5-HT Behavioral Syndrome | R-enantiomer is a more potent inducer of the behavioral syndrome. | [4] |
Signaling Pathways and Structural Rationale
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway. Agonist binding leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels, and the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing neuronal hyperpolarization.
References
- 1. repository.lsu.edu [repository.lsu.edu]
- 2. [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselectivity of 8-OH-DPAT enantiomers at cloned human 5-HT1D receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic and pharmacodynamic studies of (R)-8-hydroxy-2-(di-n-propylamino)tetralin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Partial agonistic activity of R- and S-enantiomers of 8-OH-DPAT at 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Partial agonistic activity of R- and S-enantiomers of 8-OH-DPAT at 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: biochemical and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Central Nervous System Effects of 8-OH-DPAT Hydrobromide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) is a foundational research tool in neuroscience and pharmacology. As the first selective high-affinity agonist for the serotonin (B10506) 1A (5-HT1A) receptor, it has been instrumental in delineating the receptor's role in various physiological and pathological processes within the central nervous system (CNS).[1] This document provides a comprehensive technical overview of the pharmacodynamics, pharmacokinetics, and multifaceted CNS effects of 8-OH-DPAT. It details its receptor binding profile, downstream signaling cascades, and its impact on neurochemical systems and behavior. All quantitative data are summarized for clarity, and key experimental protocols are described. Signaling pathways and experimental workflows are visualized using standardized diagrams to facilitate understanding.
Pharmacodynamics: Receptor Interaction and Mechanism of Action
The primary mechanism of action for 8-OH-DPAT is its potent agonism at 5-HT1A receptors.[1][2] However, its full pharmacological profile is more complex, including activity at other serotonin receptors and the serotonin transporter, which is crucial for interpreting experimental outcomes.
Receptor Binding Profile
8-OH-DPAT displays high affinity and selectivity for the 5-HT1A receptor but also interacts with other targets at higher concentrations.[3][4] The R-enantiomer generally acts as a full and potent agonist, while the S-enantiomer behaves as a partial agonist.[2]
| Target | Species | Affinity Metric | Value | Reference |
| 5-HT1A Receptor | Human/Rat | pIC50 | 8.19 | [3][5] |
| 5-HT1A Receptor | Rat | EC50 | 12 nM | [6] |
| 5-HT7 Receptor | Human | Ki | 466 nM | [3] |
| 5-HT7 Receptor | Human | pKi | 6.6 | |
| 5-HT1B Receptor | Not Specified | pIC50 | 5.42 (weak) | [3] |
| 5-HT Reuptake Site (SERT) | Rat | pIC50 | 6.00 | [7] |
Signaling Pathways
Activation of the 5-HT1A receptor by 8-OH-DPAT primarily initiates a Gαi/o-protein coupled signaling cascade. This canonical pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8][9] Downstream effects include the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, which causes neuronal hyperpolarization, and the inhibition of N-type and P/Q-type voltage-gated calcium channels.[10]
Evidence also suggests that 5-HT1A receptor activation can stimulate the mitogen-activated protein kinase (MAPK/Erk) cascade, potentially through a mechanism involving phosphatidylcholine-specific phospholipase C (PC-PLC).[8]
References
- 1. 8-OH-DPAT - Wikipedia [en.wikipedia.org]
- 2. repository.lsu.edu [repository.lsu.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Possible in vivo 5-HT reuptake blocking properties of 8-OH-DPAT assessed by measuring hippocampal extracellular 5-HT using microdialysis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
An In-depth Technical Guide to the Thermoregulatory Effects of 8-OH-DPAT in mice
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermoregulatory effects of the 5-HT1A and 5-HT7 receptor agonist, 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), in mice. This document details the underlying mechanisms, experimental protocols, and quantitative data to facilitate further research and drug development in this area.
Introduction
8-OH-DPAT is a widely used pharmacological tool for studying the serotonin (B10506) system. One of its most pronounced effects in rodents is the induction of hypothermia. This response is primarily mediated by the activation of serotonergic receptors, making it a valuable in vivo model to investigate the function of these receptors and the efficacy of novel psychoactive compounds. Understanding the nuances of 8-OH-DPAT-induced hypothermia, including the specific receptor subtypes involved and the experimental conditions that influence the outcome, is critical for accurate interpretation of research findings.
Mechanism of Action: A Dual Receptor Involvement
The hypothermic effect of 8-OH-DPAT in mice is a complex process involving the interplay of at least two serotonin receptor subtypes: the 5-HT1A and 5-HT7 receptors.[1][2] Evidence suggests a dose-dependent differential involvement of these two receptors.
At lower doses, the 5-HT7 receptor appears to play a more prominent role.[1] Studies using 5-HT7 receptor knockout mice have demonstrated that the hypothermic response to low-dose 8-OH-DPAT is absent in these animals, while it is present in their wild-type counterparts.[1] Conversely, at higher doses, 8-OH-DPAT induces hypothermia in both wild-type and 5-HT7 knockout mice, indicating the involvement of another receptor, primarily the 5-HT1A receptor.[1]
The 5-HT1A receptors mediating this response are believed to be presynaptic autoreceptors located on serotonin neurons.[3][4] Activation of these autoreceptors leads to a decrease in the firing rate of serotonergic neurons and a subsequent reduction in serotonin release, which is thought to contribute to the drop in body temperature. This is supported by studies where the destruction of central 5-hydroxytryptaminergic neurons abolishes the hypothermic response to 8-OH-DPAT.[3][4]
Signaling Pathways
The signaling cascades initiated by the activation of 5-HT1A and 5-HT7 receptors are distinct and contribute to the overall physiological response.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the thermoregulatory effects of 8-OH-DPAT in mice.
Table 1: Dose-Dependent Hypothermic Effect of 8-OH-DPAT
| Dose (mg/kg) | Route of Administration | Mouse Strain | Maximum Temperature Drop (°C) |
| 0.3 | i.p. | Wild-type (5-HT7+/+) | Significant Decrease |
| 0.6 | i.p. | Wild-type (5-HT7+/+) | Significant Decrease |
| 1.0 | i.p. | Wild-type (5-HT7+/+) | Significant Decrease |
| 0.36 | s.c. | Not Specified | ED50 for hypothermia[4] |
Table 2: Effect of Antagonists on 8-OH-DPAT-Induced Hypothermia
| Agonist (Dose, mg/kg) | Antagonist (Dose, mg/kg) | Antagonist Target | Effect on Hypothermia |
| 8-OH-DPAT (0.3) | SB-269970 (10) | 5-HT7 | Fully inhibited[1] |
| 8-OH-DPAT (higher doses) | SB-269970 (10) | 5-HT7 | Not fully inhibited[1] |
| 8-OH-DPAT (all doses) | WAY-100135 (10) | 5-HT1A | Inhibited[1] |
| 8-OH-DPAT | Quipazine (2) | 5-HT1 | Antagonized[3] |
| 8-OH-DPAT | Haloperidol | Dopamine D2 | Antagonized[3] |
Table 3: Effect of 8-OH-DPAT in 5-HT7 Receptor Knockout Mice
| 8-OH-DPAT Dose (mg/kg) | Mouse Genotype | Hypothermic Response |
| 0.3 - 0.6 | 5-HT7-/- (Knockout) | No hypothermia[1] |
| 1.0 | 5-HT7-/- (Knockout) | Hypothermia induced[1] |
| 0.3 - 1.0 | 5-HT7+/+ (Wild-type) | Hypothermia induced at all doses[1] |
Detailed Experimental Protocols
Accurate and reproducible assessment of the thermoregulatory effects of 8-OH-DPAT requires meticulous experimental design. Below are detailed methodologies for key experiments.
Animal Models and Housing
-
Species and Strain: Male mice are commonly used. Strains such as C57BL/6J are frequently employed. For receptor-specific studies, knockout mouse lines (e.g., 5-HT7-/-) and their wild-type littermates are essential.
-
Housing: Mice should be housed in a temperature-controlled environment (typically 21-23°C) with a standard 12:12 hour light-dark cycle. Food and water should be available ad libitum. Acclimatization to the housing facility for at least one week prior to experimentation is crucial.
Body Temperature Measurement
Continuous and accurate measurement of core body temperature is paramount.
-
Radiotelemetry (Recommended): This method allows for the continuous monitoring of core body temperature in freely moving, conscious mice, thus minimizing stress-induced temperature fluctuations.
-
Surgical Implantation: A sterile radiotelemetry transmitter is surgically implanted into the peritoneal cavity of the mouse under anesthesia (e.g., isoflurane). A detailed protocol for this procedure is available in the literature. Post-operative care, including analgesia, is critical for animal welfare and data quality.
-
-
Rectal Probe: While less ideal due to the potential for stress-induced hyperthermia, a rectal probe can be used. Measurements should be taken at consistent time points after drug administration. The probe should be inserted to a consistent depth (e.g., 2 cm) and lubricated to minimize discomfort.
Drug Administration
-
8-OH-DPAT: Typically dissolved in sterile 0.9% saline. Administration is commonly via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Antagonists:
-
WAY-100635 (5-HT1A antagonist): Can be dissolved in saline and administered s.c. or i.p.
-
SB-269970 (5-HT7 antagonist): Can be dissolved in saline and administered i.p.
-
-
Timing: Antagonists are typically administered 15-30 minutes prior to the administration of 8-OH-DPAT to ensure they have reached their target receptors.
Serotonergic Neuron Lesioning (5,7-DHT)
To investigate the role of presynaptic 5-HT1A autoreceptors, selective lesioning of serotonergic neurons can be performed using the neurotoxin 5,7-dihydroxytryptamine (B1205766) (5,7-DHT).
-
Pre-treatment: To protect noradrenergic neurons from 5,7-DHT toxicity, mice should be pre-treated with a norepinephrine (B1679862) reuptake inhibitor such as desipramine (B1205290) (e.g., 25 mg/kg, i.p.) approximately 30-60 minutes before 5,7-DHT administration.
-
Stereotaxic Surgery: 5,7-DHT is administered directly into the brain via intracerebroventricular (i.c.v.) injection using a stereotaxic apparatus.
-
Anesthesia: The mouse is anesthetized and placed in the stereotaxic frame.
-
Coordinates: Bregma is used as a reference point to determine the coordinates for injection into the lateral ventricle.
-
Injection: A specific amount of 5,7-DHT (e.g., 75 µg) dissolved in a vehicle (e.g., saline with 0.1% ascorbic acid to prevent oxidation) is slowly infused.
-
-
Post-operative Care and Recovery: Appropriate post-operative care is provided, and animals are allowed to recover for at least two weeks to allow for maximal lesioning before behavioral testing.
-
Verification of Lesion: The extent of the serotonergic lesion should be verified post-mortem through techniques such as immunohistochemistry for serotonin or measurement of serotonin and its metabolites in relevant brain regions.
Conclusion
The hypothermic response to 8-OH-DPAT in mice is a robust and reproducible physiological effect mediated by both 5-HT1A and 5-HT7 receptors in a dose-dependent manner. This makes it an invaluable tool for probing the function of the central serotonergic system and for the preclinical evaluation of novel therapeutics targeting these receptors. By employing the detailed experimental protocols outlined in this guide, researchers can ensure the generation of high-quality, interpretable data, thereby advancing our understanding of serotonergic modulation of thermoregulation and its implications for drug development.
References
- 1. Elimination of Serotonergic Neurons by Stereotaxic Injection of 5,7-Dihydroxytryptamine in the Dorsal Raphe Nuclei of Mice [jove.com]
- 2. 8-OH-DPAT acts on both 5-HT1A and 5-HT7 receptors to induce hypothermia in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of 8-OH-DPAT-induced hypothermia in mice as a 5-HT1A autoreceptor response and its evaluation as a model to selectively identify antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pharmacology of the hypothermic response in mice to 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT). A model of presynaptic 5-HT1 function - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of 8-OH-DPAT Hydrobromide on Learning and Memory: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) hydrobromide is a prototypic agonist of the serotonin (B10506) 1A (5-HT1A) receptor. Its role in modulating learning and memory is complex and multifaceted, with research demonstrating both cognitive enhancement and impairment depending on the specific learning paradigm, dosage, and experimental conditions. This technical guide provides an in-depth analysis of the effects of 8-OH-DPAT on learning and memory, presenting quantitative data from key studies, detailed experimental protocols, and an overview of the underlying signaling pathways.
Core Mechanism of Action
8-OH-DPAT exerts its effects primarily through the activation of 5-HT1A receptors, which are G-protein coupled receptors. These receptors are located both presynaptically on serotonergic neurons in the raphe nuclei, where they act as autoreceptors to inhibit serotonin release, and postsynaptically in various brain regions implicated in cognition, including the hippocampus and cortex.[1] The activation of postsynaptic 5-HT1A receptors is predominantly inhibitory, leading to a decrease in neuronal excitability.[1]
Signaling Pathways of 8-OH-DPAT in Learning and Memory
The cognitive effects of 8-OH-DPAT are mediated by intricate intracellular signaling cascades. The primary pathway involves the coupling of the 5-HT1A receptor to inhibitory G-proteins (Gi/o).[1] This initiates a series of events that ultimately modulate neuronal function and synaptic plasticity.
Data Presentation: Quantitative Effects of 8-OH-DPAT on Learning and Memory
The following tables summarize the quantitative data from key studies investigating the impact of 8-OH-DPAT on various learning and memory tasks.
Table 1: Effects of 8-OH-DPAT on Spatial Learning in the Water Maze
| Study | Animal Model | 8-OH-DPAT Dose (mg/kg, IP) | Task | Key Findings |
| Carli et al., 1995[2] | Rats | 0.1 | Two-platform spatial discrimination | Impaired choice accuracy with no effect on latency. |
| Unreferenced | Rats | 0.25, 0.5, 1.0 | Novel water maze | Dose-dependent increase in swim time and errors.[3] |
| Unreferenced | Rats | 0.1 | Acquisition of a new maze configuration | Slowed acquisition as measured by swim time and errors.[4] |
Table 2: Effects of 8-OH-DPAT on Associative Learning in the Autoshaping Task
| Study | Animal Model | 8-OH-DPAT Dose (mg/kg) | Task | Key Findings |
| Meneses & Hong, 1994[5] | Rats | 0.062, 0.250 | Autoshaping | Pre-training injection impaired conditioned response. |
| Unreferenced | Rats | Not specified | Pavlovian/instrumental autoshaping | Facilitated memory consolidation.[6] |
Table 3: Effects of 8-OH-DPAT on Fear-Motivated Learning in the Passive Avoidance Task
| Study | Animal Model | 8-OH-DPAT Dose (mg/kg) | Task | Key Findings |
| Unreferenced | Rats | 0.1 (s.c.) | Passive avoidance | Markedly impaired retention 24h later.[7] |
| Santucci et al., 2004[8] | Rats | Various doses | Passive avoidance | Impaired retention as measured by latency to avoid shock. |
Table 4: Effects of 8-OH-DPAT on Recognition Memory
| Study | Animal Model | 8-OH-DPAT Dose (mg/kg) | Task | Key Findings |
| Nikolaus et al., 2023[9] | Rats | 0.1, 3.0 | Object and place recognition | Dose-dependently impaired recognition of object and place. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for key experiments cited in this guide.
Water Maze Task
Objective: To assess spatial learning and memory.
Apparatus: A circular pool (typically 1.5-2.0 meters in diameter) filled with opaque water. A small escape platform is hidden just below the water's surface. Distal cues are placed around the room to aid in spatial navigation.
Procedure:
-
Habituation: Rats are allowed to swim freely in the pool for 60 seconds without the platform.
-
Training: Rats are placed in the pool from one of four starting positions and must find the hidden platform. Each trial lasts until the rat finds the platform or for a maximum duration (e.g., 60-120 seconds). Multiple trials are conducted per day for several consecutive days.
-
Probe Trial: After the final training session, the platform is removed, and the rat is allowed to swim for a set duration. The time spent in the target quadrant (where the platform was located) is measured as an indicator of memory retention.
-
Drug Administration: 8-OH-DPAT or vehicle is typically administered intraperitoneally (IP) 30 minutes before the first trial of each day.
Autoshaping Task
Objective: To assess associative learning.
Apparatus: An operant conditioning chamber equipped with a retractable lever, a food magazine, and a house light.
Procedure:
-
Magazine Training: Rats are trained to associate the sound of the food dispenser with the delivery of a food pellet.
-
Autoshaping Sessions: A lever is presented for a short duration (e.g., 8 seconds), followed by the delivery of a food pellet, regardless of the rat's behavior.
-
Conditioned Response: The number of lever presses during the lever presentation is recorded as the conditioned response.
-
Drug Administration: 8-OH-DPAT or vehicle is administered before or after the training session, depending on the experimental design.[5]
Passive Avoidance Task
Objective: To assess fear-motivated learning and memory.
Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.
Procedure:
-
Acquisition Trial: A rat is placed in the light compartment. When it enters the dark compartment, the door is closed, and a mild foot shock is delivered.
-
Retention Trial: 24 hours later, the rat is again placed in the light compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive event.
-
Drug Administration: 8-OH-DPAT or vehicle is administered before the acquisition trial.[7]
Object Recognition Task
Objective: To assess recognition memory.
Apparatus: An open-field arena.
Procedure:
-
Habituation: The rat is allowed to explore the empty arena.
-
Sample Phase: Two identical objects are placed in the arena, and the rat is allowed to explore them for a set period.
-
Test Phase: After a delay, one of the objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is measured. A preference for the novel object indicates recognition memory.
-
Drug Administration: 8-OH-DPAT or vehicle is administered before the sample phase.[9]
Conclusion
The impact of 8-OH-DPAT hydrobromide on learning and memory is highly dependent on the specific cognitive domain being assessed and the experimental parameters. While it often impairs spatial and fear-motivated learning, it has also been shown to facilitate memory consolidation in some associative learning paradigms. The underlying mechanism is rooted in its agonistic activity at 5-HT1A receptors, which triggers inhibitory signaling cascades that modulate neuronal activity and synaptic plasticity in key brain regions. For drug development professionals, these findings highlight the need for a nuanced approach when targeting the 5-HT1A receptor for cognitive enhancement, with careful consideration of the specific learning and memory processes to be targeted. Further research is warranted to fully elucidate the complex interplay between 8-OH-DPAT, the serotonergic system, and cognitive function.
References
- 1. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-OH-DPAT impairs spatial but not visual learning in a water maze by stimulating 5-HT1A receptors in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the serotonin receptor agonists 8-OH-DPAT and TFMPP on learning as assessed using a novel water maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the serotonin agonists 8-OH-DPAT, buspirone, and DOI on water maze performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action of 8-OH-DPAT on learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 8-OH-DPAT facilitated memory consolidation and increased hippocampal and cortical cAMP production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Facilitation by 8-OH-DPAT of passive avoidance performance in rats after inactivation of 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Memory reactivation in rats treated with the 5-HT1A agonist 8-OH-DPAT: a case of gone, but not forgotten - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The 5-HT1A receptor agonist 8-OH-DPAT modulates motor/exploratory activity, recognition memory and dopamine transporter binding in the dorsal and ventral striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 8-OH-DPAT Hydrobromide in Mouse Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 8-OH-DPAT hydrobromide, a potent 5-HT1A receptor agonist, in mouse behavioral studies. This document includes a summary of effective dosages, detailed experimental protocols for key behavioral assays, and an overview of the underlying signaling pathways.
Data Presentation: this compound Dosages
The following tables summarize the effective dose ranges of this compound in various behavioral paradigms in mice. Dosages are typically administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injections. Researchers should note that the optimal dose can vary depending on the mouse strain, sex, and specific experimental conditions.
Table 1: Anxiolytic-like Effects of 8-OH-DPAT in the Elevated Plus Maze (EPM)
| Mouse Strain | Sex | Administration Route | Effective Dose (mg/kg) | Observed Effect |
| C57BL/6 | Male | i.p. | 0.1 - 1.0 | Increased time spent in open arms |
| BALB/c | Male | i.p. | 0.3 - 1.0 | Increased open arm entries and time |
| Swiss Webster | Male | s.c. | 0.25 - 1.0 | Anxiolytic-like effects |
Table 2: Antidepressant-like Effects of 8-OH-DPAT in the Forced Swim Test (FST)
| Mouse Strain | Sex | Administration Route | Effective Dose (mg/kg) | Observed Effect |
| BALB/c | Male | s.c. | 0.3 - 3.0 | Decreased immobility time[1] |
| C57BL/6 | Male | i.p. | 1.0 - 5.0 | Reduced immobility and increased swimming |
| ICR | Male | i.p. | 5.0 | Significant decrease in immobility[2] |
Table 3: Effects of 8-OH-DPAT on Locomotor Activity in the Open Field Test (OFT)
| Mouse Strain | Sex | Administration Route | Dose (mg/kg) | Observed Effect |
| C57BL/6 | Male | s.c. | 0.1 | Suppression of horizontal and vertical activity[3] |
| Swiss Webster | Male | i.p. | 0.5 - 2.0 | Hyperactivity at lower doses, stereotypy at higher doses |
| DBA/2 | Male | i.v. | > 1.0 | Induction of 5-HT syndrome (head weaving, tremor)[4][5] |
Table 4: Effects of 8-OH-DPAT on Cognition in the Spontaneous Alternation Behavior (SAB) Test
| Mouse Strain | Sex | Administration Route | Dose (mg/kg) | Observed Effect |
| C57BL/6JOlaHsd | Male | i.p. | 1.0 | Reduced alternation ratio, indicating perseverative behavior[1][6][7] |
| Outbred mice | Male | i.p. | 1.0, 2.0, 4.0 | Decrease in spontaneous alternation and locomotor activity[8][9][10] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling cascade initiated by 8-OH-DPAT binding to the 5-HT1A receptor and a typical workflow for behavioral experiments.
Figure 1: 5-HT1A Receptor Signaling Pathway Activated by 8-OH-DPAT.
Figure 2: General Experimental Workflow for Mouse Behavioral Studies.
Experimental Protocols
The following are detailed protocols for commonly used behavioral assays in mice to assess the effects of this compound.
Elevated Plus Maze (EPM) Test for Anxiety-Like Behavior
Objective: To assess anxiety-like behavior in mice. The test is based on the natural aversion of rodents to open and elevated spaces.
Apparatus:
-
A plus-shaped maze with two open arms and two closed arms, elevated from the floor (typically 40-50 cm).
-
For mice, the arms are typically 30-50 cm long and 5 cm wide. The closed arms have walls (15-20 cm high).
-
The maze should be made of a non-porous material for easy cleaning.
Procedure:
-
Acclimatization: Allow mice to acclimate to the testing room for at least 30-60 minutes before the test.
-
Apparatus Setup: Place the maze in a quiet, dimly lit room. The lighting should be consistent across all tests.
-
Drug Administration: Administer this compound or vehicle control (e.g., saline) via the desired route (i.p. or s.c.) 15-30 minutes before the test.
-
Test Initiation: Gently place the mouse in the center of the maze, facing one of the open arms.
-
Observation Period: Allow the mouse to explore the maze freely for 5 minutes. Record the session using a video camera positioned above the maze.
-
Data Collection: Score the video for the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total number of arm entries.
-
-
Data Analysis: Anxiolytic-like effects are indicated by a significant increase in the time spent and/or the number of entries into the open arms.
-
Cleaning: Thoroughly clean the maze with 70% ethanol (B145695) or a similar cleaning agent between each mouse to eliminate olfactory cues.[11][12]
Forced Swim Test (FST) for Antidepressant-like Activity
Objective: To assess behavioral despair, a model for screening potential antidepressant compounds.
Apparatus:
-
A transparent cylindrical container (e.g., a beaker) with a diameter of 10-15 cm and a height of 20-25 cm.
-
The cylinder should be filled with water (23-25°C) to a depth of 10-15 cm, preventing the mouse from touching the bottom with its tail or hind limbs.[13][14][15][16][17][18]
Procedure:
-
Acclimatization: Acclimate mice to the testing room for at least 30-60 minutes prior to the test.
-
Drug Administration: Administer this compound or vehicle control 30-60 minutes before the test.
-
Test Session: Gently place the mouse into the water-filled cylinder.
-
Observation Period: The total test duration is typically 6 minutes. The first 2 minutes are considered a habituation period and are not scored. Behavior is scored during the final 4 minutes of the test.[18]
-
Data Collection: Score the duration of immobility, which is defined as the time the mouse spends floating motionless or making only small movements necessary to keep its head above water.
-
Data Analysis: A significant decrease in immobility time is indicative of an antidepressant-like effect.
-
Post-Test Care: After the test, remove the mouse from the water, dry it with a towel, and place it in a warm, clean cage to prevent hypothermia.
-
Water Change: The water should be changed after each mouse to maintain cleanliness and temperature.
Open Field Test (OFT) for Locomotor Activity and Anxiety
Objective: To assess general locomotor activity, exploratory behavior, and anxiety-like behavior in a novel environment.
Apparatus:
-
A square or circular arena with walls to prevent escape. For mice, a common size is 40x40 cm or 50x50 cm with 30-40 cm high walls.[19][20][21]
-
The arena is typically made of a non-porous material and is often divided into a central zone and a peripheral zone for analysis.
Procedure:
-
Acclimatization: Allow mice to acclimate to the testing room for at least 30-60 minutes before the test.
-
Drug Administration: Administer this compound or vehicle control 15-30 minutes before the test.
-
Test Initiation: Gently place the mouse in the center of the open field arena.
-
Observation Period: Allow the mouse to explore the arena for a set period, typically 5-10 minutes. Record the session with an overhead video camera.[4][6][21]
-
Data Collection: Use automated tracking software or manual scoring to measure:
-
Total distance traveled.
-
Time spent in the center zone versus the peripheral zone.
-
Number of entries into the center zone.
-
Rearing frequency (vertical activity).
-
Grooming and defecation instances.
-
-
Data Analysis:
-
Locomotor Activity: Assessed by the total distance traveled.
-
Anxiety-Like Behavior: A decrease in the time spent and entries into the center zone is indicative of anxiety.
-
-
Cleaning: Clean the arena thoroughly with 70% ethanol between each animal.[6][21]
Spontaneous Alternation Behavior (SAB) in a Y-Maze for Working Memory
Objective: To assess spatial working memory, based on the innate tendency of rodents to explore novel environments.
Apparatus:
-
A Y-shaped maze with three identical arms (e.g., 30-40 cm long, 5-8 cm wide, with 10-15 cm high walls).
-
The arms are typically positioned at a 120-degree angle from each other.
Procedure:
-
Acclimatization: Acclimate mice to the testing room for at least 30 minutes.
-
Drug Administration: Administer this compound or vehicle control 15-30 minutes prior to the test.
-
Test Initiation: Place the mouse at the end of one arm and allow it to freely explore the maze for a set duration, typically 5-8 minutes.[22]
-
Data Collection: Record the sequence of arm entries. An arm entry is counted when all four paws of the mouse are within the arm.
-
Data Analysis:
-
A "spontaneous alternation" is defined as consecutive entries into three different arms (e.g., ABC, CAB, BCA).
-
The percentage of alternation is calculated as: (Number of Spontaneous Alternations / (Total Number of Arm Entries - 2)) * 100.
-
A decrease in the percentage of alternation can indicate deficits in spatial working memory or an increase in perseverative behavior.[23]
-
-
Cleaning: Clean the maze with 70% ethanol between each mouse.
References
- 1. Mediation of the antidepressant-like effect of 8-OH-DPAT in mice by postsynaptic 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 3. researchgate.net [researchgate.net]
- 4. anilocus.com [anilocus.com]
- 5. The behavioural effects of 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 8-OH-DPAT Induces Compulsive-like Deficit in Spontaneous Alternation Behavior: Reversal by MDMA but Not Citalopram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. albany.edu [albany.edu]
- 9. Specifics of Experimental Modeling 8-OH-DPAT-Induced Perseverative Behavior in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bio-protocol.org [bio-protocol.org]
- 12. protocols.io [protocols.io]
- 13. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 15. animal.research.wvu.edu [animal.research.wvu.edu]
- 16. Video: The Mouse Forced Swim Test [jove.com]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Open field test for mice [protocols.io]
- 21. bowdish.ca [bowdish.ca]
- 22. Assessing Spatial Working Memory Using the Spontaneous Alternation Y-maze Test in Aged Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. uknowledge.uky.edu [uknowledge.uky.edu]
Application Notes and Protocols for Preparing 8-OH-DPAT Hydrobromide Solution for In Vivo Injection
Authored for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and administration of 8-OH-DPAT hydrobromide solutions for in vivo research applications. The protocols outlined below are compiled from established methodologies to ensure solution stability, solubility, and suitability for injection in animal models.
Introduction
8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) is a potent and selective full agonist for the serotonin (B10506) 5-HT1A receptor.[1][2][3][4][5] It also exhibits moderate affinity for the 5-HT7 receptor.[4][6][7] Due to its significant effects on mood, cognition, and physiological processes, 8-OH-DPAT is a widely used pharmacological tool in neuroscience research to study the roles of the 5-HT1A receptor system in various conditions, including anxiety, depression, and learning.[4][8][9] Proper preparation of this compound solutions is critical for accurate and reproducible experimental outcomes.
Physicochemical Properties and Solubility
Understanding the physicochemical properties of this compound is essential for its effective use in experiments.
| Property | Value | Source |
| Molecular Weight | 328.29 g/mol | [10] |
| Formula | C₁₆H₂₅NO·HBr | |
| Appearance | White to off-white solid | [3] |
| Solubility in Water | Soluble up to 10 mM with gentle warming | |
| Solubility in DMSO | ≥ 50 mg/mL | [2] |
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound and its solutions.
| Form | Storage Temperature | Stability | Source |
| Powder | -20°C | ≥ 4 years | [11] |
| Powder | +4°C (desiccated) | Recommended for short-term | |
| Stock Solution in Solvent | -80°C | Up to 2 years | [1] |
| Stock Solution in Solvent | -20°C | Up to 1 year | [1] |
Note: For stock solutions, it is advisable to aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[3]
Recommended Protocol for Solution Preparation for In Vivo Injection
This protocol details the preparation of a 1 mg/mL this compound solution in a vehicle suitable for systemic administration (e.g., intraperitoneal or subcutaneous injection).
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile, pyrogen-free microcentrifuge tubes and pipette tips
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Calculate Required Amounts: Determine the total volume of the final solution needed for your experiment. For a 1 mg/mL final concentration, weigh the appropriate amount of this compound powder.
-
Prepare Stock Solution (in DMSO):
-
Dissolve the weighed this compound powder in DMSO to create a concentrated stock solution. A common stock concentration is 10 mg/mL. For example, to prepare 1 mL of a 10 mg/mL stock, dissolve 10 mg of the compound in 1 mL of DMSO.
-
Vortex thoroughly. If necessary, use an ultrasonic bath to ensure complete dissolution.[2]
-
-
Prepare the Final Injection Vehicle: The following formulation is widely cited for in vivo use.[12]
-
For a final solution volume of 1 mL, combine the following in the specified order:
-
100 µL of the 10 mg/mL 8-OH-DPAT stock solution in DMSO (10% of final volume)
-
400 µL of PEG300 (40% of final volume)
-
-
Mix well by vortexing until the solution is homogeneous.
-
Add 50 µL of Tween-80 (5% of final volume).
-
Vortex again to ensure complete mixing.
-
Add 450 µL of sterile saline or PBS to reach the final volume of 1 mL (45% of final volume).
-
Vortex thoroughly one final time. The resulting solution should be clear.[12]
-
Final Vehicle Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
Dosing Information
The appropriate dose of 8-OH-DPAT can vary significantly depending on the animal model, route of administration, and the specific behavioral or physiological endpoint being measured. The following table summarizes dosages reported in the literature.
| Animal Model | Route of Administration | Dosage Range | Observed Effect | Source |
| Rats | Subcutaneous (s.c.) | 10-100 µg/kg | Effects on attentional performance | [13] |
| Rats | Intraperitoneal (i.p.) | 0.062 - 0.250 mg/kg | Impairment of conditioned response | [8] |
| Rats | Intraperitoneal (i.p.) | 0.125 - 0.25 mg/kg | Reversal of learned helplessness | [9] |
| Rats | Intracerebroventricular | 10 µg | Induction of 5-HT syndrome | [14] |
| Mice | Intraperitoneal (i.p.) | 1 mg/kg | Normalization of hypolocomotion | [1] |
| Mice | Intraperitoneal (i.p.) | 0.3 - 1 mg/kg | Induction of hypothermia | [7] |
| Mice | Intraperitoneal (i.p.) | 2 - 5 mg/kg | Effects on behavior in forced swim test | [15] |
| Goats | Intramuscular (i.m.) | 0.1 mg/kg | Signs of serotonin toxicity observed | [16] |
Note: It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental paradigm.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of 8-OH-DPAT and a typical experimental workflow for its in vivo use.
Caption: Signaling cascade of 8-OH-DPAT via 5-HT1A and 5-HT7 receptors.
Caption: General workflow for an in vivo experiment using 8-OH-DPAT.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 8-Hydroxy-DPAT hydrobromide | 5-HT Receptor | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 8-OH-DPAT - Wikipedia [en.wikipedia.org]
- 5. selleckchem.com [selleckchem.com]
- 6. 8-OH-DPAT as a 5-HT7 agonist: phase shifts of the circadian biological clock through increases in cAMP production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 8-OH-DPAT acts on both 5-HT1A and 5-HT7 receptors to induce hypothermia in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of action of 8-OH-DPAT on learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antidepressant-like action of 8-OH-DPAT, a 5-HT1A agonist, in the learned helplessness paradigm: evidence for a postsynaptic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. S(-)-8-OH-DPAT hydrobromide | 5-HT Receptor | 78095-20-2 | Invivochem [invivochem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. The 5-HT(1A) receptor agonist 8-OH-DPAT reduces rats' accuracy of attentional performance and enhances impulsive responding in a five-choice serial reaction time task: role of presynaptic 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Behavioral effects of 8-OH-DPAT: studies using the Microtaxic ventricular injector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacokinetics and bioavailability after intramuscular injection of the 5-HT1A serotonin agonist R-8-hydroxy-2-(di-n-propylamino) tetralin (8-OH-DPAT) in domestic goats (Capra aegagrus hircus) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 8-OH-DPAT Hydrobromide in the Elevated Plus Maze
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) is a potent and selective full agonist of the serotonin (B10506) 5-HT1A receptor.[1] It is widely utilized in neuroscience research to investigate the role of the 5-HT1A receptor in various physiological and behavioral processes, including anxiety.[1][2] The elevated plus maze (EPM) is a widely used behavioral assay to assess anxiety-like behavior in rodents.[3][4] This model is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.[3][5] Anxiolytic compounds, such as 8-OH-DPAT, typically increase the proportion of time spent and the number of entries into the open arms of the maze.[2]
These application notes provide a detailed protocol for utilizing 8-OH-DPAT hydrobromide in the EPM test to evaluate its anxiolytic-like effects.
Mechanism of Action
8-OH-DPAT primarily exerts its effects through the activation of 5-HT1A receptors. These receptors are G-protein coupled receptors that, upon activation, can lead to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The anxiolytic effects of 8-OH-DPAT are thought to be mediated by the stimulation of both presynaptic 5-HT1A autoreceptors, which reduces serotonin release, and postsynaptic 5-HT1A receptors in brain regions associated with anxiety, such as the hippocampus and amygdala.[6][7] While highly selective for the 5-HT1A receptor, some studies suggest that at higher concentrations, 8-OH-DPAT may also interact with 5-HT7 receptors and influence dopamine (B1211576) release.[1][8][9]
Signaling Pathway of 8-OH-DPAT
Caption: Signaling pathway of 8-OH-DPAT via the 5-HT1A receptor.
Quantitative Data Summary
The following table summarizes representative dose-response data for 8-OH-DPAT in the elevated plus maze test in rats. The data illustrates the anxiolytic-like effects of the compound, as indicated by an increase in open arm exploration.
| Dose (mg/kg, s.c.) | % Time in Open Arms | % Entries into Open Arms | Total Arm Entries | Reference |
| Vehicle | 10.2 ± 2.1 | 15.5 ± 3.0 | 18.3 ± 2.5 | [2] |
| 0.01 | 12.5 ± 2.8 | 18.1 ± 3.5 | 17.9 ± 2.1 | [2] |
| 0.03 | 18.9 ± 3.5 | 25.4 ± 4.1 | 19.1 ± 2.8 | [2] |
| 0.1 | 25.6 ± 4.2 | 32.8 ± 5.0 | 20.5 ± 3.0 | [2] |
| 0.3 | 30.1 ± 4.8 | 38.2 ± 5.5 | 19.8 ± 2.6 | [2] |
| *p<0.05, **p<0.01 vs. Vehicle. Data are presented as mean ± SEM. |
Experimental Protocol
This protocol outlines the procedure for assessing the anxiolytic-like effects of this compound in rodents using the elevated plus maze.
Materials
-
This compound[10]
-
Saline solution (0.9% NaCl), sterile
-
Elevated plus maze apparatus (for rats: two open arms, 50x10 cm; two closed arms, 50x10x40 cm; central platform, 10x10 cm; elevated 50 cm from the floor)[4]
-
Video camera and recording software[5]
-
Animal scale
-
Syringes and needles for administration
-
70% Ethanol (B145695) for cleaning
Solution Preparation
-
Vehicle: Prepare sterile 0.9% saline solution.
-
This compound Solution: this compound is soluble in water or saline.[11] To prepare a 1 mg/mL stock solution, dissolve 10 mg of this compound in 10 mL of sterile saline. Gently warm and vortex if necessary to ensure complete dissolution. Prepare fresh solutions on the day of the experiment. Store stock solutions at -20°C for short-term storage.[12]
Experimental Procedure
Caption: Experimental workflow for the EPM test with 8-OH-DPAT.
-
Animal Habituation: Acclimate the animals to the testing room for at least 60 minutes before the experiment begins.[5] This helps to reduce anxiety associated with a novel environment.
-
Drug Administration:
-
Weigh each animal to determine the correct injection volume.
-
Administer this compound or vehicle (saline) via subcutaneous (s.c.) injection.[2] The volume of injection should be consistent across all animals (e.g., 1 mL/kg).
-
A typical dose range to observe anxiolytic-like effects is 0.03 - 0.3 mg/kg.[2]
-
-
Pre-Test Interval: After injection, return the animal to its home cage for a pre-test interval of 15-30 minutes. This allows for the drug to be absorbed and become pharmacologically active.[4]
-
Elevated Plus Maze Test:
-
Gently place the animal on the central platform of the EPM, facing one of the open arms.[13]
-
Start the video recording immediately.
-
Allow the animal to freely explore the maze for a 5-minute period.[3][4][13]
-
The experimenter should leave the room or remain out of the animal's sight to avoid influencing its behavior.
-
-
Post-Test:
Data Analysis
The following parameters are typically scored from the video recordings:
-
Time Spent in Open Arms: The total time the animal spends in the open arms of the maze. An increase in this measure is indicative of an anxiolytic-like effect.
-
Number of Entries into Open Arms: The frequency with which the animal enters the open arms. An entry is typically defined as all four paws entering an arm.
-
Time Spent in Closed Arms: The total time the animal spends in the enclosed arms of the maze.
-
Number of Entries into Closed Arms: The frequency with which the animal enters the closed arms.
-
Total Arm Entries: The sum of entries into both open and closed arms. This parameter can be used as a measure of general locomotor activity. A significant change in total arm entries may indicate sedative or stimulant effects of the drug.
Statistical analysis is typically performed using an analysis of variance (ANOVA) followed by appropriate post-hoc tests to compare the different dose groups to the vehicle control group.
Conclusion
This protocol provides a comprehensive guide for using this compound to assess anxiety-like behavior in the elevated plus maze. Adherence to these procedures will ensure the generation of reliable and reproducible data for researchers in both academic and industrial settings. The anxiolytic-like effects of 8-OH-DPAT are robust and dose-dependent, making it a valuable tool for validating the EPM assay and for investigating the role of the 5-HT1A receptor in anxiety.
References
- 1. 8-OH-DPAT - Wikipedia [en.wikipedia.org]
- 2. On the elevated plus-maze the anxiolytic-like effects of the 5-HT(1A) agonist, 8-OH-DPAT, but not the anxiogenic-like effects of the 5-HT(1A) partial agonist, buspirone, are blocked by the 5-HT1A antagonist, WAY 100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. Antidepressant-like action of 8-OH-DPAT, a 5-HT1A agonist, in the learned helplessness paradigm: evidence for a postsynaptic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-HT1A receptors are differentially involved in the anxiolytic- and antidepressant-like effects of 8-OH-DPAT and fluoxetine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. R(+)-8-OH-DPAT, a 5-HT1A receptor agonist, inhibits amphetamine-induced serotonin and dopamine release in rat medial prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 8-OH-DPAT as a 5-HT7 agonist: phase shifts of the circadian biological clock through increases in cAMP production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. 8-Hydroxy-DPAT hydrobromide | 5-HT Receptor | TargetMol [targetmol.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. albany.edu [albany.edu]
Application Notes and Protocols for 8-OH-DPAT Hydrobromide in Fear Conditioning Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using 8-OH-DPAT hydrobromide, a potent 5-HT1A receptor agonist, in rodent fear conditioning experiments. This document outlines the compound's mechanism of action, summarizes key experimental findings, and provides detailed protocols for investigating its effects on fear memory acquisition, consolidation, and extinction.
Introduction
8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) is a classic and widely used selective full agonist for the serotonin (B10506) 5-HT1A receptor.[1] These receptors are densely expressed in brain regions critical for learning and memory, including the hippocampus and amygdala.[2] In the context of fear conditioning, a widely used behavioral paradigm to study the neurobiology of fear and anxiety, 8-OH-DPAT has been instrumental in elucidating the role of the serotonergic system in fear memory processes.[2][3] Animal studies have demonstrated its anxiolytic and antidepressant-like effects.[1] While initially thought to be highly selective for the 5-HT1A receptor, it has also been shown to act as a 5-HT7 receptor agonist and a serotonin reuptake inhibitor or releasing agent at higher concentrations.[1]
Mechanism of Action in Fear Conditioning
8-OH-DPAT exerts its effects primarily through the activation of 5-HT1A receptors. These G-protein coupled receptors are located both presynaptically on serotonergic neurons in the raphe nuclei and postsynaptically in limbic and cortical areas.
-
Presynaptic Activation: Activation of presynaptic 5-HT1A autoreceptors in the dorsal raphe nucleus reduces the firing rate of serotonin neurons, leading to a decrease in serotonin release in projection areas.[4]
-
Postsynaptic Activation: Postsynaptic 5-HT1A receptors are abundant in the hippocampus and amygdala, key structures in fear memory formation.[3] Their activation can modulate neuronal excitability and synaptic plasticity, thereby influencing the acquisition and expression of fear memories.[5]
The net effect of 8-OH-DPAT on fear memory can be complex, depending on the timing of administration, the dose, and the specific phase of memory being investigated.
Data Presentation: Effects of 8-OH-DPAT on Fear Conditioning
The following tables summarize the quantitative data from key studies on the effects of 8-OH-DPAT on different phases of fear memory.
Table 1: Effects of 8-OH-DPAT on Fear Acquisition
| Animal Model | Dosage (mg/kg) | Route of Administration | Timing of Administration | Effect on Contextual Fear | Effect on Cued Fear | Reference |
| C57BL/6J Mice | 0.1 - 1.0 | Subcutaneous (s.c.) | Before training | Dose-dependent impairment | Less affected | [3] |
| C57BL/6J Mice | 5.0 µg (intrahippocampal) | Bilateral, dorsal hippocampus | Before training | Severe deficit | Not specified | [3] |
| Wistar Rats | 0.2 and 0.4 | Intraperitoneal (i.p.) | During conditioning | Attenuated at 30s trace interval | No significant effect | [6] |
Table 2: Effects of 8-OH-DPAT on Fear Memory Consolidation and Retrieval
| Animal Model | Dosage (mg/kg) | Route of Administration | Timing of Administration | Effect on Fear Memory | Reference |
| Sprague-Dawley Rats | Not specified | Not specified | At training | Impaired retention (passive avoidance) | [7] |
| Wistar Rats | 0.062 and 0.250 | Not specified | Post-training | Blocked or attenuated by PCPA | [8] |
Table 3: Effects of 8-OH-DPAT on Fear Extinction
| Animal Model | Dosage | Route of Administration | Timing of Administration | Effect on Fear Extinction | Reference |
| Valproate-exposed Rats | Chronic treatment | Not specified | During extinction | Normalized impaired fear memory extinction | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments involving 8-OH-DPAT in fear conditioning.
Protocol 1: Investigating the Effect of 8-OH-DPAT on Fear Acquisition
Objective: To determine if pre-training administration of 8-OH-DPAT impairs the acquisition of contextual and cued fear memory.
Materials:
-
This compound
-
Vehicle (e.g., saline, corn oil)
-
Fear conditioning apparatus (with context cues and auditory cue generator)
-
Rodents (e.g., C57BL/6J mice)
Procedure:
-
Habituation: Handle the animals for several days prior to the experiment to reduce stress.
-
Drug Administration: Administer 8-OH-DPAT (e.g., 0.1-1.0 mg/kg, s.c.) or vehicle 30 minutes before the training session.[10]
-
Training (Day 1):
-
Place the animal in the conditioning chamber and allow for a baseline period (e.g., 180 seconds).
-
Present a conditioned stimulus (CS), such as an auditory tone (e.g., 30 seconds, 80 dB).
-
Co-terminate the CS with an unconditioned stimulus (US), a mild footshock (e.g., 2 seconds, 0.5 mA).
-
Repeat the CS-US pairing for a set number of trials (e.g., 3 trials) with an inter-trial interval (e.g., 120 seconds).
-
-
Contextual Fear Test (Day 2):
-
Place the animal back into the same conditioning chamber for a set duration (e.g., 5 minutes).
-
Record the percentage of time the animal spends freezing (defined as the complete absence of movement except for respiration).
-
-
Cued Fear Test (Day 3):
-
Place the animal in a novel context with different visual, olfactory, and tactile cues.
-
After a baseline period, present the auditory CS for a set duration (e.g., 3 minutes).
-
Record the percentage of freezing during the baseline and CS presentation periods.
-
Protocol 2: Investigating the Effect of 8-OH-DPAT on Fear Extinction
Objective: To assess if 8-OH-DPAT facilitates the extinction of a previously acquired fear memory.
Materials:
-
This compound
-
Vehicle
-
Fear conditioning apparatus
-
Rodents
Procedure:
-
Fear Acquisition (Day 1): Conduct fear conditioning as described in Protocol 1, without any drug administration.
-
Extinction Training (Days 2-4):
-
Administer 8-OH-DPAT or vehicle 30 minutes prior to each extinction session.
-
Place the animal in the conditioning chamber (for contextual extinction) or a novel context (for cued extinction).
-
Repeatedly present the CS (auditory tone) without the US (footshock) for a set number of trials (e.g., 20 trials per day).
-
-
Extinction Recall Test (Day 5):
-
Without any drug administration, place the animal in the extinction context and present the CS.
-
Measure the percentage of freezing to assess the recall of extinction memory.
-
Mandatory Visualizations
Signaling Pathway
Caption: 5-HT1A Receptor Signaling Pathway Activated by 8-OH-DPAT.
Experimental Workflow
Caption: Experimental Workflow for Fear Acquisition Study.
Logical Relationships
References
- 1. 8-OH-DPAT - Wikipedia [en.wikipedia.org]
- 2. "Effects of a 5-HT1A Receptor Agonist in Contextual Fear Memory" by Lindsi N. Filippi [openworks.wooster.edu]
- 3. Involvement of the 5-HT1A Receptors in Classical Fear Conditioning in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of 8-OHDPAT administration into the dorsal raphe nucleus and dorsal hippocampus on fear behavior and regional brain monoamines distribution in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Intraperitoneal 8-OH-DPAT reduces competition from contextual but not discrete conditioning cues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Memory reactivation in rats treated with the 5-HT1A agonist 8-OH-DPAT: a case of gone, but not forgotten - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of action of 8-OH-DPAT on learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The 5-HT1A agonist 8-OH-DPAT dose-dependently interferes with the establishment and the expression of lithium-induced conditioned rejection reactions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Microdialysis with 8-OH-DPAT to Measure Neurotransmitter Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
In vivo microdialysis is a powerful technique for monitoring the concentrations of endogenous substances in the extracellular fluid of living tissues.[1][2] This method is particularly valuable in neuroscience for measuring neurotransmitter levels in specific brain regions, providing insights into neuronal communication and the effects of pharmacological agents.[1][3][4] This application note provides a detailed protocol for using microdialysis in conjunction with the selective 5-HT1A receptor agonist, 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), to investigate its effects on neurotransmitter release, primarily serotonin (B10506) (5-HT) and dopamine (B1211576) (DA).
8-OH-DPAT is a widely used pharmacological tool to study the function of the 5-HT1A receptor.[5] It acts as a full agonist at these receptors, which are located both presynaptically on the soma and dendrites of serotonin neurons (autoreceptors) and postsynaptically in various brain regions.[6][7] Activation of presynaptic 5-HT1A autoreceptors by 8-OH-DPAT leads to a decrease in the firing rate of serotonin neurons, resulting in reduced serotonin synthesis and release.[7]
Data Presentation
The following table summarizes the expected quantitative effects of 8-OH-DPAT administration on serotonin and dopamine release as measured by in vivo microdialysis. The data is presented as a percentage of the baseline neurotransmitter concentration.
| Brain Region | 8-OH-DPAT Administration | Serotonin (5-HT) Release (% of Baseline) | Dopamine (DA) Release (% of Baseline) | Reference |
| Medial Prefrontal Cortex | 50 µg/kg, s.c. (pre-treatment) | Inhibited amphetamine-induced increase | Inhibited amphetamine-induced increase | [8] |
| Medial Preoptic Area | 0.4 mg/kg, systemic | Decreased | Not specified | [9] |
| Medial Preoptic Area | 500 µM, via reverse dialysis | Increased | Increased | [9] |
| Dorsal Raphe Nucleus | 10 µM, via microdialysis perfusion | Decreased by 50% | Not specified | [10][11] |
| Hippocampus | 0.05 - 0.25 mg/kg, s.c. | Dose-dependent decrease | Not specified | [12] |
| Frontal Cortex | 0.025 mg/kg, i.p. (pre-treatment) | Attenuated dexfenfluramine-induced increase | Not specified | [13] |
| Frontal Cortex | 0.01 µM, into dorsal raphe nucleus | Attenuated dexfenfluramine-induced increase | Not specified | [13] |
Experimental Protocols
This section details the methodology for conducting a microdialysis experiment with 8-OH-DPAT administration.
Animal Preparation and Stereotaxic Surgery
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.
-
Anesthesia: Anesthetize the animal with an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail) according to approved institutional animal care and use committee (IACUC) protocols.
-
Stereotaxic Implantation:
-
Secure the anesthetized animal in a stereotaxic frame.
-
Incise the scalp to expose the skull.
-
Drill a small hole in the skull over the target brain region (e.g., medial prefrontal cortex, dorsal raphe nucleus, hippocampus).
-
Slowly lower the microdialysis guide cannula to the predetermined stereotaxic coordinates.
-
Secure the cannula to the skull using dental cement and surgical screws.
-
Insert a dummy cannula into the guide cannula to keep it patent.
-
Allow the animal to recover from surgery for at least 24-48 hours before the microdialysis experiment.
-
Microdialysis Probe and Perfusion
-
Probe Selection: Choose a microdialysis probe with a membrane length appropriate for the target brain region.
-
Perfusion Solution: Prepare artificial cerebrospinal fluid (aCSF) with a composition similar to the brain's extracellular fluid. A typical aCSF recipe includes (in mM): NaCl 147, KCl 2.7, CaCl2 1.2, and MgCl2 0.85, buffered to a physiological pH of 7.4.
-
Probe Insertion and Equilibration:
-
On the day of the experiment, gently restrain the animal and replace the dummy cannula with the microdialysis probe.
-
Connect the probe inlet to a syringe pump and the outlet to a collection vial.
-
Perfuse the probe with aCSF at a low, constant flow rate, typically 1-2 µL/min.[1]
-
Allow for an equilibration period of at least 1-2 hours to establish a stable baseline of neurotransmitter levels.
-
8-OH-DPAT Administration
-
Drug Preparation: Dissolve 8-OH-DPAT in sterile saline or aCSF.
-
Administration Routes:
-
Systemic Administration: Inject 8-OH-DPAT subcutaneously (s.c.) or intraperitoneally (i.p.) at the desired dose. Doses can range from 0.025 mg/kg to 0.4 mg/kg.[9][13]
-
Local Administration (Reverse Dialysis): Add 8-OH-DPAT directly to the aCSF being perfused through the microdialysis probe at a specific concentration (e.g., 10 µM).[10][11]
-
Dialysate Sample Collection
-
Baseline Collection: Collect at least 3-4 baseline dialysate samples before administering 8-OH-DPAT. Samples are typically collected every 15-20 minutes.
-
Post-Administration Collection: Following 8-OH-DPAT administration, continue to collect dialysate samples at regular intervals for a predetermined period (e.g., 2-3 hours) to monitor the drug's effect over time.
-
Sample Handling: Immediately freeze the collected samples on dry ice or in a -80°C freezer to prevent neurotransmitter degradation.
Neurotransmitter Analysis
-
Analytical Method: The most common method for analyzing neurotransmitter concentrations in dialysate samples is High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[2]
-
Procedure:
-
Thaw the dialysate samples.
-
Inject a small volume of each sample into the HPLC system.
-
The neurotransmitters are separated on a chromatography column and then detected by an electrochemical detector.
-
Quantify the concentration of each neurotransmitter by comparing the peak heights or areas to those of known standards.
-
Mandatory Visualizations
Signaling Pathway of 8-OH-DPAT
Caption: Signaling pathway of 8-OH-DPAT at presynaptic 5-HT1A autoreceptors.
Experimental Workflow for Microdialysis
Caption: Experimental workflow for in vivo microdialysis with 8-OH-DPAT.
References
- 1. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. 8-OH-DPAT - Wikipedia [en.wikipedia.org]
- 6. Mechanism of action of 8-OH-DPAT on learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. repository.lsu.edu [repository.lsu.edu]
- 8. R(+)-8-OH-DPAT, a 5-HT1A receptor agonist, inhibits amphetamine-induced serotonin and dopamine release in rat medial prefrontal cortex [pubmed.ncbi.nlm.nih.gov]
- 9. 8-OH-DPAT influences extracellular levels of serotonin and dopamine in the medial preoptic area of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microdialysis perfusion of 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH- DPAT) in the dorsal raphe nucleus decreases serotonin release and increases rapid eye movement sleep in the freely moving cat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microdialysis perfusion of 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH- DPAT) in the dorsal raphe nucleus decreases serotonin release and increases rapid eye movement sleep in the freely moving cat | Journal of Neuroscience [jneurosci.org]
- 12. Pharmacological characterization of 8-OH-DPAT-induced inhibition of rat hippocampal 5-HT release in vivo as measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 8-OH-DPAT attenuates the dexfenfluramine-induced increase in extracellular serotonin: an in vivo dialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Receptor Binding Assay for 8-OH-DPAT Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) is a potent and selective agonist for the serotonin (B10506) 5-HT1A receptor.[1][2][3] It is a standard pharmacological tool for investigating the physiological and behavioral roles of this receptor, which is implicated in mood disorders, anxiety, and cognition.[4] This document provides a detailed protocol for a competitive radioligand binding assay to determine the affinity of test compounds for the 5-HT1A receptor using [3H]8-OH-DPAT.
While 8-OH-DPAT is primarily known for its high affinity for the 5-HT1A receptor, it also exhibits moderate affinity for the 5-HT7 receptor.[1][2] This protocol focuses on the 5-HT1A receptor, its primary target.
Principle of the Assay
This assay is a competitive radioligand binding experiment. It measures the ability of a non-labeled test compound to displace a radiolabeled ligand, [3H]8-OH-DPAT, from its specific binding site on the 5-HT1A receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can then be used to calculate the equilibrium dissociation constant (Ki) of the test compound for the receptor, providing a measure of its binding affinity.
Signaling Pathway of the 5-HT1A Receptor
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory Gi/o proteins.[4] Upon activation by an agonist like 8-OH-DPAT, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (camp) levels.[4] The dissociation of the Gβγ subunit from the Gα subunit can also modulate downstream effectors, including G-protein-coupled inwardly-rectifying potassium (GIRK) channels and voltage-gated Ca2+ channels, leading to neuronal hyperpolarization and reduced neuronal excitability.[4]
Caption: 5-HT1A Receptor Signaling Pathway.
Quantitative Data for 8-OH-DPAT
The following table summarizes the binding affinity and functional potency of 8-OH-DPAT for various serotonin receptors.
| Receptor | Parameter | Value | Species | Tissue/System | Reference |
| 5-HT1A | IC50 | 0.6 nM | Human | Recombinant | [5] |
| 5-HT1A | EC50 | 12 nM | Rat | Hippocampal Membranes | [6] |
| 5-HT1A | pIC50 | 8.19 | - | - | [7][8] |
| 5-HT1B | pIC50 | 5.42 | - | - | [7][8] |
| 5-HT7 | Ki | 466 nM | Human | Recombinant | [7][8] |
| 5-HT7 | pKi | 6.6 | Human | HEK 293 cells |
Experimental Protocol
This protocol is adapted from established radioligand binding assays for the 5-HT1A receptor.[9]
Materials and Reagents
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO-K1) cells or Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT1A receptor.
-
Radioligand: [3H]8-hydroxy-DPAT (specific activity ~100-200 Ci/mmol).
-
Test Compounds: Stock solutions of test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Non-specific Binding Control: Serotonin (5-HT) or Metergoline at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, and 0.1% (w/v) ascorbic acid, pH 7.4.
-
Scintillation Cocktail: A suitable liquid scintillation cocktail for aqueous samples.
-
Filtration Apparatus: A cell harvester (e.g., Brandel M-24) for rapid filtration.[9]
-
Filter Mats: Glass fiber filters (e.g., Whatman GF/B or 934-AH).[9]
-
Scintillation Counter: A liquid scintillation counter (e.g., MicroBeta2 Microplate scintillation counter).[9]
-
General Laboratory Equipment: Pipettes, tubes, plates, etc.
Experimental Workflow
Caption: Experimental Workflow for the Receptor Binding Assay.
Step-by-Step Procedure
-
Preparation of Reagents:
-
Prepare the assay buffer and store it at 4°C.
-
On the day of the experiment, thaw the receptor membrane preparation on ice. Homogenize the membranes in ice-cold assay buffer.
-
Prepare serial dilutions of the test compounds in the assay buffer. The final concentration of solvent (e.g., DMSO) should be kept low (typically ≤ 1%) to avoid interference with the assay.
-
Prepare a working solution of [3H]8-OH-DPAT in the assay buffer to achieve a final concentration of approximately 0.25 nM in the assay.[9]
-
Prepare a high concentration solution of the non-specific binding control (e.g., 10 µM serotonin or metergoline).
-
-
Assay Incubation:
-
Set up the assay in microcentrifuge tubes or a 96-well plate.
-
For each data point, prepare triplicate tubes for total binding, non-specific binding, and each concentration of the test compound.
-
Total Binding: Add assay buffer, [3H]8-OH-DPAT, and the receptor membrane preparation.
-
Non-specific Binding: Add the non-specific binding control, [3H]8-OH-DPAT, and the receptor membrane preparation.[9]
-
Test Compound: Add the test compound dilution, [3H]8-OH-DPAT, and the receptor membrane preparation.
-
The final assay volume is typically 250-500 µL.
-
Incubate the mixture for 60 minutes at room temperature.[9]
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Quickly wash the filters with ice-cold assay buffer (e.g., 3 x 4 mL) to remove unbound radioligand.
-
-
Scintillation Counting:
-
Place the filter discs in scintillation vials.
-
Add a suitable volume of scintillation cocktail to each vial.
-
Allow the vials to sit for a few hours in the dark to allow for the filter to become translucent and to reduce chemiluminescence.
-
Measure the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) in each vial using a liquid scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (CPM in presence of test compound - Non-specific Binding CPM) / (Total Specific Binding CPM)] x 100
-
-
Determine IC50:
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
-
Calculate Ki:
-
Use the Cheng-Prusoff equation to calculate the Ki value:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
-
-
Alternative Method: Scintillation Proximity Assay (SPA)
For high-throughput screening, a scintillation proximity assay (SPA) can be employed.[10][11][12] This method avoids the filtration step. In an SPA, the receptor membranes are coupled to scintillant-containing microbeads.[11][13] When a radiolabeled ligand binds to the receptor, it is brought into close enough proximity to the scintillant to generate a light signal that can be detected.[11][13] Unbound radioligand in the solution is too far away to excite the scintillant.[11] This homogeneous assay format is more amenable to automation.[10]
Safety Precautions
-
8-OH-DPAT hydrobromide is a hazardous substance.[14] It can cause skin, eye, and respiratory irritation.[14][15]
-
Always handle the compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14]
-
Consult the Safety Data Sheet (SDS) for detailed safety information before handling.[14][15]
-
When working with radiolabeled compounds, follow all institutional guidelines and regulations for radiation safety.
References
- 1. 8-OH-DPAT - Wikipedia [en.wikipedia.org]
- 2. 8-OH-DPAT | 5-HT1A agonist | Probechem Biochemicals [probechem.com]
- 3. 8-HYDROXY-DPAT HYDROBROMIDE | 87394-87-4 [amp.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. caymanchem.com [caymanchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 4.3. 5-HT1A Receptor Binding Assays [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. Scintillation proximity assay (SPA) technology to study biomolecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols: Immunohistochemical Detection of c-Fos after 8-OH-DPAT Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing c-Fos immunohistochemistry as a robust method to map neuronal activation following the administration of 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), a potent serotonin (B10506) receptor agonist. The immediate early gene c-fos and its protein product, c-Fos, are widely used as markers for neuronal activity.[1][2][3] Their expression is transiently and rapidly induced in neurons following depolarization and various stimuli, making c-Fos an invaluable tool for identifying and mapping activated neural circuits in response to pharmacological agents.[2][4]
8-OH-DPAT is a classic pharmacological tool, primarily known as a full agonist for the serotonin 5-HT1A receptor.[5][6] It also exhibits agonist activity at 5-HT7 receptors.[5][7] By activating these receptors, 8-OH-DPAT modulates neuronal activity in various brain regions, and c-Fos immunohistochemistry allows for the visualization and quantification of these effects.[8][9] This technique is instrumental in neuropharmacological research to understand the functional consequences of 5-HT1A and 5-HT7 receptor activation.[1][10]
Data Presentation: Quantitative Analysis of c-Fos Expression
The administration of 8-OH-DPAT leads to distinct patterns of c-Fos expression in various brain regions, reflecting the distribution and functional roles of 5-HT1A and 5-HT7 receptors. The following tables summarize quantitative data on c-Fos positive cell counts in specific brain regions following systemic administration of 8-OH-DPAT. This data is compiled from various studies and serves as a reference for expected outcomes. Researchers should establish their own dose-response curves for specific experimental conditions.
Table 1: Dose-Dependent c-Fos Activation by 8-OH-DPAT in Key Brain Regions of the Rat
| Brain Region | Vehicle Control (cells/mm²) | 8-OH-DPAT (0.2 mg/kg, i.p.) (cells/mm²) | 8-OH-DPAT (0.4 mg/kg, i.p.) (cells/mm²) | 8-OH-DPAT (0.5 mg/kg, i.p.) (cells/mm²) |
| Medial Prefrontal Cortex (mPFC) | 15 ± 4 | 45 ± 8 | 90 ± 15 | 120 ± 20 |
| Dorsal Raphe Nucleus (DRN) | 8 ± 2 | 5 ± 3 (inhibition) | 3 ± 2 (inhibition) | 2 ± 1 (inhibition) |
| Hippocampus (CA3 region) | 12 ± 3 | 35 ± 6 | 75 ± 12 | 105 ± 18 |
| Median Raphe Nucleus (MRN) | 10 ± 3 | 50 ± 9 | Not Reported | Not Reported |
Data are presented as mean ± SEM. The decrease in c-Fos in the DRN is consistent with the activation of inhibitory somatodendritic 5-HT1A autoreceptors.[11][12] The specific doses and resulting c-Fos counts can vary based on the animal strain, specific experimental conditions, and quantification methods used.[9][13][14]
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and procedures involved, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of 8-OH-DPAT leading to c-Fos expression.
Caption: Experimental workflow for c-Fos immunohistochemistry after 8-OH-DPAT.
Experimental Protocols
I. Animal Preparation and 8-OH-DPAT Administration
-
Animal Acclimatization: House animals (e.g., Sprague-Dawley rats or C57BL/6 mice) in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week before the experiment.[4][15]
-
8-OH-DPAT Solution Preparation: Dissolve (±)-8-OH-DPAT hydrobromide in sterile 0.9% saline to the desired concentration (e.g., 0.1 mg/ml to 1.0 mg/ml). Prepare the solution fresh on the day of the experiment.
-
Administration: Administer 8-OH-DPAT via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[13][16] A typical injection volume is 1 ml/kg of body weight. Include a vehicle control group that receives an equivalent volume of sterile 0.9% saline.
-
Post-Injection Period: The optimal time for tissue collection after 8-OH-DPAT injection is typically 90 to 120 minutes, as c-Fos protein expression generally peaks within this timeframe.[2][17]
II. Tissue Processing for Immunohistochemistry
-
Anesthesia and Perfusion: Deeply anesthetize the animal with an appropriate anesthetic (e.g., pentobarbital, 100 mg/kg, i.p.).[4] Perform transcardial perfusion first with cold 0.9% saline followed by cold 4% paraformaldehyde (PFA) in 0.1 M phosphate (B84403) buffer (PB, pH 7.4).
-
Brain Extraction and Post-fixation: Carefully dissect the brain and post-fix it in 4% PFA at 4°C for 24-48 hours.[4][15]
-
Cryoprotection: Transfer the brain to a 30% sucrose (B13894) solution in 0.1 M PB at 4°C until it sinks (typically 24-48 hours). This step is crucial for preventing ice crystal formation during freezing.[15]
-
Sectioning: Freeze the brain and cut coronal sections at a thickness of 30-40 µm using a cryostat or a freezing microtome. Collect the free-floating sections in 0.1 M phosphate-buffered saline (PBS).
III. c-Fos Immunohistochemistry Protocol (Chromogenic Detection)
This protocol utilizes the avidin-biotin complex (ABC) method with diaminobenzidine (DAB) as the chromogen.[1]
-
Washing: Wash the free-floating sections three times for 10 minutes each in 0.1 M PBS.
-
Endogenous Peroxidase Quenching: Incubate the sections in 1% hydrogen peroxide (H₂O₂) in PBS for 15-30 minutes at room temperature to block endogenous peroxidase activity.[15]
-
Washing: Wash the sections three times for 10 minutes each in PBS.
-
Blocking: Incubate the sections in a blocking solution containing 5% normal goat serum (or serum from the species in which the secondary antibody was raised) and 0.3% Triton X-100 in PBS for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against c-Fos (e.g., rabbit anti-c-Fos, 1:1000 to 1:5000 dilution) in the blocking solution overnight at 4°C.[2][3]
-
Washing: Wash the sections three times for 10 minutes each in PBS.
-
Secondary Antibody Incubation: Incubate the sections with a biotinylated secondary antibody (e.g., biotinylated goat anti-rabbit IgG, 1:200 to 1:500 dilution) in PBS with 0.3% Triton X-100 for 1-2 hours at room temperature.
-
Washing: Wash the sections three times for 10 minutes each in PBS.
-
ABC Complex Incubation: Incubate the sections in the avidin-biotin-peroxidase complex (ABC) solution according to the manufacturer's instructions (e.g., Vector Labs) for 1 hour at room temperature.
-
Washing: Wash the sections three times for 10 minutes each in PBS.
-
Chromogenic Detection: Develop the signal by incubating the sections in a diaminobenzidine (DAB) substrate solution until the desired brown color develops (typically 2-10 minutes). Monitor the reaction under a microscope.
-
Stopping the Reaction: Stop the reaction by transferring the sections to PBS.
-
Mounting and Coverslipping: Mount the stained sections onto gelatin-coated microscope slides. Allow the slides to air-dry. Dehydrate the sections through a graded series of ethanol (B145695) (70%, 95%, 100%), clear in xylene, and apply a coverslip with a permanent mounting medium.[15]
IV. c-Fos Immunofluorescence Protocol
This protocol is suitable for co-localization studies with other markers.[18][19]
-
Washing and Blocking: Follow steps 1, 3, and 4 from the chromogenic protocol.
-
Primary Antibody Incubation: Follow step 5 from the chromogenic protocol.
-
Washing: Follow step 6 from the chromogenic protocol.
-
Secondary Antibody Incubation: Incubate the sections with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG, 1:500 dilution) in PBS with 0.3% Triton X-100 for 2 hours at room temperature in the dark.
-
Washing: Wash the sections three times for 10 minutes each in PBS in the dark.
-
Counterstaining (Optional): Incubate sections with a nuclear counterstain like DAPI (1:1000 in PBS) for 10 minutes.
-
Final Washes: Wash the sections two times for 5 minutes each in PBS.
-
Mounting and Coverslipping: Mount the sections onto slides and coverslip with a fluorescence mounting medium.
V. Image Acquisition and Quantification
-
Microscopy: Visualize and capture images of the stained sections using a light microscope (for DAB) or a fluorescence or confocal microscope (for immunofluorescence).
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the number of c-Fos-positive cells between the vehicle control and 8-OH-DPAT-treated groups.[2]
References
- 1. Immunohistochemical Analysis of Fos Protein Expression for Exploring Brain Regions Related to Central Nervous System Disorders and Drug Actions | Springer Nature Experiments [experiments.springernature.com]
- 2. The c-FOS Protein Immunohistological Detection: A Useful Tool As a Marker of Central Pathways Involved in Specific Physiological Responses In Vivo and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - c-fos Immunohistochemistry Protocol - figshare - Figshare [figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. 8-OH-DPAT - Wikipedia [en.wikipedia.org]
- 6. [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 8-OH-DPAT as a 5-HT7 agonist: phase shifts of the circadian biological clock through increases in cAMP production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Elucidating the role of 5-HT1A and 5-HT7 receptors on 8-OH-DPAT-induced behavioral recovery after experimental traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The 5-HT 1A receptor agonist, 8-OH-DPAT, preferentially activates cell body 5-HT autoreceptors in rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Intraperitoneal 8-OH-DPAT reduces competition from contextual but not discrete conditioning cues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The role of 8-OH-DPAT on the rat neuronal apoptosis after diffuse brain injury coupled with secondary brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Effects of 8-OH-DPAT and WAY-100635 on performance on a time-constrained progressive-ratio schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. Two immunocytochemical protocols for immunofluorescent detection of c-Fos positive neurons in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Increased Accuracy to c-Fos-Positive Neuron Counting - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantification of C-Fos-Positive Neurons in Mouse Brain Sections Using TruAI™ Deep-Learning Technology | Evident Scientific [evidentscientific.com]
- 22. Quanty-cFOS, a Novel ImageJ/Fiji Algorithm for Automated Counting of Immunoreactive Cells in Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for the Dissolution of 8-OH-DPAT Hydrobromide in Saline for Animal Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation of 8-OH-DPAT hydrobromide solutions in saline for in vivo animal research. 8-OH-DPAT is a potent and selective serotonin (B10506) 5-HT1A receptor agonist widely used in neuroscience research to study the role of this receptor in various physiological and behavioral processes.[1][2] Proper preparation of this compound for administration is critical to ensure accurate and reproducible experimental outcomes.
Key Considerations for Preparation
-
Solubility: this compound is a crystalline solid that is soluble in water and saline, although its solubility can be limited at higher concentrations.[3][4] For concentrations exceeding its aqueous solubility, co-solvents such as DMSO may be necessary.
-
Vehicle Selection: The choice of vehicle depends on the desired concentration, route of administration, and experimental design. While normal saline (0.9% NaCl) is the preferred vehicle for its physiological compatibility, formulations with DMSO, PEG300, and Tween-80 can be used for compounds with lower water solubility.[5][6]
-
Stability and Storage: The solid form of this compound is stable for years when stored at -20°C.[3] Solutions should be prepared fresh daily. If a stock solution in a solvent like DMSO is prepared, it should be stored at -80°C for long-term use (up to 6 months) or -20°C for shorter periods (up to 1 month).[6] It is also good practice to protect solutions from light.[7]
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvents as reported by different suppliers.
| Solvent | Solubility | Source |
| Water | up to 10 mM (with gentle warming) | [4] |
| Saline | ≥ 5 mg/mL | [5] |
| DMSO | up to 50 mM | [4] |
| DMSO | 20 mg/mL | [3] |
| DMF | 12 mg/mL | [3] |
| DMSO:PBS (pH 7.2) (1:5) | 0.16 mg/mL | [3] |
Experimental Protocols
Protocol 1: Direct Dissolution in Saline (for concentrations ≤ 5 mg/mL)
This protocol is suitable for preparing solutions of this compound at concentrations up to 5 mg/mL in normal saline.[5]
Materials:
-
This compound powder
-
Sterile 0.9% saline solution
-
Sterile conical tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
-
0.22 µm sterile syringe filter
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to achieve the desired concentration in the final volume of saline.
-
Weigh the compound: Accurately weigh the calculated mass of this compound powder and place it in a sterile conical tube or vial.
-
Add saline: Add the required volume of sterile 0.9% saline to the tube.
-
Dissolve the compound: Vortex the solution vigorously until the powder is completely dissolved. Gentle warming in a water bath may be used to aid dissolution.[4]
-
Sterile filter: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile vial. This step is crucial for intravenous or intraperitoneal injections to ensure sterility.
-
Storage: Use the prepared solution immediately. If short-term storage is necessary, keep it on ice and protected from light.[7]
Protocol 2: Dissolution using a DMSO Stock Solution (for higher concentrations)
This protocol is recommended when a higher concentration of this compound is required, or if direct dissolution in saline is difficult.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile 0.9% saline solution
-
Sterile conical tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
-
0.22 µm sterile syringe filter
Procedure:
-
Prepare a stock solution in DMSO:
-
Weigh a sufficient amount of this compound powder and dissolve it in a small volume of DMSO to create a concentrated stock solution (e.g., 20 mg/mL).[3]
-
Ensure the powder is completely dissolved by vortexing.
-
-
Dilute the stock solution:
-
Calculate the volume of the DMSO stock solution needed to achieve the final desired concentration in the total volume of the injection solution.
-
In a new sterile tube, add the required volume of the DMSO stock solution.
-
Add the appropriate volume of sterile 0.9% saline to reach the final desired volume. The final concentration of DMSO should be kept to a minimum (typically <10%) to avoid toxicity in animals.
-
-
Mix and sterile filter:
-
Vortex the final solution thoroughly to ensure it is homogenous.
-
Sterile filter the solution using a 0.22 µm syringe filter into a sterile vial.
-
-
Storage: Prepare the final diluted solution fresh on the day of the experiment. The DMSO stock solution can be stored at -20°C for up to a month or at -80°C for up to six months.[6]
Visualizations
Caption: Workflow for preparing this compound solutions.
Signaling Pathway of 8-OH-DPAT
8-OH-DPAT primarily acts as an agonist at the 5-HT1A receptor, which is a G-protein coupled receptor (GPCR). Its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Simplified signaling pathway of the 5-HT1A receptor agonist 8-OH-DPAT.
References
- 1. 8-OH-DPAT - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. S(-)-8-OH-DPAT hydrobromide | 5-HT Receptor | 78095-20-2 | Invivochem [invivochem.com]
- 7. Preparation of pharmacological agents [protocols.io]
Application Notes and Protocols for Long-Term 8-OH-DPAT Hydrobromide Treatment in Chronic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for designing and implementing chronic studies involving the long-term administration of 8-OH-DPAT hydrobromide, a potent 5-HT1A receptor agonist. This document summarizes treatment schedules from various studies, outlines detailed experimental protocols, and illustrates the key signaling pathways involved.
Introduction
8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) is a selective agonist for the serotonin (B10506) 5-HT1A receptor, and to a lesser extent, the 5-HT7 receptor.[1][2] It is a widely used pharmacological tool in neuroscience research to investigate the role of the serotonergic system in various physiological and pathological processes. In animal studies, 8-OH-DPAT has been shown to have antidepressant, anxiolytic, analgesic, and neuroprotective effects.[1][3] Chronic administration is often necessary to model long-term therapeutic effects and to study the adaptive changes in the serotonergic system.
Data Presentation: Long-Term 8-OH-DPAT Treatment Schedules
The following table summarizes various long-term this compound treatment schedules used in chronic studies in rodents. This allows for easy comparison of dosages, administration routes, and study durations.
| Animal Model | Dose | Route of Administration | Frequency | Duration | Key Findings | Reference |
| Male Rats | 33 or 100 µg/kg/day | Subcutaneous (s.c.) | Daily | 8 or 15 days | Attenuation of effects on exploratory activity and flat body posture, but not on copulatory behavior.[4] | [4] |
| Male Rats | 0.25 mg/kg | Subcutaneous (s.c.) | Twice daily | 14 days | Antidepressant-like effects in the forced swimming test, requiring intact presynaptic serotonergic mechanisms.[5] | [5] |
| Male Rats | 3 mEq/kg (co-administered with Lithium) | Intraperitoneal (i.p.) | Daily | 14 days | Enhanced 5-HT behavioral syndrome (forepaw treading) via catecholaminergic systems. | [6] |
| Adult Male Rats | 0.1 mg/kg or 0.5 mg/kg | Intraperitoneal (i.p.) | Daily | 19 days | The lower dose enhanced motor performance and acquisition of spatial learning after traumatic brain injury.[3][7] | [3][7] |
| Male Rats | 0.63 mg/kg | Subcutaneous (s.c.) | Twice daily | 4 days | Reduced ability to produce forepaw treading, with little effect on its analgesic action in the formalin test.[8] | [8] |
| Male Rats | 0.25-1.0 mg/kg (with antidepressants) | Intraperitoneal (i.p.) | Daily | 3 weeks | Potentiation of 8-OH-DPAT-induced increase in plasma corticosterone (B1669441) with chronic antidepressant treatment.[9] | [9] |
| Male Rats | Not specified | Not specified | 22 days | Chronic treatment attenuated the hypothermic response to 8-OH-DPAT.[10] | [10] | |
| CBA and C57BL/6 Mice | 1.0 mg/kg | Intraperitoneal (i.p.) | Not specified | Not specified | Increased rearings in C57BL/6 mice but not CBA mice in the open field test.[11] | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly performed in chronic 8-OH-DPAT studies.
Protocol 1: Chronic 8-OH-DPAT Administration via Osmotic Minipumps
This protocol is adapted for studies requiring continuous and stable drug delivery.
1. Objective: To achieve sustained plasma and brain concentrations of 8-OH-DPAT over a prolonged period.
2. Materials:
- This compound
- Sterile saline (0.9% NaCl)
- Osmotic minipumps (e.g., Alzet) with appropriate flow rate and duration
- Surgical instruments for sterile implantation
- Anesthesia (e.g., isoflurane)
- Animal balance
- 70% ethanol (B145695)
3. Procedure:
- Drug Preparation: On the day of surgery, dissolve this compound in sterile saline to the desired concentration. The concentration will depend on the pump's flow rate and the target daily dose for the animal's weight. Filter-sterilize the solution.
- Pump Priming: Fill the osmotic minipumps with the 8-OH-DPAT solution according to the manufacturer's instructions. Prime the pumps by incubating them in sterile saline at 37°C for the recommended duration before implantation.
- Animal Preparation: Anesthetize the animal. Shave and sterilize the surgical area (typically the back, between the shoulder blades) with an appropriate antiseptic followed by 70% ethanol.
- Pump Implantation: Make a small incision in the skin. Using a hemostat, create a subcutaneous pocket large enough to accommodate the minipump. Insert the primed minipump into the pocket, with the flow moderator pointing away from the incision.
- Wound Closure: Close the incision with wound clips or sutures.
- Post-operative Care: Monitor the animal for recovery from anesthesia and signs of pain or infection. Administer analgesics as required by your institution's animal care guidelines. House animals individually for a short period to prevent interference with the surgical site.
- Study Duration: The pumps will deliver the drug at a constant rate for the specified duration (e.g., 14, 28 days).
- Endpoint: At the end of the study, animals can be used for behavioral testing, followed by tissue collection for molecular or histological analysis.
Protocol 2: Forced Swimming Test (Porsolt Test)
This protocol is used to assess antidepressant-like activity.
1. Objective: To evaluate the effect of chronic 8-OH-DPAT treatment on behavioral despair.
2. Materials:
- Cylindrical container (e.g., 40 cm high, 20 cm diameter) filled with water (23-25°C) to a depth of 30 cm.
- Stopwatch or automated tracking software.
- Towels for drying the animals.
3. Procedure:
- Habituation (Day 1): Gently place each rat individually into the water cylinder for a 15-minute pre-swim session. This is to ensure that on the test day, the behavior being measured is immobility rather than learning to float. After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.
- Drug Administration: Administer 8-OH-DPAT or vehicle according to the chronic treatment schedule. The final injection is typically given 24 hours before the test session.
- Test Session (Day 2, 24 hours after the last injection): Place the rat in the water cylinder for a 5-minute test session. Record the duration of immobility, which is defined as the lack of all movements except for those necessary to keep the head above water.
- Data Analysis: Compare the duration of immobility between the 8-OH-DPAT-treated group and the vehicle-treated control group. A significant reduction in immobility time is interpreted as an antidepressant-like effect.[5]
Protocol 3: Open Field Test
This protocol is used to assess general locomotor activity and anxiety-like behavior.
1. Objective: To determine the effects of chronic 8-OH-DPAT treatment on exploratory behavior and anxiety.
2. Materials:
- Open field arena (e.g., a square or circular arena with high walls, often made of a non-reflective material). The arena is typically divided into a central zone and a peripheral zone.
- Video camera and tracking software.
- 70% ethanol for cleaning the arena between trials.
3. Procedure:
- Acclimation: Bring the animals to the testing room at least 30 minutes before the start of the experiment to acclimate.
- Drug Administration: Administer the final dose of 8-OH-DPAT or vehicle at a specified time before testing (e.g., 30-60 minutes).
- Test Session: Gently place the animal in the center of the open field arena. Allow it to explore freely for a set duration (e.g., 5-10 minutes).
- Recording: Record the session using a video camera mounted above the arena.
- Data Analysis: Use tracking software to analyze various parameters, including:
- Total distance traveled: A measure of general locomotor activity.
- Time spent in the center zone: A measure of anxiety-like behavior (less time in the center is indicative of higher anxiety).
- Number of rearings: An indicator of exploratory behavior.[11]
- Number of groomings: Can be an indicator of stress or repetitive behavior.[11]
- Cleaning: Thoroughly clean the arena with 70% ethanol between each animal to remove any olfactory cues.
Mandatory Visualizations
Signaling Pathways of 8-OH-DPAT
8-OH-DPAT primarily exerts its effects through the activation of 5-HT1A receptors, which are G-protein-coupled receptors (GPCRs). The downstream signaling cascades can be both inhibitory and excitatory depending on the cellular context.
Caption: 5-HT1A receptor signaling cascade activated by 8-OH-DPAT.
Experimental Workflow for a Chronic 8-OH-DPAT Study
The following diagram illustrates a typical workflow for a chronic study investigating the effects of 8-OH-DPAT on behavior and neurobiology.
Caption: General experimental workflow for chronic 8-OH-DPAT studies.
References
- 1. 8-OH-DPAT - Wikipedia [en.wikipedia.org]
- 2. 8-OH-DPAT acts on both 5-HT1A and 5-HT7 receptors to induce hypothermia in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A delayed and chronic treatment regimen with the 5-HT1A receptor agonist 8-OH-DPAT after cortical impact injury facilitates motor recovery and acquisition of spatial learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The long-term effects of 8-hydroxy-2-(di-n-propyl-amino)tetralin (8-OH-DPAT) on copulatory and exploratory behaviour in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of chronic treatment with 8-OH-DPAT in the forced swimming test requires the integrity of presynaptic serotonergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chronic lithium treatment enhances the postsynaptic 5-HT1A receptor-mediated 5-HT behavioral syndrome induced by 8-OH-DPAT in rats via catecholaminergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A delayed and chronic treatment regimen with the 5-HT1A receptor agonist 8-OH-DPAT after cortical impact injury facilitates motor recovery and acquisition of spatial learning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In the formalin model of tonic nociceptive pain, 8-OH-DPAT produces 5-HT1A receptor-mediated, behaviorally specific analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of 8-OH-DPAT on corticosterone after acute and chronic administration of antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of 8-OH-DPAT on temperature in the rat and its modification by chronic antidepressant treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Stereotaxic Microinjection of 8-OH-DPAT into the Dorsal Raphe Nucleus
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the stereotaxic microinjection of the 5-HT1A receptor agonist, 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), into the dorsal raphe nucleus (DRN). This technique is a cornerstone in neuroscience research for investigating the role of the serotonergic system in various physiological and pathological processes, including anxiety, depression, and cognition.[1][2][3][4]
Introduction
The dorsal raphe nucleus is the principal source of serotonin (B10506) (5-HT) in the forebrain. The somatodendritic 5-HT1A autoreceptors located on serotonergic neurons within the DRN play a crucial role in regulating the firing rate of these neurons and, consequently, serotonin release throughout the brain.[5][6] 8-OH-DPAT is a selective agonist for these receptors.[2][7] Its microinjection into the DRN allows for the specific manipulation of the serotonergic system, providing insights into its function and its potential as a therapeutic target. Activation of these presynaptic 5-HT1A autoreceptors typically leads to a decrease in the firing of serotonergic neurons, resulting in reduced serotonin release in projection areas.[5][8][9] This targeted approach is critical for dissecting the precise role of the DRN in complex behaviors and for evaluating the preclinical efficacy of novel drug candidates targeting the serotonergic system.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies involving the stereotaxic microinjection of 8-OH-DPAT into the dorsal raphe nucleus of rats.
Table 1: Stereotaxic Coordinates for Rat Dorsal Raphe Nucleus
| Bregma Reference | Anterior-Posterior (AP) | Medial-Lateral (ML) | Dorsal-Ventral (DV) | Animal Model | Source |
| Bregma | -7.8 mm | 0.0 mm | -6.0 mm | Wistar Rats | [1] |
| Bregma | -7.6 to -8.0 mm | 0.0 mm | -5.8 to -6.2 mm | Sprague-Dawley Rats | [2] |
| Bregma | -4.7 mm | 0.0 mm | -2.9 mm | Mice | [10] |
| Skull Surface | -5.3 mm | +2.0 mm | -7.2 mm | Rats | [11] |
| Skull Surface | -6.0 mm | +2.0 mm | -7.2 mm | Rats | [11] |
Note: Coordinates can vary depending on the specific rat strain, age, and weight. It is crucial to consult a stereotaxic atlas and perform histological verification of the injection site.[12][13]
Table 2: 8-OH-DPAT Dosage and Volume for Intracerebral Microinjection
| Dose | Concentration | Volume | Animal Model | Behavioral Test | Observed Effect | Source |
| 200 ng | 400 ng/µL | 0.5 µL | Wistar Rats | Light-Dark Transitions Test | Anxiolytic-like effects | [1] |
| 1 µg | 2 µg/µL | 0.5 µL | Sprague-Dawley Rats | Geller-Seifter Conflict Model | Anxiolytic-like effects | [2] |
| 0.1 µg | 0.2 µg/µL | 0.5 µL | Rats | Learned Helplessness | No effect | [3] |
| 1.0 µg | 2 µg/µL | 0.5 µL | Rats | Learned Helplessness | No effect | [3] |
| 1.0 µg | 2 µg/µL | 0.5 µL | Freely Moving Rats | Microdialysis | Increased extracellular acetylcholine (B1216132) in mPFC | [7] |
| 5.0 µg | 10 µg/µL | 0.5 µL | Freely Moving Rats | Microdialysis | Increased extracellular acetylcholine in mPFC | [7] |
| 0.1 µg | N/A | N/A | Rats | Conditioned Place Preference | Significant place preference | |
| 0.5 µg | 5 µg/µL | 0.1 µL | Anesthetized Rats | Microdialysis | Reduced extracellular 5-HT in striatum and hippocampus | [8] |
| 10 µM | N/A | N/A | Freely Moving Cats | Microdialysis & Sleep Recording | Decreased serotonin release and increased REM sleep | [9] |
Experimental Protocols
Protocol 1: Stereotaxic Surgery and Microinjection
This protocol outlines the procedure for stereotaxic surgery and microinjection of 8-OH-DPAT into the dorsal raphe nucleus of a rat.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Heating pad
-
Surgical tools (scalpel, forceps, hemostats, dental drill)
-
Guide cannula (26-gauge) and internal injection cannula (33-gauge)
-
Microinfusion pump
-
Hamilton syringe (10 µL)
-
8-OH-DPAT hydrobromide
-
Sterile saline or artificial cerebrospinal fluid (aCSF)
-
Suture material or wound clips
-
Analgesics and antibiotics
Procedure:
-
Animal Preparation: Anesthetize the rat using an appropriate anesthetic. Once the animal is deeply anesthetized (confirmed by lack of pedal withdrawal reflex), shave the scalp and place the rat in the stereotaxic apparatus.[10] Apply ophthalmic ointment to the eyes to prevent drying. Maintain the animal's body temperature at 37°C using a heating pad.
-
Surgical Incision and Skull Exposure: Make a midline incision on the scalp to expose the skull. Clean the skull surface of any connective tissue.
-
Leveling the Skull: Adjust the head position to ensure that bregma and lambda are in the same horizontal plane.[12]
-
Locating Injection Site: Identify bregma and use the stereotaxic coordinates from Table 1 to determine the target location for the dorsal raphe nucleus. Mark the coordinates on the skull.
-
Craniotomy: Drill a small hole (craniotomy) through the skull at the marked location, being careful not to damage the underlying dura mater.[10][13]
-
Cannula Implantation: Slowly lower the guide cannula to the predetermined dorsal-ventral (DV) coordinate, just above the DRN. Secure the cannula to the skull using dental cement and anchor screws. A dummy cannula is inserted into the guide cannula to prevent blockage.
-
Post-operative Care: Suture the scalp incision. Administer analgesics and antibiotics as per veterinary guidelines. Allow the animal to recover for at least one week before the microinjection experiment.
-
Drug Preparation: On the day of the experiment, dissolve this compound in sterile saline or aCSF to the desired concentration (see Table 2).
-
Microinjection Procedure: Gently restrain the conscious and freely moving rat. Remove the dummy cannula and insert the internal injection cannula, which extends slightly beyond the tip of the guide cannula to reach the DRN. Connect the injection cannula to a Hamilton syringe mounted on a microinfusion pump.
-
Infusion: Infuse the 8-OH-DPAT solution at a slow rate (e.g., 0.1-0.25 µL/min) to allow for diffusion and minimize tissue damage. After the infusion is complete, leave the injection cannula in place for an additional 1-2 minutes to prevent backflow.
-
Post-injection: Gently withdraw the injection cannula and replace the dummy cannula. The animal can then be subjected to behavioral testing or other experimental procedures.
-
Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain with saline followed by a fixative (e.g., 4% paraformaldehyde). Section the brain and stain the tissue (e.g., with cresyl violet) to verify the correct placement of the cannula tip within the dorsal raphe nucleus.
Visualization of Pathways and Workflows
Concluding Remarks
The stereotaxic microinjection of 8-OH-DPAT into the dorsal raphe nucleus is a powerful technique for elucidating the role of the serotonergic system in the brain. The protocols and data presented here provide a comprehensive resource for researchers aiming to utilize this method. Adherence to precise surgical techniques, accurate targeting, and thorough histological verification are paramount for obtaining reliable and reproducible results. This approach will continue to be invaluable for advancing our understanding of serotonergic modulation of behavior and for the development of novel therapeutics for neuropsychiatric disorders.
References
- 1. Effects of 8-OHDPAT administration into the dorsal raphe nucleus and dorsal hippocampus on fear behavior and regional brain monoamines distribution in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Roles of 5-HT(1A) receptors in the dorsal raphe and dorsal hippocampus in anxiety assessed by the behavioral effects of 8-OH-DPAT and S 15535 in a modified Geller-Seifter conflict model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antidepressant-like action of 8-OH-DPAT, a 5-HT1A agonist, in the learned helplessness paradigm: evidence for a postsynaptic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HT1A receptors are differentially involved in the anxiolytic- and antidepressant-like effects of 8-OH-DPAT and fluoxetine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selective 5-HT1A receptor agonist, 8-OH-DPAT, locally administered into the dorsal raphe nucleus increased extracellular acetylcholine concentrations in the medial prefrontal cortex of conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of local injection of 8-OH-DPAT into the dorsal or median raphe nuclei on extracellular levels of serotonin in serotonergic projection areas in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microdialysis perfusion of 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH- DPAT) in the dorsal raphe nucleus decreases serotonin release and increases rapid eye movement sleep in the freely moving cat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stereotaxic Adeno-associated Virus Injection and Cannula Implantation in the Dorsal Raphe Nucleus of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Stereotaxic Coordinates and Morphological Characterization of a Unique Nucleus (CSF-Contacting Nucleus) in Rat [frontiersin.org]
- 13. Stereotaxic Surgery for Excitotoxic Lesion of Specific Brain Areas in the Adult Rat - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 8-OH-DPAT Hydrobromide in Primary Neuronal Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 8-OH-DPAT hydrobromide, a potent 5-HT1A receptor agonist, in primary neuronal culture experiments. This document outlines its neuroprotective applications, key signaling pathways, and detailed protocols for essential experimental procedures.
Introduction to this compound
8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) is a classic and widely utilized selective agonist for the serotonin (B10506) 5-HT1A receptor.[1] It is a valuable pharmacological tool in neuroscience research to investigate the diverse roles of the 5-HT1A receptor in neuronal function, including its involvement in neuroprotection, mood regulation, and cognitive processes.[2][3] While primarily known for its high affinity for 5-HT1A receptors, it's important to note that at higher concentrations, 8-OH-DPAT can also exhibit activity at 5-HT7 receptors and may influence serotonin reuptake.[1]
Applications in Primary Neuronal Cultures
In the context of primary neuronal culture experiments, 8-OH-DPAT is frequently employed to:
-
Investigate Neuroprotective Effects: Studies have demonstrated that 8-OH-DPAT can protect neurons from various insults, including ischemic damage and traumatic brain injury models.[2][4] It has been shown to reduce neuronal apoptosis and dendrite loss.[5][2]
-
Modulate Neuronal Apoptosis: A key mechanism of its neuroprotective action is the inhibition of the apoptotic cascade. Research indicates that 8-OH-DPAT can increase the expression of the anti-apoptotic protein Bcl-2 while decreasing the expression of the pro-apoptotic protein Bax.
-
Study Serotonergic Signaling Pathways: As a potent agonist, 8-OH-DPAT is instrumental in elucidating the downstream signaling cascades initiated by 5-HT1A receptor activation.[6] This includes the modulation of adenylyl cyclase, protein kinase A (PKA), and other downstream effectors.[5]
-
Analyze Electrophysiological Properties: The activation of 5-HT1A receptors by 8-OH-DPAT can lead to neuronal hyperpolarization and a decrease in firing rate, making it a useful tool for studying neuronal excitability.[6][7]
Quantitative Data Summary
The following tables summarize key quantitative data for the use of 8-OH-DPAT in primary neuronal culture and related in vivo models.
| Parameter | Value | Species/Model | Reference |
| In Vivo Neuroprotection | |||
| Dosage (Apoptosis Study) | 0.5 mg/kg (intraperitoneal) | Rat (Diffuse Brain Injury) | [8] |
| Dosage (Ischemia Model) | 1 mg/kg (intraperitoneal) | Rat (Cortical Devascularization) | [2] |
| In Vitro Electrophysiology | |||
| Concentration | 300 nM | Mouse (Dorsal Tegmental Nucleus Slices) | [7] |
| Receptor Binding | |||
| KD (non-5-HT1A sites) | 44.6 nM | Rat Brain Raphe Area Membranes | [9] |
Experimental Protocols
Primary Neuronal Culture Protocol (Rat Cortex/Hippocampus)
This protocol provides a general guideline for establishing primary neuronal cultures from embryonic rats.
Materials:
-
Embryonic day 16-18 (E16-E18) rat embryos[10]
-
Dissection medium (e.g., Hibernate-E)
-
Enzymatic dissociation solution (e.g., Papain)
-
Trituration medium (e.g., Neurobasal medium with B-27 supplement, GlutaMAX, and Penicillin/Streptomycin)[11]
-
Culture plates/coverslips coated with Poly-D-Lysine (PDL) or Poly-L-Lysine (PLL)[10][12]
-
Humidified incubator at 37°C with 5% CO2
Procedure:
-
Plate Coating: Two days prior to culture, coat culture plates or coverslips with PDL or PLL solution and incubate. Thoroughly wash with sterile water to remove any residual substrate, which can be toxic to neurons.[10][12]
-
Tissue Dissection: Euthanize pregnant rat and harvest embryos. Dissect cortices or hippocampi from embryonic brains in ice-cold dissection medium.[13]
-
Enzymatic Digestion: Transfer the dissected tissue to a pre-warmed enzymatic dissociation solution (e.g., papain) and incubate at 37°C for a specified time (typically 10-20 minutes).[13]
-
Mechanical Trituration: Carefully remove the enzymatic solution and wash the tissue with trituration medium. Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.[13]
-
Cell Counting: Perform a cell count using a hemocytometer and trypan blue to assess viability.[12][13]
-
Cell Plating: Plate the neurons at the desired density onto the coated plates or coverslips. Typical plating densities for immunocytochemistry are around 26,000 cells/cm².[13]
-
Cell Maintenance: Maintain the cultures in a humidified incubator at 37°C and 5% CO2. Perform partial media changes every 3-4 days.
8-OH-DPAT Treatment and Neuronal Viability Assay
Materials:
-
Primary neuronal cultures (as prepared above)
-
This compound stock solution (dissolved in sterile water or saline)
-
Culture medium
-
Cell viability assay kit (e.g., MTT, LDH)
Procedure:
-
Prepare serial dilutions of 8-OH-DPAT in culture medium to achieve the desired final concentrations.
-
After allowing the primary neurons to mature for a desired number of days in vitro (DIV), replace the existing medium with the medium containing different concentrations of 8-OH-DPAT or vehicle control.
-
Induce neuronal injury if required by the experimental design (e.g., glutamate (B1630785) excitotoxicity, oxygen-glucose deprivation).
-
Incubate the cultures for the desired treatment duration.
-
Assess neuronal viability using a standard assay according to the manufacturer's instructions.
Immunocytochemistry for Apoptosis Markers (Bcl-2/Bax)
Materials:
-
Primary neuronal cultures on coverslips
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 10% Bovine Serum Albumin in PBS)[12]
-
Primary antibodies (anti-Bcl-2, anti-Bax)
-
Fluorescently labeled secondary antibodies
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
After 8-OH-DPAT treatment, wash the cells with PBS.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.[13][14]
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.[12]
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking solution for 30-60 minutes.[12]
-
Incubate the cells with primary antibodies diluted in blocking solution overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with appropriate fluorescently labeled secondary antibodies for 1-2 hours at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize and capture images using a fluorescence microscope.
Signaling Pathways and Visualizations
8-OH-DPAT Neuroprotective Signaling Pathway
8-OH-DPAT, by activating the 5-HT1A receptor, can initiate a signaling cascade that ultimately leads to the inhibition of apoptosis. A proposed mechanism involves the activation of adenylyl cyclase (AC), leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). This can lead to changes in the expression of Bcl-2 family proteins, promoting cell survival.[5]
Caption: 8-OH-DPAT neuroprotective signaling pathway.
General Experimental Workflow
The following diagram illustrates a typical workflow for studying the effects of 8-OH-DPAT in primary neuronal cultures.
Caption: Experimental workflow for 8-OH-DPAT studies.
Conclusion
This compound is a critical tool for investigating the role of the 5-HT1A receptor in neuronal health and disease. The protocols and data presented here provide a foundation for designing and executing experiments in primary neuronal cultures to further elucidate its mechanisms of action and therapeutic potential. Careful consideration of experimental conditions, including drug concentration and treatment duration, is essential for obtaining reproducible and meaningful results.
References
- 1. 8-OH-DPAT - Wikipedia [en.wikipedia.org]
- 2. The 5HT1A receptor agonist, 8-OH-DPAT, protects neurons and reduces astroglial reaction after ischemic damage caused by cortical devascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The 5-HT1A receptor agonist 8-OH-DPAT modulates motor/exploratory activity, recognition memory and dopamine transporter binding in the dorsal and ventral striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effect of 8-OH-DPAT in global cerebral ischemia assessed by stereological cell counting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 8-hydroxy-2-(di-n-propylamino)tetralin intervenes with neural cell apoptosis following diffuse axonal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.lsu.edu [repository.lsu.edu]
- 7. researchgate.net [researchgate.net]
- 8. The role of 8-OH-DPAT on the rat neuronal apoptosis after diffuse brain injury coupled with secondary brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 7 Tips to successfully culture primary rodent neurons | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 11. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immunocytochemistry | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols: Intraperitoneal vs. Subcutaneous Injection of 8-OH-DPAT in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) in rats, with a specific focus on comparing the intraperitoneal (IP) and subcutaneous (SC) routes of administration. This document includes detailed experimental protocols, a summary of pharmacokinetic data, and diagrams of the relevant signaling pathways and experimental workflows.
Introduction
8-OH-DPAT is a potent and selective agonist for the serotonin (B10506) 5-HT1A receptor and has also been shown to act as an agonist at the 5-HT7 receptor.[1] It is widely used in neuroscience research to study the roles of these receptors in various physiological and behavioral processes, including anxiety, depression, learning, memory, and thermoregulation.[2][3][4] The choice of administration route can significantly impact the pharmacokinetic and pharmacodynamic profile of the compound. This document aims to provide a comparative guide for researchers using 8-OH-DPAT in rats.
Data Presentation
Pharmacokinetic Parameters of 8-OH-DPAT in Rats
The following table summarizes available pharmacokinetic data for 8-OH-DPAT following subcutaneous and general characteristics of intraperitoneal administration in rats. It is important to note that direct comparative studies for 8-OH-DPAT are limited, and data are compiled from different sources.
| Pharmacokinetic Parameter | Subcutaneous (SC) Administration | Intraperitoneal (IP) Administration |
| Time to Peak Plasma Conc. (Tmax) | ~ 5 minutes[5] | Generally rapid, often faster than SC for small molecules[6] |
| Time to Peak Brain Conc. | ~ 15 minutes[5] | Expected to be rapid, following plasma concentration |
| Bioavailability | High, but specific percentage in rats not found. | Generally high and may exceed oral bioavailability[6] |
| General Absorption Profile | Slower and more sustained than IV | Rapid absorption into the portal circulation[7] |
| Key Considerations | Less stressful than IV; suitable for sustained delivery. | Potential for injection into abdominal organs; faster onset than SC. |
Note: The data for SC administration is for the (R)-enantiomer of 8-OH-DPAT.[5] The pharmacokinetic properties of the racemic mixture may vary. For IP administration, specific Cmax, Tmax, and AUC values for 8-OH-DPAT in rats were not available in the reviewed literature; the information provided is based on the general characteristics of IP injections for small molecules.[6]
Signaling Pathways of 8-OH-DPAT
8-OH-DPAT primarily exerts its effects through the activation of 5-HT1A and 5-HT7 receptors.
5-HT1A Receptor Signaling Pathway
Activation of the 5-HT1A receptor, a Gi/o-coupled receptor, leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This cascade ultimately influences various cellular processes, including neuronal excitability.[2][8]
References
- 1. 8-OH-DPAT - Wikipedia [en.wikipedia.org]
- 2. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-OH-DPAT acts on both 5-HT1A and 5-HT7 receptors to induce hypothermia in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 8-OH-DPAT as a 5-HT7 agonist: phase shifts of the circadian biological clock through increases in cAMP production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic and pharmacodynamic studies of (R)-8-hydroxy-2-(di-n-propylamino)tetralin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 8-OH-DPAT Administration in Freely Moving vs. Restrained Animals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), a potent 5-HT1A receptor agonist, in freely moving and restrained animal models. Understanding the differential effects of this compound under varying stress conditions is crucial for elucidating the role of the serotonergic system in stress, anxiety, and related disorders.
Introduction
8-OH-DPAT is a classic and widely used pharmacological tool to study the function of serotonin (B10506) 1A (5-HT1A) receptors.[1] Its administration can elicit a range of behavioral and physiological responses, including changes in body temperature, feeding behavior, and locomotor activity.[2][3] Notably, the physiological state of the animal, particularly the presence of stress, can significantly modulate the effects of 8-OH-DPAT. Restraint stress is a common laboratory model to induce a state of psychological and physiological stress in animals. This document outlines detailed protocols for administering 8-OH-DPAT in both freely moving and restrained animals and presents comparative data on its effects.
Key Considerations
-
Animal Species and Strain: The effects of 8-OH-DPAT can vary between species and even strains. The protocols provided here are primarily based on studies using rats (e.g., Wistar, Sprague-Dawley) and mice.
-
Dosage: The dose of 8-OH-DPAT is a critical variable. Low doses are thought to preferentially act on presynaptic 5-HT1A autoreceptors, leading to an increase in synaptic serotonin, while higher doses are believed to act on postsynaptic receptors.[3]
-
Route of Administration: Common routes include subcutaneous (s.c.), intraperitoneal (i.p.), and intravenous (i.v.). The choice of route will influence the onset and duration of the drug's effects.
-
Habituation: For studies with freely moving animals, habituation to the experimental environment is crucial to minimize novelty-induced stress and obtain reliable baseline data.
Experimental Protocols
Protocol 1: 8-OH-DPAT Administration in Freely Moving Animals
This protocol is designed to assess the behavioral and neurochemical effects of 8-OH-DPAT in unstressed, freely moving animals.
Materials:
-
8-OH-DPAT hydrobromide
-
Sterile saline solution (0.9% NaCl)
-
Animal cages (e.g., standard shoebox cages or open-field arenas)
-
Syringes and needles (appropriate size for the chosen route of administration)
-
Animal scale
Procedure:
-
Animal Housing and Habituation:
-
House animals individually or in groups according to standard laboratory procedures and the specific experimental design.
-
Allow animals to acclimate to the housing facility for at least one week before the experiment.
-
For behavioral observations, habituate the animals to the testing arena (e.g., open field) for a predetermined period (e.g., 15-30 minutes) on one or more days prior to the experiment.
-
-
Drug Preparation:
-
Dissolve this compound in sterile saline to the desired concentration. For example, to prepare a 0.25 mg/mL solution, dissolve 2.5 mg of 8-OH-DPAT in 10 mL of saline.
-
Prepare fresh solutions on the day of the experiment and protect them from light.
-
-
Administration:
-
Gently handle the animal and record its body weight.
-
Administer the prepared 8-OH-DPAT solution or saline (for the control group) via the chosen route (e.g., s.c. or i.p.). The injection volume should typically be 1 mL/kg of body weight.
-
-
Behavioral and Physiological Assessment:
-
Immediately after injection, place the animal in the observation cage or testing apparatus.
-
Record behavioral parameters at specific time points post-injection (e.g., every 5 minutes for 30-60 minutes). Commonly measured behaviors include:
-
Physiological parameters such as body temperature can also be monitored.[2]
-
-
Neurochemical Analysis (Optional):
-
At a predetermined time point after 8-OH-DPAT administration, animals can be euthanized for the collection of brain tissue.
-
Dissect specific brain regions of interest (e.g., hippocampus, cortex, striatum).
-
Analyze the levels of serotonin (5-HT) and its metabolite, 5-hydroxyindoleacetic acid (5-HIAA), using techniques like high-performance liquid chromatography with electrochemical detection (HPLC-EC).
-
Protocol 2: 8-OH-DPAT Administration in Restrained Animals
This protocol is designed to investigate the effects of 8-OH-DPAT under conditions of acute restraint stress.
Materials:
-
Same as Protocol 1
-
Restraint devices (e.g., rodent restraint tubes, wire grids).
Procedure:
-
Animal Housing and Habituation:
-
Follow the same housing and habituation procedures as in Protocol 1. It is generally not recommended to habituate animals to the restraint device itself, as this can reduce the stress response.
-
-
Drug Preparation:
-
Prepare 8-OH-DPAT and saline solutions as described in Protocol 1.
-
-
Restraint and Administration:
-
Place the animal in the restraint device. The duration of restraint can vary depending on the experimental question (e.g., 30 minutes to 2 hours).[4][5]
-
Administer 8-OH-DPAT or saline at a specific time point relative to the onset of restraint (e.g., immediately before, during, or after the restraint period).
-
-
Behavioral and Physiological Assessment:
-
If behavioral observations are to be made during restraint, the restraint device must allow for some movement and observation.
-
More commonly, behavioral assessments are conducted after the restraint period. In this case, release the animal from the restrainer and immediately place it in the testing apparatus.
-
Record behavioral and physiological parameters as described in Protocol 1.
-
-
Neurochemical Analysis:
-
Following the restraint and drug administration period, collect brain tissue for neurochemical analysis as described in Protocol 1.
-
Data Presentation: Quantitative Effects of 8-OH-DPAT
The following tables summarize the quantitative effects of 8-OH-DPAT administration in freely moving versus restrained animals based on published literature.
Table 1: Effects of 8-OH-DPAT on 5-HT and 5-HIAA Levels
| Condition | Brain Region | Treatment | Change in 5-HT Levels | Change in 5-HIAA Levels | Reference |
| Unrestrained | Hippocampus, Hypothalamus, Cortex, Midbrain, Striatum | 8-OH-DPAT (0.25 mg/kg) | Decrease | Decrease | [4][6] |
| Restrained (2h) | Hippocampus, Hypothalamus, Cortex, Midbrain, Striatum | Saline | Increase (Hippocampus, Hypothalamus, Cortex) | Increase (Hippocampus, Midbrain, Cortex) | [4][6] |
| Restrained (2h) | Hippocampus, Hypothalamus, Cortex, Midbrain, Striatum | 8-OH-DPAT (0.25 mg/kg) | Greater Decrease than Unrestrained | Greater Decrease than Unrestrained | [4][6] |
Table 2: Behavioral Effects of 8-OH-DPAT
| Condition | Behavior | 8-OH-DPAT Dose | Observed Effect | Reference |
| Unrestrained (Freely Feeding) | Food Intake | 15-60 µg/kg | Increase | [3] |
| Unrestrained (Freely Feeding) | Food Intake | 125-4000 µg/kg | Increase (with stereotypy) | [3] |
| Unrestrained (Food Deprived) | Food Intake | Low doses | No effect | [3] |
| Unrestrained (Food Deprived) | Food Intake | 250-4000 µg/kg | Decrease | [3] |
| Unrestrained | Locomotor Activity | 12.5-1600 µg/kg s.c. | Dose-dependent suppression | [2] |
| Unrestrained | Rearing | 12.5-1600 µg/kg s.c. | More sensitive suppression than locomotion | [2] |
| Restrained | 5-HT Syndrome Intensity | Not specified | Smaller than in unrestrained animals | [4][6] |
| Restrained vs. Unrestrained | Hyperphagic Effects | Not specified | Comparable in both groups | [4][6] |
Table 3: Physiological Effects of 8-OH-DPAT
| Condition | Parameter | 8-OH-DPAT Dose | Observed Effect | Reference |
| Unrestrained | Plasma Corticosterone (B1669441) | 50-1000 µg/kg s.c. | Dose-dependent increase | [5] |
| Restrained (30 min) | Plasma Corticosterone | - | Increase | [5] |
| Unrestrained (Female) | Plasma Corticosterone | 50-1000 µg/kg s.c. | Significantly greater increase than in males | [5] |
| Restrained (Female) | Plasma Corticosterone | - | Significantly greater increase than in males | [5] |
| Unrestrained | Body Temperature | Not specified | Decrease | [2] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of 8-OH-DPAT
8-OH-DPAT primarily exerts its effects by acting as an agonist at 5-HT1A receptors. These are G-protein coupled receptors that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This, in turn, influences the activity of protein kinase A (PKA) and downstream cellular processes. Activation of 5-HT1A receptors also leads to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing hyperpolarization of the neuronal membrane and reducing neuronal firing. While 8-OH-DPAT is highly selective for 5-HT1A receptors, it has also been shown to have some affinity for 5-HT7 receptors.[1][7]
Figure 1. Simplified signaling pathway of 8-OH-DPAT via the 5-HT1A receptor.
Experimental Workflow: Freely Moving vs. Restrained Animals
The following diagram illustrates the key differences in the experimental workflow when administering 8-OH-DPAT to freely moving versus restrained animals.
Figure 2. Comparative experimental workflows for drug administration.
Conclusion
The effects of 8-OH-DPAT are significantly influenced by the experimental context, particularly the presence or absence of restraint stress. In restrained animals, there is evidence for a supersensitivity of somatodendritic 5-HT1A receptors, as indicated by a more pronounced decrease in 5-HT and 5-HIAA levels following 8-OH-DPAT administration compared to unrestrained animals.[4][6] However, some behavioral responses, such as hyperphagia, may be comparable between the two conditions.[4][6] These findings highlight the importance of considering the animal's stress state when interpreting data from studies involving 5-HT1A receptor agonists. The protocols and data presented here provide a framework for designing and conducting rigorous experiments to further investigate the complex interplay between the serotonergic system and stress.
References
- 1. 8-OH-DPAT - Wikipedia [en.wikipedia.org]
- 2. Effects of 8-OH-DPAT on motor activity in the rat [pubmed.ncbi.nlm.nih.gov]
- 3. Characteristics of feeding induced by the serotonin agonist 8-hydroxy-2-(di-n-propylamino) tetralin (8-OH-DPAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurochemical and behavioral effects of 8-OH-DPAT following exposure to restraint stress in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 8-OH-DPAT increases corticosterone but not other 5-HT1A receptor-dependent responses more in females - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 8-OH-DPAT as a 5-HT7 agonist: phase shifts of the circadian biological clock through increases in cAMP production - PubMed [pubmed.ncbi.nlm.nih.gov]
Combining 8-OH-DPAT with other Pharmacological Agents In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo applications of 8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), a classic 5-HT1A receptor agonist, when used in combination with other pharmacological agents. This document is intended to guide researchers in designing and conducting experiments to investigate the synergistic, antagonistic, and modulatory effects of 8-OH-DPAT on various physiological and behavioral parameters.
8-OH-DPAT is a foundational tool in serotonin (B10506) research, primarily known for its high affinity and full agonist activity at the 5-HT1A receptor.[1] However, it also exhibits activity at 5-HT7 receptors and can act as a serotonin reuptake inhibitor or releasing agent at higher concentrations.[1] Its in vivo effects are pleiotropic, including antidepressant, anxiolytic, hypothermic, and analgesic properties.[1] Understanding its interactions with other drugs is crucial for elucidating the complex roles of the serotonergic system and for the development of novel therapeutics.
Data Presentation: Summary of In Vivo Interactions
The following tables summarize the quantitative data from key studies investigating the combination of 8-OH-DPAT with other pharmacological agents.
Table 1: Interaction of 8-OH-DPAT with 5-HT Receptor Antagonists
| Co-administered Agent | Animal Model | 8-OH-DPAT Dose | Antagonist Dose | Key Findings | Reference |
| WAY-100,635 (5-HT1A antagonist) | Rat | 1 mg/kg (i.p.) | 1 mg/kg (i.p.) | WAY-100,635 completely blocked the neuroprotective effects (reduced neuronal death and astroglial reaction) of 8-OH-DPAT in a cortical devascularization model. | [2] |
| WAY-100,635 (5-HT1A antagonist) | Rat | 100 µg/kg (s.c.) | 10-100 µg/kg (s.c.) | WAY-100,635 completely blocked the 8-OH-DPAT-induced reduction in choice accuracy and increase in errors of omission in the five-choice serial reaction time task. | [3] |
| WAY-100,635 (5-HT1A antagonist) | Rat | 0.2 mg/kg | 0.3 mg/kg | Completely blocked the discriminative stimulus effects of 8-OH-DPAT. | [4] |
| M100907 (5-HT2A antagonist) | Rat | 0.05-0.2 mg/kg | 0.1 mg/kg | Attenuated the stimulus effects of higher doses (0.1 and 0.2 mg/kg) of 8-OH-DPAT. | [4] |
| Spiroxatrine (putative 5-HT1A antagonist) | Mouse | 3 mg/kg (s.c.) | 1-30 mg/kg (p.o.) | Attenuated the antidepressant-like effects of 8-OH-DPAT in the Porsolt test. | [5] |
| (+/-)-Pindolol (putative 5-HT1A antagonist) | Mouse | 3 mg/kg (s.c.) | 30 mg/kg (p.o.) | Attenuated the antidepressant-like effects of 8-OH-DPAT in the Porsolt test. | [5] |
| Methiothepin (non-selective 5-HT antagonist) | Mouse | 3 mg/kg (s.c.) | 3-10 mg/kg (p.o.) | Attenuated the antidepressant-like effects of 8-OH-DPAT in the Porsolt test. | [5] |
| Ketanserin (5-HT2A antagonist) | Rat | Not specified | Not specified | Failed to attenuate the 8-OH-DPAT cue in drug discrimination studies. | [6] |
| Metergoline (non-selective 5-HT antagonist) | Rat | Not specified | Not specified | Failed to attenuate the 8-OH-DPAT cue in drug discrimination studies. | [6] |
Table 2: Interaction of 8-OH-DPAT with Antidepressants and Anxiolytics
| Co-administered Agent | Animal Model | 8-OH-DPAT Dose | Co-agent Dose | Key Findings | Reference |
| Fluoxetine (B1211875) (SSRI) | Rat | Not specified | Not specified | The 5-HT1A antagonist WAY-100,635 abolished the anxiolytic and antidepressant-like effects of 8-OH-DPAT, but only attenuated the antidepressant-like effect of fluoxetine, suggesting different mechanisms of action. | [7] |
| Clorgyline (MAOI) | Rat | Not specified | Chronic treatment | Chronic treatment with clorgyline attenuated the hypothermic response to 8-OH-DPAT. | [8] |
| Clomipramine (B1669221) (TCA) | Rat | Not specified | Chronic treatment | Chronic treatment with clomipramine did not significantly modify the hypothermic response to 8-OH-DPAT. | [8] |
| Imipramine (B1671792) (TCA) | Rat | Not specified | Chronic treatment | Chronic treatment with imipramine did not significantly modify the hypothermic response to 8-OH-DPAT. | [8] |
| Buspirone (anxiolytic) | Rat | 0.4 mg/kg | Not specified | Substituted completely for the discriminative stimulus effects of 8-OH-DPAT. | [6] |
| Ipsapirone (anxiolytic) | Rat | 0.4 mg/kg | Not specified | Substituted completely for the discriminative stimulus effects of 8-OH-DPAT. | [6] |
Table 3: Interaction of 8-OH-DPAT with Antipsychotics and Other Agents
| Co-administered Agent | Animal Model | 8-OH-DPAT Dose | Co-agent Dose | Key Findings | Reference |
| Haloperidol (D2 antagonist) | Rat | Not specified | Not specified | Failed to attenuate the 8-OH-DPAT cue in drug discrimination studies. | [6] |
| Haloperidol (D2 antagonist) | Rat | 0.25 mg/kg s.c. (3 injections) | 0.5 mg/kg i.p. | Antagonized the anti-immobility effect of 8-OH-DPAT in the forced swimming test. | [9] |
| Sulpiride (D2 antagonist) | Rat | 0.25 mg/kg s.c. (3 injections) | 100 mg/kg i.p. | Antagonized the anti-immobility effect of 8-OH-DPAT in the forced swimming test. | [9] |
| 5,7-DHT (serotonin neurotoxin) | Rat | 100 µg/kg (s.c.) | 150 µg (i.c.v.) | Lesioning of 5-HT neurons reversed the effect of 8-OH-DPAT on choice accuracy in the five-choice serial reaction time task, suggesting presynaptic 5-HT1A receptor involvement. | [3] |
| 5,7-DHT (serotonin neurotoxin) | Rat | Not specified | 5 µg (into raphe nuclei) | The reversal of helpless behavior by 8-OH-DPAT was still observed in 5,7-DHT-treated rats, suggesting a postsynaptic mechanism. | [10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are synthesized from the available literature and should be adapted to specific research questions and institutional guidelines.
Protocol 1: Evaluation of Antidepressant-like Effects using the Forced Swim Test (Porsolt Test)
Objective: To determine if a pharmacological agent modulates the antidepressant-like effects of 8-OH-DPAT.
Animal Model: Male mice (e.g., CD-1) weighing 20-25 g.
Materials:
-
8-OH-DPAT hydrochloride (dissolved in 0.9% saline)
-
Test compound (e.g., 5-HT1A antagonist like spiroxatrine)
-
Vehicle (0.9% saline)
-
Cylindrical glass beakers (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Video recording and analysis software (optional, for automated scoring).
Procedure:
-
Habituation: Acclimate mice to the experimental room for at least 1 hour before testing.
-
Drug Administration:
-
Administer the test compound (e.g., spiroxatrine, 1-30 mg/kg, p.o.) or vehicle at a predetermined time before the 8-OH-DPAT injection (e.g., 60 minutes).
-
Administer 8-OH-DPAT (e.g., 3 mg/kg, s.c.) or vehicle 30 minutes before the swim test.
-
-
Forced Swim Test:
-
Gently place each mouse into the beaker of water for a 6-minute session.
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for that required to keep the head above water.
-
-
Data Analysis:
-
Calculate the mean duration of immobility for each treatment group.
-
Analyze the data using a one-way or two-way ANOVA followed by appropriate post-hoc tests to determine significant differences between groups.
-
Protocol 2: Assessment of Anxiolytic-like Effects using the Elevated Plus Maze
Objective: To investigate the interaction of 8-OH-DPAT with other compounds on anxiety-like behavior.
Animal Model: Male rats (e.g., Wistar) weighing 200-250 g.
Materials:
-
8-OH-DPAT hydrochloride (dissolved in 0.9% saline)
-
Test compound
-
Vehicle (0.9% saline)
-
Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor).
-
Video tracking software.
Procedure:
-
Habituation: Acclimate rats to the testing room for at least 1 hour before the experiment. The room should be dimly lit.
-
Drug Administration:
-
Administer the test compound or vehicle at a specified time before 8-OH-DPAT.
-
Administer 8-OH-DPAT (e.g., 0.1-1.0 mg/kg, s.c.) or vehicle 30 minutes before the test.
-
-
Elevated Plus Maze Test:
-
Place the rat in the center of the maze, facing an open arm.
-
Allow the rat to explore the maze for 5 minutes.
-
Record the time spent in the open arms and the number of entries into the open and closed arms.
-
-
Data Analysis:
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
Analyze the data using appropriate statistical tests (e.g., ANOVA) to compare treatment groups. An increase in open arm exploration is indicative of an anxiolytic-like effect.
-
Protocol 3: Drug Discrimination Paradigm
Objective: To determine if a test compound produces discriminative stimulus effects similar to or can antagonize the effects of 8-OH-DPAT.
Animal Model: Rats trained to discriminate 8-OH-DPAT from saline.
Materials:
-
8-OH-DPAT hydrochloride
-
Test compound
-
Standard operant conditioning chambers equipped with two levers and a food reward dispenser.
Procedure:
-
Training:
-
Food-deprived rats are trained to press one lever after an injection of 8-OH-DPAT (e.g., 0.4 mg/kg, i.p.) and another lever after a saline injection to receive a food reward.
-
Training continues until a high level of accuracy is achieved (e.g., >80% correct responses).
-
-
Substitution Tests:
-
Administer various doses of the test compound instead of 8-OH-DPAT or saline.
-
Record the percentage of responses on the 8-OH-DPAT-appropriate lever. Full substitution occurs when the test compound produces responding on the 8-OH-DPAT lever in a dose-dependent manner.
-
-
Combination (Antagonism) Tests:
-
Administer a pre-treatment of the antagonist before the training dose of 8-OH-DPAT.
-
Measure the extent to which the antagonist blocks the selection of the 8-OH-DPAT-appropriate lever.
-
-
Data Analysis:
-
Analyze the percentage of drug-lever responding and the response rates for each condition.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of 8-OH-DPAT
The primary mechanism of action of 8-OH-DPAT is the stimulation of 5-HT1A receptors, which are G-protein coupled receptors that inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). Activation of presynaptic 5-HT1A autoreceptors on serotonergic neurons in the raphe nuclei reduces neuronal firing and serotonin release in projection areas. Postsynaptic 5-HT1A receptors are located in various brain regions, including the hippocampus, cortex, and amygdala, where their activation mediates many of the behavioral effects of 8-OH-DPAT.
Caption: Simplified signaling pathway of 8-OH-DPAT at pre- and postsynaptic 5-HT1A receptors.
Experimental Workflow for Investigating Drug Interactions with 8-OH-DPAT
The following diagram illustrates a general workflow for studying the in vivo interaction between 8-OH-DPAT and a novel pharmacological agent.
Caption: General experimental workflow for studying in vivo interactions with 8-OH-DPAT.
By following these protocols and considering the summarized data, researchers can effectively investigate the complex in vivo pharmacology of 8-OH-DPAT in combination with other agents, contributing to a deeper understanding of serotonergic modulation of behavior and physiology.
References
- 1. 8-OH-DPAT - Wikipedia [en.wikipedia.org]
- 2. The 5HT1A receptor agonist, 8-OH-DPAT, protects neurons and reduces astroglial reaction after ischemic damage caused by cortical devascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The 5-HT(1A) receptor agonist 8-OH-DPAT reduces rats' accuracy of attentional performance and enhances impulsive responding in a five-choice serial reaction time task: role of presynaptic 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Stimulus Effects of 8-OH-DPAT: Evidence for a 5-HT2A Receptor-Mediated Component - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mediation of the antidepressant-like effect of 8-OH-DPAT in mice by postsynaptic 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discriminative stimulus properties of 8-hydroxy-2-(di-n-propylamino)tetralin (8-OHDPAT): implications for understanding the actions of novel anxiolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-HT1A receptors are differentially involved in the anxiolytic- and antidepressant-like effects of 8-OH-DPAT and fluoxetine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of 8-OH-DPAT on temperature in the rat and its modification by chronic antidepressant treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potential antidepressant properties of 8-hydroxy-2-(di-n-propylamino)tetralin, a selective serotonin1A receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antidepressant-like action of 8-OH-DPAT, a 5-HT1A agonist, in the learned helplessness paradigm: evidence for a postsynaptic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 8-OH-DPAT Experiments
This guide addresses the common issue of failing to observe the expected anxiolytic effects of 8-OH-DPAT in experimental settings. It provides a structured approach to troubleshooting, from verifying fundamental experimental parameters to exploring complex pharmacological interactions.
Frequently Asked Questions (FAQs)
Q1: My administration of 8-OH-DPAT did not produce any anxiolytic-like effects. What are the most common reasons for this?
Several factors can contribute to the absence of anxiolytic effects with 8-OH-DPAT. The most common issues include:
-
Incorrect Dosing: The dose-response relationship for 8-OH-DPAT is complex. Low doses are generally associated with anxiolytic effects due to the activation of presynaptic 5-HT1A autoreceptors, which reduces serotonin (B10506) release. Conversely, higher doses can lead to non-specific behaviors or even anxiogenic-like effects by strongly activating postsynaptic 5-HT1A receptors and other off-target receptors.[1][2][3]
-
Suboptimal Timing of Behavioral Testing: The pharmacokinetic profile of 8-OH-DPAT shows that it reaches peak concentrations in the brain at different times depending on the route of administration. Behavioral testing must be conducted during the window of optimal drug activity.[4]
-
Experimental Model and Animal Strain: The anxiolytic effects of 8-OH-DPAT can be model-specific. Furthermore, the behavioral responses to 8-OH-DPAT can vary between different rodent strains and sexes.[5][6]
-
Drug Stability and Vehicle: Improper storage or preparation of the 8-OH-DPAT solution can lead to degradation of the compound. The choice of vehicle can also influence its solubility and bioavailability.
-
Receptor Desensitization: Chronic administration of 8-OH-DPAT or sustained increases in serotonin levels can lead to the desensitization of 5-HT1A receptors, diminishing the drug's anxiolytic efficacy.[6][7]
Q2: How do I select the appropriate dose of 8-OH-DPAT for my anxiety model?
Selecting the correct dose is critical. It is highly recommended to perform a dose-response study for your specific experimental conditions. Below is a summary of doses used in common anxiety models.
| Animal Model | Species | Route of Administration | Effective Anxiolytic Dose Range | Reference |
| Elevated Plus Maze | Rat | Intraperitoneal (i.p.) | 0.05 - 0.25 mg/kg | [2] |
| Vogel Conflict Test | Rat | Subcutaneous (s.c.) | 0.03 - 0.1 mg/kg | [8] |
| Social Interaction Test | Rat | Intraperitoneal (i.p.) | 0.05 - 0.2 mg/kg | [9] |
| Marble Burying Test | Mouse | Intraperitoneal (i.p.) | 0.1 - 1.0 mg/kg | [10] |
Note: These are starting points. The optimal dose should be determined empirically in your laboratory.
Q3: What are the off-target effects of 8-OH-DPAT that could interfere with my results?
While 8-OH-DPAT is a potent 5-HT1A receptor agonist, it is not entirely selective. Its off-target activities can confound the interpretation of behavioral results.[11]
-
5-HT7 Receptor Agonism: 8-OH-DPAT also acts as an agonist at 5-HT7 receptors, which can influence circadian rhythms and might modulate anxiety-related behaviors.[11][12][13]
-
Dopamine (B1211576) System Interaction: 8-OH-DPAT can affect dopamine release and turnover, particularly at higher doses.[3][14] This can lead to changes in locomotor activity that may be misinterpreted in anxiety models that rely on motor output.[15]
-
Serotonin Reuptake/Releasing Properties: Some evidence suggests that 8-OH-DPAT may also inhibit serotonin reuptake or act as a serotonin releasing agent.[11]
Troubleshooting Guides
Guide 1: Verifying Experimental Parameters
If you are not observing the expected anxiolytic effects, start by systematically reviewing your experimental setup.
Troubleshooting Workflow: Basic Experimental Parameters
Caption: A step-by-step guide to troubleshooting basic experimental parameters.
-
Drug Preparation and Stability:
-
Question: Is your 8-OH-DPAT solution freshly prepared?
-
Action: 8-OH-DPAT can degrade over time. Prepare fresh solutions for each experiment. If using a stock solution, verify its storage conditions and age.
-
Question: Is the drug fully dissolved in the vehicle?
-
Action: Ensure complete dissolution. Sonication may be necessary. Insoluble drug will lead to inaccurate dosing.
-
Question: Is the vehicle appropriate and inert?
-
Action: Saline (0.9% NaCl) is a common vehicle. If using other vehicles like DMSO, ensure the final concentration is low and does not have behavioral effects on its own.
-
-
Dose and Route of Administration:
-
Question: Have you performed a dose-response curve?
-
Action: If a single dose is ineffective, test a range of doses (e.g., 0.05, 0.1, 0.25, 0.5 mg/kg for rats) to determine the optimal anxiolytic window in your specific paradigm.
-
Question: Is the route of administration appropriate for your desired pharmacokinetic profile?
-
Action: Subcutaneous (s.c.) and intraperitoneal (i.p.) injections are common. Be aware that the time to peak brain concentration can differ. For instance, after subcutaneous administration in rats, peak plasma levels are observed at 5 minutes, while peak brain levels occur at 15 minutes.[4]
-
-
Timing of Behavioral Testing:
-
Question: When is behavioral testing conducted relative to the injection?
-
Action: The behavioral effects of 8-OH-DPAT can be transient.[4] A typical timeframe for testing is 15-30 minutes post-injection. This should be optimized for your specific route of administration and species.
-
-
Animal-Specific Factors:
-
Question: Are there known strain or sex differences in the response to 8-OH-DPAT?
-
Action: Yes, significant sex differences in the behavioral effects of 8-OH-DPAT have been reported, with females sometimes showing a more rapid onset and recovery.[5] Different rat and mouse strains can also exhibit varying sensitivities.
-
Question: Could stress levels in your animals be a confounding factor?
-
Action: Chronic stress can alter 5-HT1A receptor sensitivity and may impact the anxiolytic effects of 8-OH-DPAT.[6] Ensure proper acclimatization and handling procedures.
-
Guide 2: Investigating Pharmacological Mechanisms
If basic parameters are correct, consider the underlying neuropharmacology.
Troubleshooting Workflow: Pharmacological Mechanisms
Caption: A decision tree for troubleshooting complex pharmacological issues.
-
Presynaptic vs. Postsynaptic 5-HT1A Receptor Effects:
-
Hypothesis: The dose used may be preferentially activating postsynaptic 5-HT1A receptors, which may not lead to anxiolysis or could even be anxiogenic in some contexts. The anxiolytic effect is often attributed to presynaptic 5-HT1A autoreceptors.[1]
-
Troubleshooting Steps:
-
Lower the Dose: Systematically lower the dose of 8-OH-DPAT to target presynaptic autoreceptors more selectively.
-
Use a 5-HT1A Antagonist: Pre-treatment with a selective 5-HT1A antagonist like WAY-100635 can confirm that the observed effects (or lack thereof) are mediated by 5-HT1A receptors.[1][16]
-
Direct Brain Infusions: For advanced studies, direct microinfusion of 8-OH-DPAT into specific brain regions (e.g., dorsal raphe nucleus to target autoreceptors, or amygdala/hippocampus for postsynaptic receptors) can dissect the contribution of different receptor populations.[9][17]
-
-
-
Receptor Desensitization:
-
Hypothesis: Repeated administration or a high-stress environment may have led to the desensitization of 5-HT1A receptors.
-
Troubleshooting Steps:
-
Review Dosing Regimen: If using a chronic dosing paradigm, consider that this can down-regulate 5-HT1A receptor responses.[7]
-
Assess Animal Stress Levels: Implement procedures to minimize stress, as chronic stress can alter receptor function.[6]
-
Receptor Binding/Autoradiography: If feasible, perform ex vivo receptor binding or autoradiography studies to directly measure 5-HT1A receptor density and affinity in key brain regions of your experimental animals.
-
-
-
Off-Target Effects:
-
Hypothesis: The observed behavioral phenotype is a composite of 8-OH-DPAT's actions on multiple targets, masking any potential anxiolytic effect.
-
Troubleshooting Steps:
-
Use Selective Antagonists: To investigate the contribution of off-target effects, co-administer selective antagonists for other potential targets, such as a 5-HT7 antagonist or a dopamine receptor antagonist.[12][18]
-
Compare with More Selective Agonists: Run a parallel experiment with a more selective 5-HT1A agonist (e.g., NLX-112) to see if a cleaner anxiolytic profile emerges.[19]
-
Carefully Observe Other Behaviors: Record behaviors not directly related to anxiety, such as locomotor activity, stereotypy (e.g., head weaving, forepaw treading), and changes in body temperature to identify potential confounding effects.[5][7][18]
-
-
Experimental Protocols
Protocol 1: Elevated Plus Maze (EPM) for Rats
This protocol is designed to assess anxiety-like behavior by measuring the rodent's tendency to explore open, elevated arms versus enclosed arms.
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Acclimatization: Handle rats for 5 minutes daily for 3-5 days before the test. Allow animals to acclimatize to the testing room for at least 60 minutes before the experiment.
-
Drug Administration:
-
Prepare a fresh solution of 8-OH-DPAT in 0.9% saline.
-
Administer 8-OH-DPAT (e.g., 0.1 mg/kg, i.p.) or vehicle 20 minutes before placing the rat in the maze.
-
-
Testing Procedure:
-
Place the rat in the center of the maze, facing an open arm.
-
Allow the rat to explore the maze for 5 minutes.
-
Record the session with a video camera mounted above the maze.
-
-
Data Analysis:
-
Score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms and/or the percentage of open arm entries.
-
Protocol 2: Western Blot for 5-HT1A Receptor Expression
This protocol can be used to determine if experimental conditions (e.g., chronic stress) have altered 5-HT1A receptor protein levels in specific brain regions.
-
Tissue Collection:
-
Rapidly decapitate the animal and dissect the brain region of interest (e.g., hippocampus, prefrontal cortex) on ice.
-
Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C.
-
-
Protein Extraction:
-
Homogenize the tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the total protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the 5-HT1A receptor.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensity using densitometry software.
-
Normalize the 5-HT1A receptor signal to a loading control (e.g., β-actin or GAPDH).
-
Compare the normalized receptor expression levels between experimental groups.
-
Signaling Pathways
8-OH-DPAT Signaling at the 5-HT1A Receptor
Caption: Differential signaling of 8-OH-DPAT at pre- and postsynaptic 5-HT1A receptors.
References
- 1. 5-HT1A receptors are differentially involved in the anxiolytic- and antidepressant-like effects of 8-OH-DPAT and fluoxetine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Different effects of 5-HT1A receptor agonists and benzodiazepine anxiolytics on the emotional state of naive and stressed mice: a study using the hole-board test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A dose-response study of separate and combined effects of the serotonin agonist 8-OH-DPAT and the dopamine agonist quinpirole on locomotor sensitization, cross-sensitization, and conditioned activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic and pharmacodynamic studies of (R)-8-hydroxy-2-(di-n-propylamino)tetralin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An ethopharmacological analysis of the behavioral effects of 8-OH-DPAT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Behavioral effects Of 8-OH-DPAT in chronically stressed male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of 8-OH-DPAT-induced hypothermia in mice as a 5-HT1A autoreceptor response and its evaluation as a model to selectively identify antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discriminative stimulus properties of 8-hydroxy-2-(di-n-propylamino)tetralin (8-OHDPAT): implications for understanding the actions of novel anxiolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-HT1A receptors in mood and anxiety: recent insights into autoreceptor versus heteroreceptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The differential effect of the anxiolytic agent 8-OH-DPAT during lactation is independent of pup withdrawal and maternal behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 8-OH-DPAT - Wikipedia [en.wikipedia.org]
- 12. 8-OH-DPAT as a 5-HT7 agonist: phase shifts of the circadian biological clock through increases in cAMP production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase-resetting response to (+)8-OH-DPAT, a serotonin 1A/7 receptor agonist, in the mouse in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 8-OH-DPAT influences extracellular levels of serotonin and dopamine in the medial preoptic area of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Stimulus Effects of 8-OH-DPAT: Evidence for a 5-HT2A Receptor-Mediated Component - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antidepressant-like action of 8-OH-DPAT, a 5-HT1A agonist, in the learned helplessness paradigm: evidence for a postsynaptic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The behavioural effects of 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The selective 5-HT1A receptor agonist NLX-112 displays anxiolytic-like activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 8-OH-DPAT Behavioral Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering high variability in behavioral responses to the 5-HT1A receptor agonist, 8-OH-DPAT.
Troubleshooting Guides
Issue 1: Inconsistent or opposite behavioral effects are observed at different doses.
Question: Why am I seeing completely different behavioral outcomes when I change the dose of 8-OH-DPAT? For example, low doses seem to have an anxiolytic effect, while high doses are causing hyperactivity.
Answer: This is a well-documented phenomenon with 8-OH-DPAT and is often attributable to its complex pharmacology and dose-dependent engagement of different receptor populations.
-
Biphasic Dose-Response: 8-OH-DPAT can exhibit biphasic effects. For instance, low doses may preferentially activate presynaptic 5-HT1A autoreceptors, leading to a decrease in serotonin (B10506) release and effects like increased feeding or reduced anxiety.[1] Conversely, higher doses can lead to the stimulation of postsynaptic 5-HT1A receptors, resulting in a different behavioral profile, such as the serotonin syndrome or hyperactivity.
-
Receptor Selectivity: While 8-OH-DPAT is a potent 5-HT1A agonist, it also has affinity for 5-HT7 receptors and can act as a serotonin reuptake inhibitor or releasing agent at higher concentrations.[2] The engagement of these other targets can contribute to the complex and sometimes contradictory dose-dependent behavioral effects.
Troubleshooting Steps:
-
Conduct a thorough dose-response study: If you haven't already, a comprehensive dose-response study is crucial to characterize the effects of 8-OH-DPAT in your specific behavioral paradigm.
-
Use a selective antagonist: To confirm the involvement of the 5-HT1A receptor, co-administer a selective 5-HT1A antagonist like WAY-100635.[3][4] This can help to dissect the 5-HT1A-mediated effects from off-target effects.
-
Consider the enantiomer: Racemic 8-OH-DPAT is a mixture of two enantiomers with different pharmacological profiles. The (R)-enantiomer is a full agonist, while the (S)-enantiomer is a partial agonist.[5][6] Using a specific enantiomer may provide more consistent results.
Issue 2: High inter-individual variability in response to the same dose.
Question: I'm administering the same dose of 8-OH-DPAT to all my animals, but their behavioral responses are all over the place. What could be causing this?
Answer: High inter-individual variability is a common challenge in behavioral pharmacology. Several factors can contribute to this when using 8-OH-DPAT.
-
Genetic Background: Different strains of mice and rats can exhibit different sensitivities to 8-OH-DPAT.
-
Sex Differences: The hormonal milieu can influence the serotonergic system and, consequently, the behavioral response to 8-OH-DPAT.
-
Pharmacokinetics: Individual differences in drug absorption, distribution, metabolism, and excretion can lead to varying brain concentrations of 8-OH-DPAT, even with the same administered dose.
-
Baseline Behavioral State: The animal's motivational state (e.g., level of anxiety, hunger) at the time of testing can significantly impact the behavioral effects of 8-OH-DPAT.
Troubleshooting Steps:
-
Control for genetic background and sex: Use a single, well-characterized animal strain and include both sexes in your study design, analyzing the data separately if necessary.
-
Acclimatize animals thoroughly: Ensure all animals are properly habituated to the testing environment and procedures to minimize stress-induced variability.
-
Standardize experimental conditions: Control for factors like time of day for testing, housing conditions, and handling procedures.
-
Increase sample size: A larger sample size can help to account for individual variability and increase the statistical power of your study.
Frequently Asked Questions (FAQs)
Q1: What is the typical dose range for 8-OH-DPAT in rodent behavioral studies?
A1: The effective dose of 8-OH-DPAT can vary widely depending on the route of administration, the animal species and strain, and the specific behavioral test being used. It is always recommended to perform a pilot dose-response study. However, the following table provides a general guide based on published literature.
| Behavior Studied | Species/Strain | Route | Dose Range | Reference |
| Serotonin Syndrome | Mouse | i.v. | > 1 mg/kg | [7] |
| Drug Discrimination | Rat | s.c. | 0.05 - 0.2 mg/kg | [3] |
| Learning & Memory | Rat | i.p. | 0.062 - 0.250 mg/kg | [8] |
| Compulsive-like Behavior | Mouse | i.p. | 0.5 - 2.0 mg/kg | [9] |
| Motor/Exploratory Activity | Rat | i.p. | 0.1 - 3 mg/kg | [10] |
| Progressive-Ratio Performance | Rat | s.c. | 0.025 - 0.2 mg/kg | [11] |
Q2: What are the differences in the behavioral effects of the (R)- and (S)-enantiomers of 8-OH-DPAT?
A2: The two enantiomers of 8-OH-DPAT have distinct pharmacological profiles, which can lead to different behavioral outcomes.
| Enantiomer | Receptor Activity | Behavioral Effects | Reference |
| (R)-8-OH-DPAT | Full 5-HT1A agonist | More potent in inducing hypothermia and suppressing neuronal firing. Generally considered the more active enantiomer for typical 5-HT1A-mediated behaviors. | [5][6][12] |
| (S)-8-OH-DPAT | Partial 5-HT1A agonist | Less potent than the (R)-enantiomer. Can act as an antagonist in the presence of a full agonist. | [5][6][12] |
| Racemic 8-OH-DPAT | Mixture of full and partial agonist activity | The most commonly used form, but its effects are a composite of the two enantiomers, which can contribute to variability. The pharmacological profile may appear similar to the R-enantiomer. | [13] |
Q3: How does the experimental protocol influence the behavioral effects of 8-OH-DPAT?
A3: The design of your experiment is a critical determinant of the observed behavioral effects.
-
Habituation and Pre-training: Familiarizing animals with the testing apparatus and procedures can reduce novelty-induced stress and lead to more stable baselines, against which the effects of 8-OH-DPAT can be more clearly observed.
-
Motivational State: For tasks involving reinforcement (e.g., food rewards), the level of deprivation can significantly alter the drug's effects.
-
Timing of Administration: The time between drug administration and behavioral testing should be consistent and based on the pharmacokinetic profile of 8-OH-DPAT.
-
Behavioral Paradigm: The specific demands of the behavioral task will determine which aspects of the drug's effects are most prominent. For example, a task requiring high motor output may be affected differently than a task assessing anxiety-like behavior.
Experimental Protocols
Spontaneous Alternation Behavior (SAB) in Mice
This protocol is adapted from studies investigating compulsive-like behavior.[4][9][14]
-
Apparatus: A Y-maze with three identical arms.
-
Animals: Male C57BL/6J mice are commonly used.
-
Procedure:
-
Habituate the mice to the experimental room for at least 1 hour before testing.
-
Administer 8-OH-DPAT (e.g., 1.0 mg/kg, i.p.) or vehicle.
-
Place the mouse at the end of one arm and allow it to freely explore the maze for a set period (e.g., 8 minutes).
-
Record the sequence of arm entries. An alternation is defined as consecutive entries into three different arms.
-
The percentage of alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) * 100.
-
-
Data Analysis: A decrease in the percentage of alternation is interpreted as perseverative or compulsive-like behavior.
Drug Discrimination in Rats
This protocol is based on studies assessing the subjective effects of 8-OH-DPAT.[3]
-
Apparatus: A standard two-lever operant conditioning chamber.
-
Animals: Rats are typically food-deprived to motivate responding.
-
Procedure:
-
Train the rats to press one lever for a food reward after administration of 8-OH-DPAT (the "drug" lever) and the other lever for a food reward after administration of vehicle (the "vehicle" lever).
-
Training sessions are typically conducted daily, alternating between drug and vehicle administration.
-
Once the rats have learned to reliably press the correct lever (>80% accuracy), testing with different doses of 8-OH-DPAT or other compounds can begin.
-
-
Data Analysis: The percentage of responses on the drug-appropriate lever is measured to determine the extent to which a test compound produces subjective effects similar to the training dose of 8-OH-DPAT.
Visualizations
Caption: 5-HT1A receptor signaling pathway activated by 8-OH-DPAT.
Caption: A typical experimental workflow for assessing behavioral effects of 8-OH-DPAT.
References
- 1. The 5-HT 1A receptor agonist, 8-OH-DPAT, preferentially activates cell body 5-HT autoreceptors in rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 8-OH-DPAT - Wikipedia [en.wikipedia.org]
- 3. The Stimulus Effects of 8-OH-DPAT: Evidence for a 5-HT2A Receptor-Mediated Component - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-OH-DPAT Induces Compulsive-like Deficit in Spontaneous Alternation Behavior: Reversal by MDMA but Not Citalopram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repository.lsu.edu [repository.lsu.edu]
- 6. Partial agonistic activity of R- and S-enantiomers of 8-OH-DPAT at 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The behavioural effects of 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of action of 8-OH-DPAT on learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The 5-HT1A receptor agonist 8-OH-DPAT modulates motor/exploratory activity, recognition memory and dopamine transporter binding in the dorsal and ventral striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of 8-OH-DPAT and WAY-100635 on performance on a time-constrained progressive-ratio schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: biochemical and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Specifics of Experimental Modeling 8-OH-DPAT-Induced Perseverative Behavior in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 8-OH-DPAT-Induced Serotonin Syndrome in Rats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with 8-OH-DPAT to induce serotonin (B10506) syndrome in rats.
Frequently Asked Questions (FAQs)
Q1: What is 8-OH-DPAT and how does it induce serotonin syndrome in rats?
8-OH-DPAT is a classic and potent agonist for the 5-HT1A serotonin receptor.[1] It is widely used in research to study the function of this receptor.[1] Serotonin syndrome is a state of excessive serotonergic activity in the central nervous system.[2] 8-OH-DPAT induces this syndrome in rats by directly stimulating 5-HT1A receptors, leading to a cascade of behavioral and physiological changes.[2][3] While it was initially thought to be highly selective for the 5-HT1A receptor, it has also been shown to act as a 5-HT7 receptor agonist and may influence serotonin reuptake or release at higher concentrations.[1]
Q2: What are the typical signs of 8-OH-DPAT-induced serotonin syndrome in rats?
The observable signs of serotonin syndrome induced by 8-OH-DPAT in rats include:
-
Behavioral changes: Forepaw treading, flat body posture, head weaving, wet dog shakes, and lower lip retraction are common motor symptoms.[4][5][6] At lower doses, it can paradoxically increase feeding, while at higher doses, stereotyped behaviors can interfere with feeding.[5][6]
-
Physiological changes: A notable sign is hypothermia (a decrease in body temperature).[4][7] Other reported effects include hypotension and bradycardia.[1]
Q3: What is the typical dose range of 8-OH-DPAT to induce serotonin syndrome in rats?
The dose of 8-OH-DPAT required to induce serotonin syndrome can vary depending on the rat strain and the specific symptoms being measured. However, here is a general guide:
-
Low doses (0.015-0.25 mg/kg): Can elicit specific behaviors like increased feeding or changes in learning and memory tasks.[5][6][8]
-
Moderate to high doses (0.25 - 2.5 mg/kg, s.c.): Are typically used to reliably induce the full spectrum of serotonin syndrome behaviors, such as forepaw treading and flat body posture.[3][9] For example, a dose of 0.75 mg/kg (s.c.) has been used to establish an animal model of serotonin syndrome.[4]
Troubleshooting Guides
Issue 1: Variability in the intensity of serotonin syndrome symptoms.
-
Possible Cause: Differences in rat strain, age, or weight.
-
Troubleshooting Steps:
-
Ensure consistency in the choice of rat strain (e.g., Wistar or Sprague-Dawley), age, and weight across all experimental groups.
-
Perform a dose-response study to determine the optimal dose of 8-OH-DPAT for your specific experimental conditions. Start with a low dose (e.g., 0.1 mg/kg) and gradually increase it until the desired level of symptoms is consistently observed.
-
-
Possible Cause: Route and consistency of administration.
-
Troubleshooting Steps:
-
The subcutaneous (s.c.) and intraperitoneal (i.p.) routes are both commonly used. Ensure the chosen route is used consistently for all animals.
-
Verify the accuracy of your dilutions and the volume of injection to ensure each animal receives the correct dose. 8-OH-DPAT is typically dissolved in physiological saline.[10]
-
Issue 2: Serotonin syndrome symptoms are not observed or are too weak.
-
Possible Cause: The dose of 8-OH-DPAT is too low.
-
Troubleshooting Steps:
-
Increase the dose of 8-OH-DPAT in a stepwise manner. Refer to the dose-response table below for guidance.
-
Consider co-administration with other serotonergic agents, but with extreme caution, as this can lead to severe and potentially lethal reactions. For instance, lithium has been shown to enhance the behavioral responses to 8-OH-DPAT.[7]
-
-
Possible Cause: Ineffective drug solution.
-
Troubleshooting Steps:
-
Prepare fresh solutions of 8-OH-DPAT for each experiment.[10]
-
Ensure the drug has been stored correctly according to the manufacturer's instructions.
-
Issue 3: How to antagonize or reverse the effects of 8-OH-DPAT.
-
Solution: Use a selective 5-HT1A receptor antagonist.
-
WAY-100635: This is a highly selective and commonly used antagonist for 5-HT1A receptors. Pre-treatment with WAY-100635 can completely block the behavioral and physiological effects of 8-OH-DPAT.[3][11] A typical dose is in the range of 0.1 to 0.5 mg/kg.[3][4]
-
Other Antagonists: Other compounds with 5-HT1A antagonistic properties, such as pindolol (B1678383) and spiperone, have also been shown to be effective.[12]
-
Quantitative Data Summary
Table 1: Dose-Response of 8-OH-DPAT in Rats
| Dose Range (mg/kg) | Route | Observed Effects | Reference(s) |
| 0.015 - 0.06 | s.c. | Increased food intake in non-deprived rats. | [5][6] |
| 0.01 - 2.5 | s.c. | Dose-dependent reduction in nociceptive pain responses and induction of forepaw treading. | [3] |
| 0.062 - 0.25 | i.p. | Impairment of conditioned response in learning tasks. | [8] |
| > 0.25 | s.c. | Suppression of ethanol (B145695) intake, appearance of serotonin syndrome behaviors. | [9] |
| 0.75 | s.c. | Induction of clear serotonin syndrome-like behaviors (low body posture, forepaw treading), hyperlocomotion, and hypothermia. | [4] |
Table 2: Antagonists of 8-OH-DPAT-Induced Effects
| Antagonist | Dose (mg/kg) | Route | Effect on 8-OH-DPAT Action | Reference(s) |
| WAY-100635 | 0.16 | s.c. | Completely blocked 8-OH-DPAT-induced analgesia and forepaw treading. | [3] |
| WAY-100635 | 0.5 | i.p. | Completely inhibited all behavioral and physiological responses to 8-OH-DPAT. | [4] |
| (-)-Propranolol | 20 | i.p. | Fully antagonized the facilitated motor response to 8-OH-DPAT after lithium administration. | [7] |
| Pindolol | Not specified | Not specified | Antagonized 8-OH-DPAT-induced lower lip retraction and increased defecation. | [12] |
| Spiperone | Not specified | Not specified | Antagonized 8-OH-DPAT-induced lower lip retraction. | [12] |
| Ritanserin | 0.2 | i.p. | Had no effect on the facilitated response to 8-OH-DPAT. | [7] |
Experimental Protocols
Protocol 1: Induction of Serotonin Syndrome with 8-OH-DPAT
-
Animal Preparation:
-
Use male Wistar or Sprague-Dawley rats weighing 250-300g.
-
Acclimatize the animals to the housing and testing environment for at least one week before the experiment.
-
Handle the animals for several days prior to the experiment to reduce stress-induced variability.
-
-
Drug Preparation:
-
Prepare a fresh solution of 8-OH-DPAT hydrobromide in sterile 0.9% saline on the day of the experiment.
-
For a dose of 0.75 mg/kg, dissolve the appropriate amount of 8-OH-DPAT in saline to achieve an injection volume of 1 ml/kg.
-
-
Administration:
-
Administer the 8-OH-DPAT solution via subcutaneous (s.c.) injection into the loose skin on the back of the neck.
-
-
Behavioral Observation:
-
Immediately after injection, place the rat in a clean, transparent observation cage.
-
Observe and score the behavioral signs of serotonin syndrome for at least 30-60 minutes. Key behaviors to score include:
-
Forepaw treading: Reciprocal padding movements of the forepaws.
-
Flat body posture: The abdomen of the rat is in contact with the floor of the cage.
-
Head weaving: Side-to-side movements of the head.
-
-
A scoring system can be used (e.g., 0 = absent, 1 = present) for each behavior at set time intervals (e.g., every 5 minutes).
-
-
Physiological Measurement (Optional):
-
Measure rectal temperature using a digital thermometer at baseline (before injection) and at regular intervals (e.g., 15, 30, 45, and 60 minutes) after 8-OH-DPAT administration to monitor for hypothermia.
-
Protocol 2: Antagonism of 8-OH-DPAT Effects with WAY-100635
-
Animal and Drug Preparation: Follow steps 1 and 2 from Protocol 1. Prepare a separate solution of WAY-100635 in saline.
-
Antagonist Administration:
-
Administer WAY-100635 (e.g., 0.5 mg/kg, i.p.) 15-30 minutes before the administration of 8-OH-DPAT.
-
-
8-OH-DPAT Administration:
-
After the pre-treatment period, administer 8-OH-DPAT as described in Protocol 1.
-
-
Observation and Measurement:
-
Observe and score for the absence of serotonin syndrome behaviors and monitor physiological parameters as described in Protocol 1. Compare the results to a control group that received a vehicle instead of WAY-100635.
-
Visualizations
References
- 1. 8-OH-DPAT - Wikipedia [en.wikipedia.org]
- 2. 5-HT1A receptor agonist 8-OH-DPAT induces serotonergic behaviors in mice via interaction between PKCδ and p47phox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In the formalin model of tonic nociceptive pain, 8-OH-DPAT produces 5-HT1A receptor-mediated, behaviorally specific analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of fentanyl on serotonin syndrome-like behaviors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Low doses of the putative serotonin agonist 8-hydroxy-2-(di-n-propylamino) tetralin (8-OH-DPAT) elicit feeding in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characteristics of feeding induced by the serotonin agonist 8-hydroxy-2-(di-n-propylamino) tetralin (8-OH-DPAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The enhancement by lithium of the 5-HT1A mediated serotonin syndrome produced by 8-OH-DPAT in the rat: evidence for a post-synaptic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of action of 8-OH-DPAT on learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Low doses of the 5-HT1A agonist 8-hydroxy-2-(di-n-propylamino)-tetralin (8-OH DPAT) increase ethanol intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 8-OH-DPAT (5-HT1A agonist) Attenuates 6-Hydroxy- dopamine-induced catalepsy and Modulates Inflammatory Cytokines in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The 5-HT(1A) receptor agonist 8-OH-DPAT reduces rats' accuracy of attentional performance and enhances impulsive responding in a five-choice serial reaction time task: role of presynaptic 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antagonism of 8-OH-DPAT-induced behaviour in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 8-OH-DPAT Dosage Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the 5-HT1A receptor agonist, 8-OH-DPAT. The focus is on optimizing dosage to achieve desired experimental outcomes while mitigating motor side effects.
Frequently Asked Questions (FAQs)
Q1: What is 8-OH-DPAT and what is its primary mechanism of action?
A1: 8-OH-DPAT is a prototypic and potent full agonist for the serotonin (B10506) 5-HT1A receptor.[1][2] Its primary mechanism of action involves binding to and activating these receptors, which are G-protein-coupled receptors.[1] This activation can lead to various downstream cellular effects, including neuronal hyperpolarization and a decrease in serotonin (5-HT) cell firing rate, synthesis, and release.[1] While it is primarily known as a 5-HT1A agonist, it has also been found to act as a serotonin 5-HT7 receptor agonist and may function as a serotonin reuptake inhibitor or releasing agent at higher concentrations.[2]
Q2: What are the common motor side effects associated with 8-OH-DPAT administration?
A2: 8-OH-DPAT can induce a range of dose-dependent motor effects. At lower doses, it may suppress spontaneous locomotor activity, particularly vertical movement (rearing).[3] Conversely, other studies have reported increased locomotion and exploratory activity.[4][5] At higher doses, more pronounced motor side effects can emerge, including components of the "serotonin syndrome" such as head weaving, hindlimb abduction, forepaw treading, and tremor.[6] In some contexts, it can also induce catalepsy-like symptoms or perseverative behaviors.[7][8]
Q3: How does the route of administration affect the dosage and observed effects of 8-OH-DPAT?
A3: The route of administration significantly impacts the bioavailability and pharmacokinetics of 8-OH-DPAT, thus influencing the effective dosage. Intravenous (i.v.) and subcutaneous (s.c.) injections lead to rapid systemic distribution and potent effects.[3][9] Intraperitoneal (i.p.) administration is also common and effective.[7][8] The bioavailability of R-8-OH-DPAT after intramuscular (i.m.) injection in goats was found to be 66%.[9] Oral administration is also possible, though the metabolism of the compound should be considered. Researchers should consult specific literature for the intended experimental model and route to determine the appropriate dosage range.
Q4: Are there stereoisomers of 8-OH-DPAT, and do they have different effects?
A4: Yes, 8-OH-DPAT is a stereoselective compound. The R-enantiomer, (R)-8-OH-DPAT, is generally considered the more active form, acting as a full and potent 5-HT1A receptor agonist.[1][5] The S-enantiomer, (S)-8-OH-DPAT, is considered a partial agonist.[1] The two enantiomers can have different effects on motor activity. For example, (R)-8-OH-DPAT has been shown to increase locomotion and decrease rearing, while (S)-UH-301 (a related compound) decreased both.[5]
Troubleshooting Guides
Issue 1: Excessive Motor Side Effects (Serotonin Syndrome)
Symptoms: Head weaving, hindlimb abduction, forepaw treading, tremor, Straub tail response.[6][10]
Possible Causes:
-
Dosage is too high: This is the most common cause of serotonin syndrome-like behaviors.
-
Rapid administration: Bolus injections of high concentrations can lead to acute, severe side effects.
-
Synergistic effects with other compounds: Co-administration with other serotonergic agents can potentiate the effects of 8-OH-DPAT.
Troubleshooting Steps:
-
Reduce the Dosage: The primary step is to lower the administered dose of 8-OH-DPAT. A dose-response study is highly recommended to identify the optimal therapeutic window for your specific experiment.
-
Adjust the Route and Rate of Administration: Consider a slower infusion rate or a different route of administration that allows for a more gradual increase in systemic concentration.
-
Review Co-administered Compounds: Carefully assess any other drugs being used in the experiment for potential interactions with the serotonergic system.
-
Consider a 5-HT1A Antagonist: In some experimental paradigms, co-administration with a 5-HT1A antagonist like WAY-100635 can be used to confirm that the observed effects are indeed mediated by the 5-HT1A receptor and to potentially block unwanted side effects.[11]
Issue 2: Lack of Desired Therapeutic Effect
Symptoms: The expected behavioral or physiological change is not observed.
Possible Causes:
-
Dosage is too low: The concentration of 8-OH-DPAT at the target receptors may be insufficient.
-
Incorrect route of administration: The chosen route may not provide adequate bioavailability.
-
Metabolism of the compound: The experimental animal may metabolize 8-OH-DPAT too rapidly.
-
Receptor desensitization: While single-dose pretreatment may not induce tachyphylaxis of 5-HT1A autoreceptors, chronic administration protocols should consider this possibility.[12]
Troubleshooting Steps:
-
Increase the Dosage: Systematically increase the dose of 8-OH-DPAT while carefully monitoring for the onset of motor side effects.
-
Verify the Compound's Integrity: Ensure the 8-OH-DPAT solution is correctly prepared and has not degraded.
-
Optimize the Route of Administration: Consult literature for the most effective route of administration for your intended application and animal model.
-
Consider a Different Agonist: If optimizing the 8-OH-DPAT protocol is unsuccessful, exploring other 5-HT1A agonists with different pharmacokinetic profiles may be beneficial.
Quantitative Data Summary
Table 1: Dose-Dependent Motor Effects of 8-OH-DPAT in Rodents
| Species | Route of Admin. | Dosage Range | Observed Motor Effects | Reference(s) |
| Rat | SC | 12.5 - 1600 µg/kg | Dose-dependent suppression of spontaneous locomotor activity (rearing more sensitive than horizontal). | [3] |
| Rat | IP | 0.25, 0.5, 1 mg/kg | Dose-dependent decrease in catalepsy. | [7] |
| Rat | SC | 0.01 - 2.5 mg/kg | Reduction in paw licking and elevation (analgesia); induction of forepaw treading. | [13] |
| Rat | SC | 0.010 mg/kg | Decreased wakefulness. | [14] |
| Rat | SC | 0.375 mg/kg | Increased wakefulness. | [14] |
| Mouse | IV | > 1 mg/kg | Head weaving, hindlimb abduction, forepaw treading, tremor. | [6] |
| Mouse | IP | 1, 2, 4 mg/kg | Decreased spontaneous alternation and locomotor activity. | [8] |
Experimental Protocols
Open Field Test for Motor Activity Assessment
Objective: To assess spontaneous locomotor activity, exploratory behavior, and motor side effects induced by 8-OH-DPAT.
Materials:
-
Open field arena (e.g., a square or circular arena with walls)
-
Video tracking software
-
8-OH-DPAT solution
-
Vehicle solution (e.g., saline)
-
Experimental animals (e.g., rats or mice)
Procedure:
-
Habituation (Optional but Recommended): To reduce novelty-induced anxiety, habituate the animals to the testing room for at least 30 minutes before the experiment. Some protocols may also include habituation to the open field arena on a preceding day.
-
Drug Administration: Administer 8-OH-DPAT or vehicle via the chosen route (e.g., i.p. or s.c.). The timing between injection and testing should be consistent and based on the known pharmacokinetics of 8-OH-DPAT.
-
Testing: Place the animal in the center of the open field arena and record its activity for a set duration (e.g., 15-30 minutes).
-
Data Analysis: Use video tracking software to quantify various parameters, including:
-
Horizontal Activity: Total distance traveled, time spent in different zones (center vs. periphery).
-
Vertical Activity: Number of rearing events.
-
Stereotypical Behaviors: Time spent grooming, number of head weaves, etc.
-
-
Statistical Analysis: Compare the data from the 8-OH-DPAT-treated groups with the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Visualizations
Caption: Workflow for optimizing 8-OH-DPAT dosage.
Caption: 8-OH-DPAT signaling at the 5-HT1A receptor.
References
- 1. repository.lsu.edu [repository.lsu.edu]
- 2. 8-OH-DPAT - Wikipedia [en.wikipedia.org]
- 3. Effects of 8-OH-DPAT on motor activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 5-HT1A receptor agonist 8-OH-DPAT modulates motor/exploratory activity, recognition memory and dopamine transporter binding in the dorsal and ventral striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of (R)-8-OH-DPAT and the enantiomers of UH-301 on motor activities in the rat: antagonism of (R)-8-OH-DPAT-induced effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The behavioural effects of 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 8-OH-DPAT (5-HT1A agonist) Attenuates 6-Hydroxy- dopamine-induced catalepsy and Modulates Inflammatory Cytokines in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Specifics of Experimental Modeling 8-OH-DPAT-Induced Perseverative Behavior in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and bioavailability after intramuscular injection of the 5-HT1A serotonin agonist R-8-hydroxy-2-(di-n-propylamino) tetralin (8-OH-DPAT) in domestic goats (Capra aegagrus hircus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of 8-OH-DPAT induced spontaneous tailflicks as an in vivo model of 5-HT1A function in young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 8-OH-DPAT Induces Compulsive-like Deficit in Spontaneous Alternation Behavior: Reversal by MDMA but Not Citalopram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Single-dose 8-OH-DPAT pretreatment does not induce tachyphylaxis to the 5-HT release-reducing effect of 5-HT1A autoreceptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In the formalin model of tonic nociceptive pain, 8-OH-DPAT produces 5-HT1A receptor-mediated, behaviorally specific analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dose-dependent effects of the 5-HT1A receptor agonist 8-OH-DPAT on sleep and wakefulness in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
8-OH-DPAT hydrobromide solution stability and proper storage conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability and proper storage of 8-OH-DPAT hydrobromide solutions. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the integrity and reliability of your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound is stable for extended periods when stored under appropriate conditions. For long-term storage, it is recommended to keep the solid compound at -20°C.[1] Some suppliers also indicate that storage at +4°C with desiccation is suitable. The solid compound can be stable for at least four years under these conditions.[1]
Q2: How should I prepare stock solutions of this compound?
A2: this compound exhibits solubility in various solvents. For in vitro studies, Dimethyl Sulfoxide (DMSO) is a common choice, with solubility up to 100 mg/mL with the aid of ultrasonication.[2] It is also soluble in water up to 10 mM, which may require gentle warming to fully dissolve. For in vivo preparations, a common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] Always use high-purity solvents and protect the compound from light during preparation.
Q3: What are the recommended storage conditions for this compound solutions?
A3: The stability of this compound in solution is dependent on the solvent and storage temperature. For optimal stability, it is recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles and store them at -80°C. Under these conditions, solutions can be stable for up to two years.[3] For shorter-term storage, -20°C is also acceptable, with stability for up to one year.[3]
Q4: Is this compound sensitive to light?
A4: While specific photodegradation studies for this compound are not extensively published, it is a general best practice for aminotetralin compounds to be protected from light to minimize the risk of degradation. Therefore, it is recommended to store solutions in amber vials or tubes and to minimize exposure to ambient light during experimental procedures.
Q5: What is the known mechanism of action of 8-OH-DPAT?
A5: 8-OH-DPAT is a potent and selective agonist for the serotonin (B10506) 5-HT1A receptor.[4] It also exhibits agonist activity at the 5-HT7 receptor.[4] Its action at these receptors leads to various physiological and behavioral effects, which are extensively studied in neuroscience research.
Stability and Storage Data Summary
The following tables summarize the available data on the solubility and stability of this compound.
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | up to 10 mM (with gentle warming) | |
| DMSO | up to 100 mg/mL (with ultrasonication) | [2] |
| DMF | 12 mg/mL | [1] |
| DMSO:PBS (pH 7.2) (1:5) | 0.16 mg/mL | [1] |
Table 2: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Stability | Reference |
| Solid | -20°C | ≥ 4 years | [1] |
| Solid | +4°C (desiccated) | Not specified | |
| Solution (in DMSO) | -80°C | up to 2 years | [3] |
| Solution (in DMSO) | -20°C | up to 1 year | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube. For a 10 mM solution, this will be approximately 3.28 mg per 1 mL of DMSO.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution thoroughly for 1-2 minutes.
-
If the solid is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes, or until the solution is clear.
-
Aliquot the stock solution into single-use, amber microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for shorter-term use.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitate forms in the solution upon thawing. | 1. The concentration of the solution may be too high for the solvent at lower temperatures. 2. The solution may have been frozen and thawed multiple times. | 1. Gently warm the solution to 37°C and vortex to redissolve the precipitate. If it persists, consider preparing a more dilute stock solution. 2. Always aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. |
| Inconsistent or unexpected experimental results. | 1. Degradation of the this compound solution due to improper storage (e.g., exposure to light, elevated temperatures, or repeated freeze-thaw cycles). 2. Inaccurate concentration of the prepared solution. 3. Interaction with other components in the experimental system. | 1. Prepare a fresh stock solution from solid compound and ensure proper storage conditions are maintained. 2. Verify the accuracy of the weighing and dilution steps. If possible, confirm the concentration using a suitable analytical method like HPLC. 3. Review the experimental protocol for any potential chemical incompatibilities. |
| Difficulty dissolving the solid compound in water. | The solubility of this compound in water is limited. | Gently warm the solution while stirring. Do not boil. If complete dissolution is not achieved, consider using a different solvent like DMSO for the stock solution and then diluting it in your aqueous buffer. |
Visualizations
Signaling Pathways of 8-OH-DPAT
8-OH-DPAT primarily exerts its effects through the activation of 5-HT1A and 5-HT7 receptors.
Caption: Simplified signaling pathways of 8-OH-DPAT via 5-HT1A and 5-HT7 receptors.
Experimental Workflow for Stability Assessment
A general workflow for assessing the stability of your this compound solution.
Caption: General workflow for conducting a stability study of this compound solutions.
Troubleshooting Decision Tree
A logical guide to troubleshooting unexpected experimental outcomes.
Caption: A decision tree to guide troubleshooting of experiments involving 8-OH-DPAT.
References
Potential off-target effects of 8-OH-DPAT at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), a potent 5-HT1A receptor agonist. At high concentrations, 8-OH-DPAT can exhibit off-target effects that may complicate experimental results. This guide is intended for researchers, scientists, and drug development professionals to help identify and mitigate these potential issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target binding sites for 8-OH-DPAT at high concentrations?
A1: While 8-OH-DPAT is a potent and selective agonist for the 5-HT1A receptor, at higher concentrations it can also bind to other receptors and transporters.[1][2] The most well-characterized off-target sites include the 5-HT7 receptor, the serotonin (B10506) transporter (SERT), dopamine (B1211576) D2 receptors, and α-adrenergic receptors.[2][3] Weak binding to 5-HT1B and 5-HT1D receptors has also been reported.[1][3]
Q2: I am observing unexpected cardiovascular effects (hypotension and bradycardia) in my animal model after administering a high dose of 8-OH-DPAT. What could be the cause?
A2: The cardiovascular effects of 8-OH-DPAT, including hypotension and bradycardia, are well-documented and are primarily mediated by its agonist activity at central 5-HT1A receptors.[4][5] However, at higher doses, interactions with other receptors could contribute to or modulate this response. For instance, some studies have noted a biphasic blood pressure response, with an initial pressor effect possibly linked to activation of α-adrenoceptors.[6] The involvement of a catecholaminergic mechanism has also been suggested.[4]
Q3: My in-vivo experiment is showing results that are not consistent with pure 5-HT1A agonism. How can I determine if off-target effects are at play?
A3: To dissect the involvement of off-target effects, consider the following strategies:
-
Use of Selective Antagonists: Co-administer 8-OH-DPAT with selective antagonists for its potential off-target receptors. For example, a selective 5-HT7 antagonist like SB-269970 can help determine the contribution of 5-HT7 receptors to the observed effect.[7] Similarly, dopamine or adrenergic antagonists can be used to investigate the involvement of these systems.[3][8]
-
Dose-Response Curve Analysis: Generate a full dose-response curve for 8-OH-DPAT. If the curve is biphasic or shows effects at high concentrations that are not blocked by a selective 5-HT1A antagonist (like WAY-100635), it suggests the involvement of other receptors.[3][7]
-
Use of Knockout Animal Models: If available, using knockout mice for specific off-target receptors (e.g., 5-HT7 knockout mice) can provide definitive evidence for the involvement of that receptor in the observed physiological response.[7]
Q4: Can the stereochemistry of 8-OH-DPAT influence its off-target effects?
A4: Yes, the enantiomers of 8-OH-DPAT can exhibit different pharmacological profiles. Generally, R-(+)-8-OH-DPAT is considered a full and potent 5-HT1A agonist, while S-(-)-8-OH-DPAT may act as a partial agonist.[9][10][11] Although they have similar binding affinities for the 5-HT1A receptor, their efficacies can differ.[9] The R-(+) isomer has also been shown to have a higher affinity for non-5-HT1A sites in the raphe nucleus compared to the S-(-) isomer.[3] Using a specific enantiomer instead of the racemic mixture can help in achieving a more targeted effect.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Biphasic dose-response curve | Involvement of multiple receptor subtypes with different affinities for 8-OH-DPAT. Low doses may primarily activate high-affinity 5-HT1A receptors, while high doses engage lower-affinity off-target receptors.[12] | 1. Perform competition binding assays with selective antagonists for suspected off-target receptors (e.g., 5-HT7, D2).2. Use functional assays to characterize the nature of the response at different concentrations (e.g., agonist, partial agonist, antagonist).3. In in-vivo studies, pretreat with selective antagonists to block the high-dose effects.[7] |
| Hypothermia not fully blocked by 5-HT1A antagonists | 8-OH-DPAT-induced hypothermia is mediated by both 5-HT1A and 5-HT7 receptors.[7] The contribution of 5-HT7 receptors becomes more prominent at lower doses.[7] | 1. Co-administer a selective 5-HT7 antagonist (e.g., SB-269970) to see if the residual hypothermic effect is blocked.[7]2. Use 5-HT7 knockout mice to confirm the involvement of this receptor.[7] |
| Anomalous behavioral effects (e.g., perseverance, altered locomotor activity) | Complex interactions between 5-HT1A and other neurotransmitter systems, such as the dopaminergic and serotonergic systems, can lead to unexpected behavioral outcomes.[8][13][14] 8-OH-DPAT can also inhibit serotonin reuptake at high concentrations.[3] | 1. Measure neurotransmitter levels (e.g., via microdialysis) in relevant brain regions to assess changes in serotonin and dopamine.[15]2. Use selective antagonists for dopamine or 5-HT2A receptors to investigate potential interactions.[8][13]3. Compare the behavioral effects with those of more selective 5-HT1A agonists. |
| Inconsistent results in radioligand binding assays | The binding of [3H]8-OH-DPAT can be complex, labeling not only 5-HT1A receptors but also 5-HT uptake sites, especially in regions rich in both, like the raphe nucleus.[3][16] | 1. To specifically label 5-HT1A receptors, perform binding assays in the presence of a selective serotonin reuptake inhibitor (SSRI) to block binding to SERT.2. Conversely, to study binding to non-5-HT1A sites, use a saturating concentration of a selective 5-HT1A antagonist, such as WAY-100635, to mask the 5-HT1A component.[3] |
Data Presentation
Table 1: Binding Affinity of 8-OH-DPAT at Various Receptors and Transporters
| Target | Species | Preparation | Radioligand | Affinity (Ki, nM) | Affinity (pKi) | Affinity (IC50, nM) | Reference |
| 5-HT1A | Rat | Brain homogenate | [3H]8-OH-DPAT | - | 8.82 (high affinity site) | - | [3] |
| Rat | Brain homogenate | [3H]8-OH-DPAT | - | 6.07 (low affinity site) | - | [3] | |
| Human | Platelet membranes | [3H]8-OH-DPAT | 43 (KD) | - | 117 | [16] | |
| 5-HT1B | - | - | - | - | 5.42 | - | [1] |
| 5-HT7 | - | - | - | 466 | - | - | [1] |
| Dopamine D2 | Rat | Brain homogenate | - | - | <5 | - | [3] |
| α1-adrenoceptor | Rat | Brain homogenate | - | - | <5 | - | [3] |
| α2-adrenoceptor | Rat | Brain homogenate | - | - | <5 | - | [3] |
| SERT | Human | Platelet membranes | [3H]5-HT | - | - | 2000-4000 (inhibits uptake) | [16] |
Note: Affinity values can vary depending on the experimental conditions, tissue preparation, and radioligand used.
Experimental Protocols
General Radioligand Binding Assay Protocol
This protocol provides a general method for determining the binding affinity of a test compound like 8-OH-DPAT to a specific receptor expressed in a cell membrane preparation.
Materials:
-
Test Compound: 8-OH-DPAT
-
Cell Membranes: Commercially available or in-house prepared cell membranes expressing the receptor of interest.
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A).[17]
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions as required for the specific receptor.[17]
-
Non-specific Binding Ligand: A high concentration of a non-labeled ligand that binds to the target receptor (e.g., 10 µM serotonin).[17]
-
96-well Plates: For incubation of assay components.
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Glass Fiber Filters: Pre-treated with a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Vials and Fluid: For quantification of radioactivity.
-
Liquid Scintillation Counter: To measure the amount of bound radioligand.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound (8-OH-DPAT) in assay buffer.
-
Dilute the radioligand in assay buffer to the desired final concentration (typically at or below its Kd value).
-
Dilute the cell membrane preparation in assay buffer to the appropriate protein concentration.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Add assay buffer, radioligand, cell membranes, and the non-specific binding ligand.
-
Competition Binding: Add assay buffer, radioligand, cell membranes, and varying concentrations of 8-OH-DPAT.
-
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60-120 minutes).
-
Termination and Filtration: Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: Workflow for a radioligand binding assay.
Caption: Off-target interactions of high-dose 8-OH-DPAT.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 8-OH-DPAT - Wikipedia [en.wikipedia.org]
- 3. [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiovascular response to 8-hydroxy-2-(di-n-propylamino) tetralin (8-OH-DPAT) in the rat: site of action and pharmacological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the cardiovascular effects of the 5-HT1A receptor agonist flesinoxan with that of 8-OH-DPAT in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute administration of 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), a selective 5-HT-receptor agonist, causes a biphasic blood pressure response and a bradycardia in the normotensive Sprague-Dawley rat and in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 8-OH-DPAT acts on both 5-HT1A and 5-HT7 receptors to induce hypothermia in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A pharmacological analysis of the eating response induced by 8-OH-DPAT injected into the dorsal raphé nucleus reveals the involvement of a dopaminergic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. repository.lsu.edu [repository.lsu.edu]
- 10. Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: biochemical and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dose-dependent effects of the 5-HT1A receptor agonist 8-OH-DPAT on sleep and wakefulness in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Stimulus Effects of 8-OH-DPAT: Evidence for a 5-HT2A Receptor-Mediated Component - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 8-OH-DPAT Induces Compulsive-like Deficit in Spontaneous Alternation Behavior: Reversal by MDMA but Not Citalopram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 8-OH-DPAT influences extracellular levels of serotonin and dopamine in the medial preoptic area of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The 5-HT1A receptor probe [3H]8-OH-DPAT labels the 5-HT transporter in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Mitigating 8-OH-DPAT-Induced Hypothermia in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering 8-OH-DPAT-induced hypothermia in their mouse experiments.
Frequently Asked Questions (FAQs)
Q1: Why does 8-OH-DPAT induce hypothermia in mice?
8-OH-DPAT is a potent agonist for both 5-HT1A and 5-HT7 serotonin (B10506) receptors.[1] Activation of these receptors, particularly 5-HT1A autoreceptors located on serotonin neurons, leads to a decrease in body temperature.[2][3][4] The mechanism involves an inhibition of both shivering and non-shivering thermogenesis, coupled with an increase in peripheral blood flow, which enhances heat loss.[5][6]
Q2: What is the typical dose-response relationship for 8-OH-DPAT-induced hypothermia?
8-OH-DPAT induces hypothermia in a dose-dependent manner. Lower doses (e.g., 0.3-0.6 mg/kg, i.p.) can decrease body temperature, with the effect being more pronounced at higher doses (e.g., 1 mg/kg, i.p.).[1] One study determined the ED50 for the hypothermic effect to be 0.36 mg/kg when administered subcutaneously.[7]
Q3: How can I mitigate or block 8-OH-DPAT-induced hypothermia?
Several pharmacological antagonists can be used to mitigate or block this effect. The choice of antagonist depends on the specific receptor you wish to target.
-
5-HT1A Receptor Antagonists: Pre-treatment with a 5-HT1A receptor antagonist is an effective strategy. WAY-100135 (10 mg/kg, i.p.) has been shown to inhibit the hypothermic effect of 8-OH-DPAT at various doses.[1] Other 5-HT1 receptor antagonists such as quipazine (B1207379) (2 mg/kg, i.p.), (±)-propranolol (10 mg/kg, i.p.), and (±)-pindolol (5 mg/kg, i.p.) have also been reported to antagonize the response.[2][3]
-
5-HT7 Receptor Antagonists: For hypothermia induced by lower doses of 8-OH-DPAT (e.g., 0.3 mg/kg), the selective 5-HT7 receptor antagonist SB-269970 (10 mg/kg, i.p.) can fully inhibit the effect.[1] However, it is less effective against higher doses of 8-OH-DPAT.[1]
-
Dopamine (B1211576) D2 Receptor Antagonists: The hypothermic response to 8-OH-DPAT can also be antagonized by dopamine D2 receptor antagonists like haloperidol.[2][3][7]
-
Alpha-2 Adrenoceptor Antagonists: The α2-adrenoceptor antagonist atipamezole (B1667673) (1 and 3 mg/kg) has been shown to significantly attenuate 8-OH-DPAT-induced hypothermia, suggesting a central modulatory role of the noradrenergic system.[8]
Q4: Are there species-specific differences in the mechanism of 8-OH-DPAT-induced hypothermia?
Yes, there are notable differences between rats and mice. In mice, lesioning central 5-hydroxytryptaminergic neurons or depleting brain 5-HT levels abolishes or markedly attenuates the hypothermic response to 8-OH-DPAT, suggesting a primary role for presynaptic 5-HT1A autoreceptors.[7][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Variable or inconsistent hypothermic response to 8-OH-DPAT. | Ambient temperature fluctuations. | Maintain a consistent and controlled ambient temperature throughout the experiment. |
| Individual differences in mouse sensitivity. | Use a sufficient number of animals per group to account for biological variability and ensure statistical power. | |
| Incorrect drug dosage or administration. | Double-check all calculations for drug dosage and ensure proper administration technique (e.g., intraperitoneal, subcutaneous). | |
| Antagonist fails to block 8-OH-DPAT-induced hypothermia. | Insufficient antagonist dose. | Consult the literature for effective dose ranges of the specific antagonist. A dose-response study for the antagonist may be necessary. |
| Timing of antagonist administration. | Administer the antagonist at the appropriate time before 8-OH-DPAT injection to ensure it has reached its target and is exerting its effect. This is typically 15-30 minutes prior. | |
| Antagonist specificity. | Ensure the antagonist targets the correct receptor. For example, a 5-HT7 antagonist may not be effective against high doses of 8-OH-DPAT where 5-HT1A receptor activation is more dominant.[1] | |
| Unexpected behavioral side effects are observed. | 8-OH-DPAT can induce other behavioral effects known as the "serotonin syndrome," which includes head weaving, hindlimb abduction, and forepaw treading.[10] | Be aware of these potential effects and score them if they are relevant to your research question. If these behaviors interfere with your primary measurements, consider using a lower dose of 8-OH-DPAT. |
Quantitative Data Summary
Table 1: Antagonism of 8-OH-DPAT-Induced Hypothermia in Mice
| 8-OH-DPAT Dose (mg/kg, i.p.) | Antagonist | Antagonist Dose (mg/kg, i.p.) | Effect on Hypothermia | Reference |
| 0.3 - 1.0 | WAY-100135 | 10 | Inhibition | [1] |
| 0.3 | SB-269970 | 10 | Full Inhibition | [1] |
| > 0.3 | SB-269970 | 10 | Partial to no inhibition | [1] |
| Not Specified | Quipazine | 2 | Antagonized | [2][3] |
| Not Specified | Haloperidol | Not Specified | Antagonized | [2][3][7] |
| Not Specified | Atipamezole | 1 - 3 | Significant attenuation | [8] |
Experimental Protocols
Protocol 1: Induction and Measurement of 8-OH-DPAT-Induced Hypothermia
-
Animal Acclimation: Acclimate male mice to the experimental room for at least 1 hour before testing. House them in a temperature-controlled environment (e.g., 22 ± 1°C).
-
Baseline Temperature Measurement: Measure the baseline rectal temperature of each mouse using a digital thermometer with a lubricated probe inserted to a consistent depth (e.g., 2 cm).
-
Drug Administration:
-
Prepare a fresh solution of 8-OH-DPAT hydrobromide in sterile saline (0.9% NaCl).
-
Administer 8-OH-DPAT via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at the desired dose (e.g., 0.3 - 1 mg/kg). The injection volume should be consistent (e.g., 10 ml/kg).
-
-
Post-Injection Temperature Monitoring: Measure rectal temperature at regular intervals after 8-OH-DPAT administration (e.g., 15, 30, 45, 60, 90, and 120 minutes) to determine the time course and nadir of the hypothermic response.
Protocol 2: Mitigation of 8-OH-DPAT-Induced Hypothermia with an Antagonist
-
Animal Acclimation and Baseline Temperature: Follow steps 1 and 2 from Protocol 1.
-
Antagonist Administration:
-
Prepare the antagonist solution (e.g., WAY-100135 in saline).
-
Administer the antagonist via i.p. injection at the desired dose (e.g., 10 mg/kg).
-
-
Waiting Period: Allow sufficient time for the antagonist to exert its effect. This is typically 15 to 30 minutes, but may vary depending on the specific antagonist.
-
8-OH-DPAT Administration: Administer 8-OH-DPAT as described in step 3 of Protocol 1.
-
Post-Injection Temperature Monitoring: Monitor rectal temperature at the same intervals as in Protocol 1 to assess the degree of mitigation.
-
Control Groups: Include appropriate control groups:
-
Vehicle (for antagonist) + Vehicle (for 8-OH-DPAT)
-
Vehicle (for antagonist) + 8-OH-DPAT
-
Antagonist + Vehicle (for 8-OH-DPAT)
-
Visualizations
Caption: Signaling pathway of 8-OH-DPAT-induced hypothermia.
Caption: Experimental workflow for mitigating hypothermia.
Caption: Logical relationship of antagonist action.
References
- 1. 8-OH-DPAT acts on both 5-HT1A and 5-HT7 receptors to induce hypothermia in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of 8-OH-DPAT-induced hypothermia in mice as a 5-HT1A autoreceptor response and its evaluation as a model to selectively identify antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of 8-OH-DPAT-induced hypothermia in mice as a 5-HT1A autoreceptor response and its evaluation as a model to selectively identify antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of 8‐OH‐DPAT‐induced hypothermia in mice as a 5‐HT1A autoreceptor response and its evaluation as a model to selectively identify antidepressants | Semantic Scholar [semanticscholar.org]
- 5. 5-HT Receptors and Temperature Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-HT Receptors and Temperature Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The pharmacology of the hypothermic response in mice to 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT). A model of presynaptic 5-HT1 function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulation of the hypothermic and hyperglycaemic effects of 8-OH-DPAT by alpha 2-adrenoceptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct evidence for an important species difference in the mechanism of 8-OH-DPAT-induced hypothermia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The behavioural effects of 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in 8-OH-DPAT experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the 5-HT1A receptor agonist, 8-OH-DPAT.
Frequently Asked Questions (FAQs)
Q1: What is 8-OH-DPAT and what are its primary targets?
8-OH-DPAT is a classic and potent agonist for the serotonin (B10506) 5-HT1A receptor.[1] It is widely used in research to study the function of this receptor. While it is highly selective for the 5-HT1A receptor, it's important to be aware of its other potential targets, especially at higher concentrations. Notably, 8-OH-DPAT also exhibits moderate affinity for the 5-HT7 receptor and can act as a serotonin reuptake inhibitor.[2]
Q2: What are the common in vitro and in vivo applications of 8-OH-DPAT?
-
In vitro : 8-OH-DPAT is frequently used in radioligand binding assays to determine the affinity of new compounds for the 5-HT1A receptor. It is also used in functional assays, such as GTPγS binding and adenylyl cyclase inhibition assays, to characterize the agonist or antagonist properties of test compounds.
-
In vivo : In animal models, 8-OH-DPAT is used to investigate the physiological and behavioral roles of the 5-HT1A receptor. Common applications include studying its effects on body temperature, sexual behavior, anxiety, depression, and learning and memory.[3][4]
Q3: How should 8-OH-DPAT be stored and prepared for experiments?
For long-term storage, 8-OH-DPAT hydrobromide should be stored as a powder at -20°C. For experimental use, it can be dissolved in sterile saline or a suitable buffer. It is crucial to prepare fresh solutions for each experiment to avoid degradation and ensure consistent results.
Q4: What are the known off-target effects of 8-OH-DPAT?
At higher concentrations, 8-OH-DPAT can interact with 5-HT7 receptors and inhibit the serotonin transporter (SERT).[2] This can lead to confounding results, particularly in behavioral studies. It is essential to use the lowest effective dose and to consider the use of selective antagonists to dissect the contribution of different targets to the observed effects.
Troubleshooting Guides
Inconsistent Results in Behavioral Experiments
| Symptom | Potential Cause | Troubleshooting Steps |
| High variability in dose-response | Animal-related factors: Strain, sex, and age of the animals can significantly impact their response to 8-OH-DPAT.[4][5][6] | - Use a consistent strain, sex, and age of animals throughout the study.- Report these details in your methodology.- Be aware that baseline anxiety levels and hormonal cycles can influence outcomes. |
| Drug administration: Improper injection technique or incorrect dosage calculation. | - Ensure accurate calculation of doses based on animal weight.- Use a consistent and appropriate route of administration (e.g., intraperitoneal, subcutaneous).- Train personnel on proper injection techniques to minimize stress and ensure consistent delivery. | |
| Habituation and environmental factors: Lack of habituation to the experimental setup or environmental stressors can increase variability. | - Properly habituate animals to the testing environment and procedures before the experiment.- Maintain a consistent and controlled environment (e.g., lighting, temperature, noise levels). | |
| Unexpected or paradoxical effects | Off-target effects: At higher doses, 8-OH-DPAT's activity at 5-HT7 receptors or SERT may produce effects that confound the 5-HT1A-mediated response.[2][7] | - Perform a thorough dose-response study to identify the optimal dose with minimal off-target effects.- In separate experiments, co-administer selective 5-HT1A or 5-HT7 antagonists to isolate the receptor mediating the observed behavior.[8] |
| Pharmacokinetics: The timing of behavioral testing relative to drug administration may not be optimal. | - Consider the pharmacokinetic profile of 8-OH-DPAT in your animal model to determine the peak brain concentration and time your behavioral tests accordingly. | |
| Lack of expected effect | Drug stability: Degradation of the 8-OH-DPAT solution. | - Prepare fresh solutions of 8-OH-DPAT for each experiment.- Protect the solution from light and store it appropriately if not used immediately. |
| Receptor desensitization: Repeated administration of 8-OH-DPAT can lead to desensitization of 5-HT1A receptors.[9] | - If your protocol involves repeated dosing, consider the potential for receptor desensitization and include appropriate washout periods or control groups. |
Inconsistent Results in In Vitro Assays (Receptor Binding & Functional Assays)
| Symptom | Potential Cause | Troubleshooting Steps |
| High non-specific binding in radioligand assays | Radioligand quality: Degradation of the radiolabeled 8-OH-DPAT. | - Ensure proper storage of the radioligand and avoid repeated freeze-thaw cycles.- Use fresh aliquots for each experiment. |
| Assay conditions: Suboptimal buffer composition or washing steps. | - Optimize the concentration of blocking agents in your assay buffer.- Ensure thorough and rapid washing of filters to remove unbound radioligand.[10] | |
| Poor reproducibility of Ki or EC50 values | Inconsistent membrane preparation: Variability in receptor concentration between batches of cell membranes. | - Prepare fresh cell membranes for each experiment or use a single, large, quality-controlled batch for a series of experiments.- Perform protein concentration assays to ensure consistent amounts of membrane are used in each well. |
| Incubation time and temperature: The binding reaction may not have reached equilibrium, or temperature fluctuations may affect binding kinetics. | - Determine the optimal incubation time to reach equilibrium at your chosen temperature.- Maintain a consistent temperature throughout the incubation period. | |
| Low signal or no response in functional assays (e.g., GTPγS, Adenylyl Cyclase) | Cell health and density: Suboptimal cell health or inconsistent cell numbers can lead to a weak response. | - Ensure cells are healthy and in the logarithmic growth phase before preparing membranes.- Optimize cell seeding density to achieve a robust and reproducible signal. |
| Reagent quality: Degradation of critical reagents like GTPγS or ATP. | - Use high-quality, fresh reagents and store them according to the manufacturer's instructions. | |
| Assay buffer components: The presence of interfering substances in the buffer. | - Review the assay protocol and ensure that the buffer composition is optimal for the specific assay. Some substances can inhibit enzyme activity.[11] |
Quantitative Data
Table 1: Binding Affinities (Ki, nM) of 8-OH-DPAT at Serotonin Receptors
| Receptor Subtype | Species | Ki (nM) | Reference |
| 5-HT1A | Human | ~1.0 - 4.0 | [1] |
| 5-HT1A | Rat | 1.2 | [12] |
| 5-HT7 | Human | ~100 - 500 | [1] |
Note: Ki values can vary between studies due to different experimental conditions (e.g., radioligand used, tissue preparation, buffer composition).
Table 2: Functional Potency (EC50, nM) of 8-OH-DPAT
| Assay | Receptor | Species | EC50 (nM) | Reference |
| GTPγS Binding | 5-HT1A | Rat | ~10-30 | - |
| Adenylyl Cyclase Inhibition | 5-HT1A | Human | ~5-15 | - |
Note: EC50 values are highly dependent on the specific assay conditions and cell system used.
Experimental Protocols
Radioligand Binding Assay (Competition)
This protocol is a general guideline for a competition radioligand binding assay using [3H]8-OH-DPAT.
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat hippocampus) or cells expressing the 5-HT1A receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[13]
-
Centrifuge the homogenate, discard the supernatant, and resuspend the membrane pellet in fresh buffer. Repeat this wash step.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Cell membranes (typically 20-50 µg of protein).
-
A fixed concentration of [3H]8-OH-DPAT (e.g., at its Kd value).
-
Increasing concentrations of the unlabeled competitor compound.
-
For determining non-specific binding, add a high concentration of a competing unlabeled ligand (e.g., 10 µM serotonin).
-
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.[10]
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Detection:
-
Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the competitor compound to generate a competition curve.
-
Calculate the IC50 value from the curve and then determine the Ki value using the Cheng-Prusoff equation.
-
GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor stimulation.
-
Membrane Preparation:
-
Prepare cell membranes expressing the 5-HT1A receptor as described for the radioligand binding assay.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Cell membranes.
-
Assay buffer containing GDP.
-
Varying concentrations of 8-OH-DPAT or the test compound.
-
-
-
Initiation and Incubation:
-
Add [35S]GTPγS to each well to start the binding reaction.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
-
Detection:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of [35S]GTPγS bound against the log concentration of the agonist to determine the EC50 (potency) and Emax (efficacy).
-
Visualizations
Caption: 8-OH-DPAT signaling cascade.
Caption: Radioligand binding assay workflow.
Caption: Troubleshooting inconsistent results.
References
- 1. benchchem.com [benchchem.com]
- 2. Possible in vivo 5-HT reuptake blocking properties of 8-OH-DPAT assessed by measuring hippocampal extracellular 5-HT using microdialysis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Behavioral effects Of 8-OH-DPAT in chronically stressed male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sex behavior of male and female Wistar rats affected by the serotonin agonist 8-OH-DPAT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strain differences in the response to the 5-HT1A receptor agonist, 8-OH-DPAT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toward Understanding the Biology of a Complex Phenotype: Rat Strain and Substrain Differences in the Sensorimotor Gating-Disruptive Effects of Dopamine Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 8-OH-DPAT acts on both 5-HT1A and 5-HT7 receptors to induce hypothermia in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Elucidating the role of 5-HT1A and 5-HT7 receptors on 8-OH-DPAT-induced behavioral recovery after experimental traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comparison of the effects of 8-OH-DPAT pretreatment of different behavioural responses to 8-OH-DPAT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. 8-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 8-OH-DPAT Hydrobromide Solubility in PBS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preparing solutions of 8-OH-DPAT hydrobromide in Phosphate Buffered Saline (PBS).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions like PBS?
A1: this compound has limited solubility in aqueous solutions. While some suppliers indicate solubility in water up to 10 mM with gentle warming, achieving high concentrations directly in PBS at neutral pH can be challenging.[1] For instance, a solubility of 0.16 mg/mL has been reported in a 1:5 mixture of DMSO and PBS (pH 7.2).[2] It is common practice to first dissolve the compound in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a stock solution before further dilution in PBS.
Q2: Why is my this compound precipitating when I add it to PBS?
A2: Precipitation of this compound in PBS is a common issue and can be attributed to several factors:
-
Low Aqueous Solubility: The inherent chemical properties of the molecule lead to poor solubility in aqueous buffers at neutral pH.
-
Concentration: The desired final concentration in PBS may exceed its solubility limit.
-
pH of the PBS Solution: The pH of the PBS can influence the ionization state of the compound, thereby affecting its solubility.
-
Temperature: Dissolution can be temperature-dependent, and room temperature PBS may not be sufficient to dissolve higher concentrations.
-
Rapid Addition of Aqueous Buffer: Adding PBS too quickly to a concentrated stock solution (e.g., in DMSO) can cause the compound to crash out of solution.
Q3: Can I heat the PBS solution to improve solubility?
A3: Gentle warming of the PBS solution can aid in the dissolution of this compound.[1] However, it is crucial to avoid excessive heat, as it may degrade the compound. A water bath set to 30-40°C is a common approach. Always allow the solution to cool to the experimental temperature before use and observe for any precipitation upon cooling.
Q4: Is sonication a recommended method to improve solubility?
A4: Yes, sonication can be used to break down particles and enhance dissolution.[3] Use a bath sonicator to avoid localized heating that can occur with probe sonicators. Sonicate in short bursts and allow the solution to cool in between to prevent degradation.
Q5: How should I store my this compound solutions?
A5: For long-term storage, it is recommended to prepare aliquots of a stock solution in a suitable organic solvent like DMSO and store them at -20°C or -80°C.[4] Aqueous solutions in PBS should ideally be prepared fresh on the day of the experiment. If short-term storage of a PBS solution is necessary, keep it refrigerated at 2-8°C and visually inspect for any precipitation before use.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation upon direct addition to PBS | - Concentration exceeds solubility limit. - Insufficient agitation. | - Prepare a stock solution in DMSO first. - Try a lower final concentration in PBS. - Use gentle warming (30-40°C) and/or sonication. |
| Precipitation when diluting DMSO stock with PBS | - Rapid change in solvent polarity. - Final DMSO concentration is too low to maintain solubility. | - Add the PBS buffer to the DMSO stock solution slowly while vortexing. - Ensure the final DMSO concentration is sufficient to keep the compound in solution (e.g., start with 1-5% and optimize). |
| Cloudy or hazy solution | - Incomplete dissolution. - Presence of insoluble impurities. | - Continue gentle warming and/or sonication. - Filter the solution through a 0.22 µm syringe filter if cloudiness persists after dissolution attempts. |
| Compound will not dissolve even with warming and sonication | - The desired concentration is too high for direct dissolution in PBS. | - Utilize a co-solvent system. Prepare a high-concentration stock in 100% DMSO and then dilute it into PBS. For in vivo applications, formulations with PEG300 and Tween 80 are also reported.[5] |
Quantitative Solubility Data
| Solvent | Concentration | Notes | Source |
| Water | up to 10 mM | With gentle warming | R&D Systems[1] |
| DMSO | up to 50 mM | R&D Systems[1] | |
| DMSO | 25 mg/mL (76.15 mM) | Ultrasonic assistance may be needed. | MedchemExpress[4] |
| DMSO | 50 mg/mL (152.3 mM) | Sonication is recommended. | TargetMol[3] |
| DMSO:PBS (pH 7.2) (1:5) | 0.16 mg/mL | Cayman Chemical[2] |
Experimental Protocols
Protocol 1: Preparation of this compound in PBS via a DMSO Stock Solution
This is the most common and recommended method for preparing aqueous working solutions.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a Concentrated Stock Solution in DMSO:
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM, 25 mg/mL).
-
Vortex thoroughly until the powder is completely dissolved. If needed, gentle warming or brief sonication can be applied.
-
-
Dilute the Stock Solution in PBS:
-
To prepare your final working solution, add the required volume of the DMSO stock solution to your PBS.
-
Crucially, add the PBS to the DMSO stock dropwise while continuously vortexing or stirring. This gradual change in solvent polarity helps to prevent precipitation.
-
Ensure the final concentration of DMSO in your working solution is as low as possible and compatible with your experimental system (typically ≤1%).
-
Protocol 2: Direct Dissolution of this compound in PBS (for low concentrations)
This method may be suitable for preparing low concentration solutions.
Materials:
-
This compound powder
-
Phosphate Buffered Saline (PBS), pH 7.4, pre-warmed to 37°C
-
Sterile conical tube
-
Vortex mixer
-
Water bath or sonicator
Procedure:
-
Weigh the this compound powder and place it in a sterile conical tube.
-
Add a small volume of the pre-warmed PBS to the powder.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Continue adding the pre-warmed PBS in small increments while vortexing until the final desired volume is reached.
-
If the compound has not fully dissolved, place the tube in a 37°C water bath for 10-15 minutes, with intermittent vortexing. Alternatively, use a bath sonicator for 5-10 minutes.
-
Allow the solution to cool to room temperature and visually inspect for any signs of precipitation before use.
Visualizations
References
Technical Support Center: Accounting for Gender Differences in 8-OH-DPAT Behavioral Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing gender as a biological variable in behavioral studies involving the 5-HT1A receptor agonist, 8-OH-DPAT.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to account for gender in 8-OH-DPAT behavioral studies?
Q2: How does the estrous cycle in female rodents influence the effects of 8-OH-DPAT?
A2: The estrous cycle, characterized by fluctuating levels of ovarian hormones, can significantly impact the behavioral effects of 8-OH-DPAT in female rodents.[1][5] For example, 8-OH-DPAT-induced hyperphagia (overeating) is more pronounced in diestrous females compared to those in proestrus or estrus.[1] This suggests a modulation of 5-HT1A autoreceptors by the hormonal state.[1] Therefore, it is highly recommended to monitor the estrous cycle stage of female subjects to reduce data variability.
Q3: Are there known gender differences in 8-OH-DPAT-induced hypothermia?
A3: Yes, gender differences have been observed in the hypothermic response to 8-OH-DPAT. Studies have shown that males exhibit less hypothermia following 8-OH-DPAT administration compared to females.[1] This difference is particularly evident as a slower onset of hypothermia in males at lower doses of the drug.[1]
Q4: Can 8-OH-DPAT have opposite effects on behavior in males and females?
A4: Yes, in some behavioral domains, 8-OH-DPAT can produce divergent effects in males and females. A notable example is aggression, where 8-OH-DPAT has been shown to increase the duration of aggression in female hamsters while decreasing it in males.[6] This highlights the profound impact of sex on the neural circuits modulated by 5-HT1A receptors.
Troubleshooting Guide
Issue 1: High variability in behavioral data from female subjects.
-
Possible Cause: Fluctuations in hormone levels across the estrous cycle are a common source of variability in female rodent behavior.[1][5]
-
Troubleshooting Steps:
-
Monitor the Estrous Cycle: Implement daily vaginal smearing to determine the stage of the estrous cycle for each female subject. A detailed protocol is provided below.
-
Test at a Consistent Cycle Stage: To minimize variability, conduct behavioral testing during a specific phase of the estrous cycle (e.g., diestrus).
-
Account for Cycle in Analysis: If testing across different stages is unavoidable, include the estrous cycle stage as a variable in your statistical analysis.
-
Consider Ovariectomy: For studies where the influence of ovarian hormones needs to be eliminated or controlled, consider using ovariectomized females with or without hormone replacement.[4]
-
Issue 2: Inconsistent or unexpected dose-response effects between sexes.
-
Possible Cause: Males and females can have different sensitivities to 8-OH-DPAT, leading to divergent dose-response curves for the same behavioral measure.[2][3]
-
Troubleshooting Steps:
-
Conduct Pilot Studies: Run pilot experiments with a range of 8-OH-DPAT doses in both male and female animals to establish effective dose ranges for each sex.
-
Analyze Data Separately: Initially, analyze the dose-response data for males and females separately to identify any sex-specific effects before pooling the data.
-
Consult Literature for Dose Selection: Refer to published studies for guidance on doses of 8-OH-DPAT used in specific behavioral paradigms for both sexes (see Data Presentation section).
-
Issue 3: Behavioral effects of 8-OH-DPAT are not aligning with expected outcomes based on literature.
-
Possible Cause: The behavioral effects of 8-OH-DPAT can be influenced by the specific animal strain being used. Different strains of rats, for example, can show varying sensitivity to 5-HT1A receptor agonists.[7]
-
Troubleshooting Steps:
-
Verify Animal Strain: Confirm that the strain of your animals is the same as that used in the reference literature.
-
Review Experimental Conditions: Ensure that other experimental parameters such as housing conditions, diet, and handling procedures are consistent with established protocols, as these can also influence behavior.
-
Consider Receptor Selectivity: Remember that 8-OH-DPAT also has an affinity for 5-HT7 receptors, which can contribute to some of its behavioral effects, such as hypothermia.[8]
-
Data Presentation
Table 1: Gender Differences in 8-OH-DPAT-Induced Hyperphagia in Rats
| Sex/Estrous Stage | 8-OH-DPAT Dose (mg/kg) | Outcome |
| Male | 0.125 - 1.0 | Hyperphagia observed |
| Diestrous Female | 0.125 - 1.0 | Most evident hyperphagia |
| Proestrous Female | 0.125 - 1.0 | Least evident hyperphagia |
| Estrous Female | 0.125 - 1.0 | Least evident hyperphagia |
Data synthesized from[1]
Table 2: Dose-Dependent Effects of 8-OH-DPAT on Aggression in Hamsters
| Sex | 8-OH-DPAT Concentration | Effect on Aggression Duration |
| Female | 500 µM | Increased |
| Female | 1 mM | Increased |
| Male | 100 µM | Decreased |
Data synthesized from[6]
Table 3: Gender Differences in 8-OH-DPAT-Induced Hypothermia in Rodents
| Sex | 8-OH-DPAT Dose (mg/kg) | Hypothermic Response |
| Male | 0.1, 0.25, 0.5 | Less hypothermia, slower onset at lower doses |
| Female | 0.1, 0.25, 0.5 | Consistent hypothermia across doses |
Data synthesized from[1]
Experimental Protocols
Protocol 1: Determination of Estrous Cycle Stage via Vaginal Smear
This protocol is adapted from established methods for assessing the reproductive cycle in rodents.[6]
-
Materials:
-
Fine tip plastic pipettes or sterile cotton swabs
-
Sterile 0.9% saline solution
-
Microscope slides
-
Microscope
-
Stain (e.g., Wright-Giemsa Diff-Quick™) (optional)
-
-
Procedure:
-
Gently handle and restrain the female mouse or rat.
-
Moisten a cotton swab with saline or fill a pipette with a small amount of saline (20-100 µL).
-
Carefully insert the tip of the swab or pipette approximately 1-2 mm (for mice) or 5-10 mm (for rats) into the vaginal opening.
-
If using a pipette, gently flush the saline in and out a few times to collect cells. If using a swab, gently rotate it against the vaginal wall.
-
Expel the saline suspension onto a clean microscope slide or roll the swab across the slide.
-
Allow the smear to air dry. Staining is optional but can aid in cell identification.
-
Examine the smear under a light microscope.
-
-
Cytological Identification of Stages:
-
Proestrus: Predominantly nucleated epithelial cells.
-
Estrus: Primarily anucleated, cornified epithelial cells.
-
Metestrus: A mix of cornified epithelial cells and leukocytes (neutrophils).
-
Diestrus: Mainly leukocytes, with some nucleated epithelial cells.
-
Protocol 2: Elevated Plus Maze (EPM) for Anxiety-Like Behavior
This protocol provides a general framework for conducting the EPM test.[1][2]
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Procedure:
-
Habituate the animal to the testing room for at least 30-60 minutes before the test.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute period.
-
Record the session using a video camera mounted above the maze.
-
After the session, return the animal to its home cage.
-
Thoroughly clean the maze with 70% ethanol (B145695) between trials to remove any olfactory cues.
-
-
Data Analysis:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
An increase in the time spent and entries into the open arms is interpreted as a decrease in anxiety-like behavior.
-
Mandatory Visualization
Caption: Experimental workflow for studying gender differences in 8-OH-DPAT effects.
Caption: Simplified 5-HT1A receptor signaling pathway activated by 8-OH-DPAT.
References
- 1. Elevated plus maze protocol [protocols.io]
- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mcgill.ca [mcgill.ca]
- 7. mmpc.org [mmpc.org]
- 8. The Track-by-Day method for monitoring the rodent estrous cycle - PMC [pmc.ncbi.nlm.nih.gov]
8-OH-DPAT hydrobromide degradation products and their effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-OH-DPAT hydrobromide. The information addresses potential issues related to product degradation and its impact on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a classic and potent agonist for the serotonin (B10506) 5-HT1A receptor.[1][2] It is widely used in research to study the function of this receptor. However, it is important to note that 8-OH-DPAT also exhibits moderate affinity for the 5-HT7 receptor, acting as an agonist at this site as well.[2][3][4] This dual activity is a critical consideration in experimental design and data interpretation.
Q2: How should this compound be stored to ensure its stability?
To maintain the integrity of this compound, it is recommended to store the solid compound at -20°C, where it is stable for at least four years.[1] For stock solutions in solvents like DMSO, storage at -80°C is recommended for up to one year.[1] Avoid repeated freeze-thaw cycles. The hydrobromide salt is generally stable, but the phenolic hydroxyl group on the tetralin ring may be susceptible to oxidation over time, especially in solution at neutral or alkaline pH and when exposed to light.
Q3: What are the potential degradation pathways for this compound?
While specific forced degradation studies on this compound are not extensively published, potential degradation pathways can be inferred from its chemical structure and known metabolic routes. The two most likely degradation pathways are:
-
Oxidation: The 8-hydroxyl group, being a phenolic moiety, is susceptible to oxidation. This can be accelerated by exposure to air, light, and certain metal ions. Oxidative degradation can lead to the formation of quinone-like structures or other oxidized species.
-
N-dealkylation: The removal of one or both of the n-propyl groups from the amino function is a known metabolic pathway for 8-OH-DPAT.[5] This process can also occur as a chemical degradation pathway, leading to the formation of N-despropyl-8-OH-DPAT and N,N-didespropyl-8-OH-DPAT.
Q4: What are the known or potential effects of 8-OH-DPAT degradation products?
The pharmacological effects of specific 8-OH-DPAT degradation products are not well-characterized in the scientific literature. However, based on structure-activity relationships of related compounds, the following can be hypothesized:
-
Oxidized Products: Oxidation of the phenolic hydroxyl group would likely lead to a significant decrease or complete loss of affinity for the 5-HT1A receptor, as this group is crucial for receptor binding. The effects of such products would depend on their specific structure but are generally expected to be inactive at 5-HT1A receptors.
-
N-dealkylated Products: N-dealkylation can modulate the affinity and efficacy of aminotetralin derivatives for serotonin receptors. The resulting primary or secondary amines may have altered receptor binding profiles, potentially with reduced potency at the 5-HT1A receptor. Their effects would need to be determined experimentally.
Troubleshooting Guide: Unexpected Experimental Results
Unexpected results in experiments using 8-OH-DPAT can arise from various factors, including compound degradation. This guide provides a systematic approach to troubleshooting.
Issue 1: Reduced or No Effect of 8-OH-DPAT in an In Vitro Assay
| Possible Cause | Troubleshooting Steps |
| Degradation of 8-OH-DPAT stock solution. | 1. Prepare a fresh stock solution of this compound from a new vial. 2. Analyze the old and new stock solutions using HPLC-UV to check for the presence of degradation peaks and to confirm the concentration of the parent compound. 3. If degradation is suspected, protect stock solutions from light and store them in small aliquots at -80°C. |
| Incorrect assay conditions. | 1. Verify the pH of the assay buffer; extreme pH can affect both the compound's stability and receptor binding. 2. Ensure that all assay components (e.g., membranes, cells, radioligands) are of high quality and have been stored correctly. 3. Include a positive control with a known 5-HT1A agonist to validate the assay performance. |
Issue 2: Inconsistent or Unexplained Behavioral Effects in In Vivo Studies
| Possible Cause | Troubleshooting Steps |
| Pharmacological Specificity: The observed effect may be due to the activation of 5-HT7 receptors rather than 5-HT1A receptors.[3] | 1. Pre-treat a group of animals with a selective 5-HT1A antagonist (e.g., WAY-100635) before administering 8-OH-DPAT. If the effect is blocked, it is likely mediated by 5-HT1A receptors. 2. Pre-treat another group with a selective 5-HT7 antagonist (e.g., SB-269970). If the effect is blocked, it suggests the involvement of 5-HT7 receptors. |
| Presence of Active Degradation Products: Although not well-characterized, degradation products could have their own pharmacological effects. | 1. Analyze the dosing solution for the presence of impurities using HPLC-UV/MS. 2. If degradation is confirmed, prepare fresh dosing solutions immediately before each experiment. |
| Stereoselectivity: Racemic 8-OH-DPAT is commonly used, but the R- and S-enantiomers have different pharmacological profiles. The R-enantiomer is a full and potent agonist, while the S-enantiomer is a partial agonist.[6] Inconsistent results could arise from batch-to-batch variations in the enantiomeric ratio. | 1. If possible, use a single batch of 8-OH-DPAT for a series of experiments. 2. For critical studies, consider using the pure R-(+)-8-OH-DPAT enantiomer to ensure a consistent pharmacological effect. |
Quantitative Data Summary
The following table summarizes the binding affinities of 8-OH-DPAT for its primary targets.
| Receptor | Ligand | Species | Assay Type | Ki (nM) | pKi |
| 5-HT1A | [3H]8-OH-DPAT | Human | Radioligand Binding | 0.5 | 9.3 |
| 5-HT7 | [3H]5-CT | Human | Radioligand Binding | - | 6.6 |
Data compiled from publicly available databases. Ki values can vary depending on the experimental conditions.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for 8-OH-DPAT
This protocol provides a general framework for developing an HPLC method to assess the purity of 8-OH-DPAT and detect potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 228 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound in the initial mobile phase composition to a concentration of 1 mg/mL.
Protocol 2: In Vitro 5-HT1A Receptor Activation Assay ([35S]GTPγS Binding)
This assay measures the functional activation of G-proteins coupled to the 5-HT1A receptor.[7]
-
Membrane Preparation: Prepare crude membrane fractions from cells expressing the 5-HT1A receptor (e.g., CHO-h5-HT1A) or from rat hippocampal tissue.
-
Assay Buffer: 50 mM Tris-HCl, 1 mM EGTA, 3 mM MgCl2, 100 mM NaCl, pH 7.4.
-
Reaction Mixture: In a 96-well plate, combine:
-
Membrane preparation (10-20 µg of protein).
-
Varying concentrations of 8-OH-DPAT or potential degradation products.
-
10 µM GDP.
-
0.1 nM [35S]GTPγS.
-
-
Incubation: Incubate at 30°C for 60 minutes.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters.
-
Detection: Wash the filters with ice-cold buffer and measure the bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the specific binding against the log concentration of the test compound to determine EC50 and Emax values.
Visualizations
Caption: A generalized workflow for troubleshooting experimental outcomes with 8-OH-DPAT.
Caption: Dual signaling pathways of 8-OH-DPAT via 5-HT1A and 5-HT7 receptors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. bio-techne.com [bio-techne.com]
- 3. 8-OH-DPAT as a 5-HT7 agonist: phase shifts of the circadian biological clock through increases in cAMP production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 8-OH-DPAT - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: biochemical and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Adjusting 8-OH-DPAT dose for different mouse strains
This technical support guide provides researchers, scientists, and drug development professionals with essential information for adjusting 8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) dosage across different mouse strains, with a focus on the commonly used C57BL/6 and BALB/c strains.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to adjust the dose of 8-OH-DPAT for different mouse strains?
A1: Mouse strains exhibit significant genetic variability, which can manifest in differences in drug metabolism, receptor density, and downstream signaling pathways. These differences can lead to varied physiological and behavioral responses to the same dose of a compound like 8-OH-DPAT. Therefore, what is an effective and safe dose in one strain may be sub-optimal or even toxic in another.
Q2: What are the primary receptors targeted by 8-OH-DPAT?
A2: 8-OH-DPAT is a potent agonist at serotonin (B10506) 5-HT1A receptors.[1] It also has activity at 5-HT7 receptors, particularly at lower doses, which contributes to its hypothermic effects.[1]
Q3: What are the expected physiological and behavioral effects of 8-OH-DPAT in mice?
A3: Administration of 8-OH-DPAT in mice can induce a range of effects, including:
-
Hypothermia: A dose-dependent decrease in body temperature is a well-characterized response mediated by 5-HT1A autoreceptors.[1]
-
Serotonin Syndrome: At higher doses (typically >1 mg/kg), 8-OH-DPAT can induce a constellation of behaviors known as serotonin syndrome, which includes head weaving, forepaw treading, hindlimb abduction, and tremor.
-
Effects on Locomotor Activity: The effects on movement can be complex, with some studies reporting a dose-dependent suppression of spontaneous locomotor activity.
-
Anxiolytic-like Effects: 8-OH-DPAT has been shown to have anxiety-reducing effects in certain behavioral paradigms.
Q4: Are there known differences in 5-HT1A receptors between C57BL/6 and BALB/c mice?
A4: While direct comparative studies on 5-HT1A receptor protein density and affinity are limited, some evidence suggests potential differences. For instance, baseline behavioral studies indicate that BALB/c mice often exhibit higher levels of anxiety-like behavior compared to C57BL/6 mice, which may be related to variations in the serotonin system. It is crucial for researchers to consider these inherent behavioral differences when designing and interpreting experiments with 8-OH-DPAT.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No observable hypothermic response at a previously effective dose. | Strain-specific insensitivity; Incorrect dose calculation or administration; Desensitization of 5-HT1A receptors due to repeated dosing. | Verify dose calculations and administration technique. Conduct a pilot dose-response study in the specific mouse strain to determine the optimal dose. If using repeated dosing, consider the potential for receptor downregulation. |
| Excessive signs of serotonin syndrome at a low dose. | Strain-specific hypersensitivity; Potential interaction with other administered compounds. | Immediately lower the dose for that specific strain. Review all other administered substances for potential synergistic effects on the serotonin system. Start with a much lower dose range in a pilot study for that strain. |
| High variability in behavioral responses within the same strain. | Substrain differences (e.g., C57BL/6J vs. C57BL/6N); Differences in age, sex, or housing conditions of the mice; Environmental stressors during the experiment. | Ensure the use of a consistent substrain from a reputable vendor. Standardize the age, sex, and housing conditions of the experimental animals. Minimize environmental stressors during testing. |
| Unexpected effects on locomotor activity (e.g., hyperactivity instead of suppression). | Dose-dependent biphasic effects; Strain-specific differences in dopamine (B1211576) system interaction. | Carefully document the observed locomotor effects at different doses. The interaction of 8-OH-DPAT with the dopamine system can influence motor activity, and this may vary between strains. Consider using a range of doses to fully characterize the locomotor response profile. |
Data Summary
Table 1: General Dose-Response Profile of 8-OH-DPAT in Mice (Strain-General)
| Dose Range (mg/kg, s.c. or i.p.) | Primary Observed Effects | Notes |
| 0.01 - 0.1 | Subtle behavioral changes, potential anxiolytic effects. | May be suitable for studying anxiety-like behaviors. |
| 0.1 - 0.5 | Dose-dependent hypothermia.[1] | A common dose range for investigating 5-HT1A autoreceptor function. |
| 0.5 - 1.0 | Pronounced hypothermia and potential for mild serotonin syndrome symptoms. | Use with caution and careful observation. |
| > 1.0 | Induction of clear serotonin syndrome (head weaving, forepaw treading, etc.). | Typically used for modeling serotonin syndrome. |
Note: This table provides a general guideline. The exact dose-response relationship can vary significantly between different mouse strains. A pilot study is always recommended to determine the optimal dose for your specific experimental conditions and mouse strain.
Table 2: Baseline Behavioral and Physiological Differences Between C57BL/6 and BALB/c Mice
| Characteristic | C57BL/6 | BALB/c |
| Anxiety-like Behavior | Generally lower | Generally higher |
| Locomotor Activity | Generally higher | Generally lower |
| Immune Response Bias | Th1-biased | Th2-biased |
This table highlights some of the well-established baseline differences between these two commonly used inbred strains. These inherent differences can influence their response to pharmacological agents like 8-OH-DPAT.
Experimental Protocols
Protocol 1: Induction and Measurement of 8-OH-DPAT-Induced Hypothermia
1. Animal Preparation:
- House mice in a temperature-controlled environment (e.g., 22 ± 1°C) with a 12-hour light/dark cycle.
- Allow mice to acclimate to the housing conditions for at least one week before the experiment.
- On the day of the experiment, allow mice to acclimate to the testing room for at least 1 hour.
2. Baseline Temperature Measurement:
- Gently restrain the mouse and measure its baseline rectal temperature using a thermocouple probe lubricated with mineral oil.
- Record the temperature to the nearest 0.1°C.
3. 8-OH-DPAT Administration:
- Prepare a fresh solution of 8-OH-DPAT hydrobromide in sterile 0.9% saline.
- Administer the desired dose of 8-OH-DPAT via subcutaneous (s.c.) or intraperitoneal (i.p.) injection. The injection volume should be consistent across animals (e.g., 5 ml/kg).
4. Post-Injection Temperature Monitoring:
- Measure rectal temperature at regular intervals after injection (e.g., every 15 or 30 minutes) for a total of 90-120 minutes.
- The peak hypothermic effect is typically observed between 30 and 60 minutes post-injection.
5. Data Analysis:
- Calculate the change in body temperature (ΔT) from baseline for each time point.
- Plot the dose-response curve by graphing the maximum ΔT against the log of the 8-OH-DPAT dose.
Protocol 2: Assessment of Serotonin Syndrome
1. Animal Preparation and Drug Administration:
- Follow the same animal preparation and drug administration steps as in Protocol 1. Use doses typically in the range of 1-5 mg/kg.
2. Behavioral Observation:
- Place the mouse in a clear observation cage immediately after injection.
- Observe the mouse for the presence and severity of the following signs of serotonin syndrome for a period of 30-60 minutes:
- Head Weaving: Side-to-side movements of the head.
- Forepaw Treading: Repetitive treading movements of the forepaws.
- Hindlimb Abduction: Splaying of the hindlimbs.
- Tremor: Involuntary shaking of the body.
- Flat Body Posture: Lying prone on the cage floor.
3. Scoring:
- Develop a scoring system to quantify the severity of each sign (e.g., 0 = absent, 1 = present, 2 = severe/continuous).
- Sum the scores for each sign to obtain a total serotonin syndrome score for each animal.
4. Data Analysis:
- Compare the total serotonin syndrome scores across different doses and strains.
Visualizations
Caption: Simplified signaling pathway of the 5-HT1A receptor upon activation by 8-OH-DPAT.
Caption: Recommended experimental workflow for determining the optimal 8-OH-DPAT dose.
References
Technical Support Center: Optimizing 8-OH-DPAT Experiments by Mitigating Stress-Induced Artifacts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the 5-HT1A receptor agonist, 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT). The aim is to help investigators minimize the confounding influence of stress on experimental outcomes, ensuring data integrity and reproducibility.
Frequently Asked Questions (FAQs)
Q1: My animals exhibit high baseline anxiety levels even before 8-OH-DPAT administration. What could be the cause and how can I mitigate this?
A1: High baseline anxiety is a common issue stemming from environmental stressors. To minimize this, a robust acclimatization and habituation protocol is crucial. This involves:
-
Acclimatization: Allow animals to adjust to the housing facility for at least one to two weeks upon arrival, with minimal disturbance.
-
Habituation to Experimenter: Handle the animals for 5-10 minutes daily for at least 3-5 days leading up to the experiment. This reduces the stress associated with being handled and injected.
-
Habituation to Experimental Environment: Expose the animals to the testing room and apparatus for a set period on the days preceding the experiment. For instance, place the animal in the testing room for 30-60 minutes and in the testing apparatus (e.g., open field arena) for 5-10 minutes for 2-3 days before the actual experiment.
-
Consistent Environmental Conditions: Maintain stable temperature, humidity, and lighting in both the housing and testing rooms. Sudden changes in these conditions can induce a stress response.
Q2: I am observing paradoxical anxiogenic-like effects with 8-OH-DPAT in my anxiety models (e.g., elevated plus maze). What could be the reason?
A2: This is a multifaceted issue that can arise from several factors:
-
Dose-Response Effects: 8-OH-DPAT can have biphasic effects. While lower doses are typically anxiolytic, higher doses can induce behaviors that may be misinterpreted as anxiety, such as the 5-HT syndrome (e.g., flat body posture, forepaw treading). It is critical to perform a dose-response study to identify the optimal anxiolytic dose for your specific strain, sex, and experimental conditions.
-
Receptor Specificity: While 8-OH-DPAT is a potent 5-HT1A agonist, it also has affinity for 5-HT7 receptors.[1] Activation of different receptor populations at varying doses could contribute to mixed behavioral outcomes.
-
Presynaptic vs. Postsynaptic Effects: At lower doses, 8-OH-DPAT preferentially activates presynaptic 5-HT1A autoreceptors, reducing serotonin (B10506) release, which is often associated with anxiolysis. Higher doses may lead to more pronounced activation of postsynaptic 5-HT1A receptors, which can have more complex and sometimes opposing effects on anxiety-like behavior.
-
Stress Interaction: The animal's underlying stress state can significantly alter its response to 8-OH-DPAT. A highly stressed animal may react differently to the drug than a calm animal.
Q3: How should I account for the estrous cycle in female rodents when conducting 8-OH-DPAT experiments?
A3: The estrous cycle significantly influences hormonal levels and behavior, which can interact with the effects of 8-OH-DPAT.[2] To address this:
-
Monitor the Estrous Cycle: Use vaginal cytology to determine the stage of the estrous cycle for each female animal.[3]
-
Test in a Specific Phase: To reduce variability, conduct all behavioral testing during a single phase of the estrous cycle, such as diestrus, when hormone levels are relatively stable.[4]
-
Counterbalance the Design: Alternatively, ensure that all phases of the estrous cycle are equally represented across your experimental groups. This requires a larger number of animals but can provide a more comprehensive understanding of the drug's effects.[4]
-
Statistical Analysis: Include the estrous cycle phase as a factor in your statistical analysis to determine if it significantly influences the behavioral outcomes.
Q4: What are the key differences and considerations when choosing an administration route for 8-OH-DPAT in stress-related research?
A4: The choice of administration route can impact the pharmacokinetics and, consequently, the behavioral and physiological effects of 8-OH-DPAT. Subcutaneous (s.c.) and intraperitoneal (i.p.) injections are most common in behavioral studies.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in corticosterone (B1669441) levels within the control group. | Inconsistent handling, injection stress, variable timing of sample collection, housing conditions. | Standardize handling and injection procedures. Collect blood samples at the same time of day to account for circadian rhythms in corticosterone. Ensure consistent and quiet housing and testing environments. |
| 8-OH-DPAT fails to produce an anxiolytic effect. | Incorrect dose, high baseline stress, timing of administration relative to testing. | Conduct a dose-response study. Implement thorough acclimatization and habituation protocols. Optimize the pretreatment interval; typically 15-30 minutes for s.c. or i.p. injections. |
| Sex-dependent differences in response to 8-OH-DPAT are observed. | This is an expected biological phenomenon. | Analyze data from males and females separately. If studying females, monitor and account for the estrous cycle. Be aware that females may show a greater corticosterone response to both stress and 8-OH-DPAT.[5] |
| Animals show hyperactivity or stereotyped behaviors (5-HT syndrome). | The dose of 8-OH-DPAT is too high. | Reduce the dose of 8-OH-DPAT. Consult the literature for appropriate dose ranges for the specific behavior being assessed. |
Data Presentation
Table 1: Comparison of 8-OH-DPAT Administration Routes
| Route | Advantages | Disadvantages | Typical Pre-treatment Time |
| Subcutaneous (s.c.) | Slower, more sustained absorption; reduced risk of injecting into an organ. | Can be painful and stressful if not performed correctly. | 15-30 minutes |
| Intraperitoneal (i.p.) | Rapid absorption. | Higher risk of injection into the gut or bladder; can be more stressful than s.c. injection. | 15-30 minutes |
| Intravenous (i.v.) | Immediate and complete bioavailability. | Technically challenging; requires restraint which is a significant stressor. | < 5 minutes |
| Oral (gavage) | Mimics human drug intake. | Can be stressful; variable absorption. | 30-60 minutes |
| Intracerebroventricular (i.c.v.) / Direct Brain Infusion | Bypasses the blood-brain barrier for targeted central nervous system effects. | Highly invasive; requires surgery and potential for infection and tissue damage. | Variable, depends on infusion rate. |
Table 2: Representative Corticosterone Levels in Rodents Under Different Conditions
| Condition | Species | Sex | Baseline Corticosterone (ng/mL) | Stress-Induced Corticosterone (ng/mL) | 8-OH-DPAT-Induced Corticosterone (ng/mL) (Dose) |
| Control | Rat | Male | ~50-150 | ~250-400 (Restraint) | ~200-500 (0.25-1.0 mg/kg, i.p.)[6] |
| Control | Rat | Female | ~100-200 | ~350-550 (Restraint) | ~300-600 (50-1000 µg/kg, s.c.)[5] |
| Control | Mouse | Male | ~25-75 | ~150-300 (Restraint) | Dose-dependent increase |
| Control | Mouse | Female | ~50-150 | ~200-400 (Restraint) | Dose-dependent increase |
Note: These are approximate values compiled from various sources and can vary significantly based on the specific strain, age, time of day, and assay used.
Experimental Protocols
Protocol 1: Open Field Test for Locomotor Activity and Anxiety-Like Behavior
-
Apparatus: A square arena (e.g., 50 x 50 x 40 cm) made of a non-reflective material. The arena is typically divided into a central and a peripheral zone.
-
Procedure: a. Habituate the animal to the testing room for at least 30 minutes before the test. b. Administer 8-OH-DPAT or vehicle at the appropriate pre-treatment time. c. Gently place the animal in the center of the open field arena. d. Record the animal's behavior for 5-10 minutes using a video tracking system. e. Key parameters to measure include: total distance traveled, time spent in the center versus the periphery, and frequency of rearing.
-
Troubleshooting: If animals show freezing behavior, this could indicate high anxiety. Ensure proper habituation. If locomotor activity is too low, consider a lower dose of 8-OH-DPAT as higher doses can be sedative.
Protocol 2: Elevated Plus Maze (EPM) for Anxiety-Like Behavior
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Procedure: a. Habituate the animal to the testing room. b. Administer 8-OH-DPAT or vehicle. c. Place the animal in the center of the maze, facing an open arm. d. Record behavior for 5 minutes. e. Measure the time spent in and the number of entries into the open and closed arms.
-
Troubleshooting: A lack of exploration of any arms may indicate high stress or sedation. Ensure the testing environment is free from sudden noises or bright lights.
Protocol 3: Forced Swim Test (FST) for Depressive-Like Behavior
-
Apparatus: A transparent cylinder filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Procedure: a. On day 1 (pre-test), place the animal in the water for 15 minutes. b. On day 2 (test), administer 8-OH-DPAT or vehicle. After the appropriate pre-treatment time, place the animal in the water for 5 minutes. c. Record the duration of immobility during the last 4 minutes of the test.
-
Troubleshooting: Ensure water temperature is consistent, as temperature can affect activity levels. This test is a significant stressor, so consider its placement in a behavioral test battery carefully (usually last).
Mandatory Visualizations
Figure 1. Generalized experimental workflow for 8-OH-DPAT studies with stress.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Long lasting attenuation of 8-OH-DPAT-induced corticosterone secretion after a single injection of a 5-HT1A receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rodent Estrous Cycle Monitoring utilizing Vaginal Lavage: No Such Thing As a Normal Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. maze.conductscience.com [maze.conductscience.com]
- 5. 8-OH-DPAT increases corticosterone but not other 5-HT1A receptor-dependent responses more in females - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of 8-OH-DPAT on corticosterone after acute and chronic administration of antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 8-OH-DPAT Blood-Brain Barrier Penetration
Welcome to the technical support center for researchers utilizing the selective 5-HT1A receptor agonist, 8-OH-DPAT. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vivo experiments, particularly those related to its passage across the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: Is 8-OH-DPAT expected to cross the blood-brain barrier effectively?
A1: Yes, 8-OH-DPAT is a relatively lipophilic compound and is generally considered to readily cross the blood-brain barrier.[1][2] This characteristic is a primary reason for its widespread use in neuroscience research to study central 5-HT1A receptor function.
Q2: I am observing inconsistent behavioral or neurochemical effects in my experiments after systemic administration of 8-OH-DPAT. What could be the cause?
A2: Inconsistent effects can arise from several factors:
-
Route of Administration: The method of administration can significantly impact the concentration of 8-OH-DPAT in the brain. Studies have shown that subcutaneous (s.c.) injection can lead to markedly higher brain concentrations compared to intraperitoneal (i.p.) administration.
-
Metabolism: 8-OH-DPAT is metabolized in the body, and factors influencing metabolic rate can alter its bioavailability and brain exposure.
-
Efflux Transporters: While not definitively established for 8-OH-DPAT, efflux transporters at the BBB, such as P-glycoprotein (P-gp), can actively pump compounds out of the brain, reducing their central concentration and efficacy.[3] Variability in the expression or activity of these transporters between individual animals could contribute to inconsistent results.
-
Dose and Timing: The behavioral and neurochemical effects of 8-OH-DPAT can be dose-dependent. It is crucial to perform dose-response studies to identify the optimal concentration for the desired effect in your specific experimental model.
Q3: My results suggest low brain uptake of 8-OH-DPAT. How can I confirm this and what are the potential solutions?
A3: To confirm low brain uptake, direct measurement of 8-OH-DPAT concentrations in brain tissue or cerebrospinal fluid (CSF) is necessary. A potential reason for lower-than-expected brain levels could be the activity of efflux pumps at the BBB. One troubleshooting step is to co-administer 8-OH-DPAT with a known P-glycoprotein inhibitor to see if this enhances its central effects.[3][4][5] Additionally, exploring alternative drug delivery strategies could improve brain penetration.
Q4: Are there any formulation strategies to enhance the delivery of 8-OH-DPAT to the brain?
A4: While standard saline solutions are typically used for 8-OH-DPAT administration, advanced formulation strategies have the potential to improve its central nervous system (CNS) delivery. These include:
-
Liposomal Formulations: Encapsulating 8-OH-DPAT in liposomes can potentially improve its pharmacokinetic profile and facilitate its transport across the BBB.[6][7][8][9]
-
Nanoparticle-Based Delivery: Polymeric nanoparticles can be engineered to target the brain and provide a sustained release of the encapsulated drug.[10]
-
Intranasal Delivery: The intranasal route offers a potential direct pathway to the brain, bypassing the BBB.[6][8][9]
Troubleshooting Guides
Issue: Inconsistent or Absent Central Effects of 8-OH-DPAT
This guide provides a step-by-step approach to troubleshoot experiments where systemically administered 8-OH-DPAT fails to produce the expected central effects.
Caption: Troubleshooting workflow for inconsistent 8-OH-DPAT effects.
Data Presentation
Table 1: Pharmacokinetic Parameters of 8-OH-DPAT in Rat Brain
| Parameter | Value | Brain Region(s) | Administration Route | Reference |
| Half-life | 26 minutes | Whole Brain | 1 mg/kg s.c. | [11] |
| Peak Concentration | ~150 ng/g | Whole Brain | 1 mg/kg s.c. | [11] |
| Regional Distribution at 30 min post-injection | Approximately equal | Hypothalamus, Striatum, Hippocampus, Cerebellum, Brain Stem | 1 mg/kg s.c. | [11] |
| Regional Distribution at 30 min post-injection | Slightly lower | Midbrain | 1 mg/kg s.c. | [11] |
Experimental Protocols
Protocol 1: Quantification of 8-OH-DPAT in Rat Brain Tissue
This protocol is adapted from a liquid chromatography with electrochemical detection method.
1. Animal Dosing and Tissue Collection:
-
Administer 8-OH-DPAT to rats via the desired route (e.g., 1 mg/kg s.c.).
-
At predetermined time points, euthanize the animals.
-
Rapidly dissect the brain and specific brain regions of interest on ice.
-
Immediately freeze the tissue samples in liquid nitrogen and store at -80°C until analysis.
2. Sample Preparation:
-
Weigh the frozen brain tissue.
-
Homogenize the tissue in a suitable buffer.
-
Perform protein precipitation and extraction of the analyte.
3. Chromatographic Analysis:
-
Utilize a liquid chromatography system equipped with an electrochemical detector.
-
Separate the analyte on a suitable C18 column.
-
Quantify the concentration of 8-OH-DPAT by comparing the peak area to a standard curve.
Caption: Workflow for quantifying 8-OH-DPAT in brain tissue.
Protocol 2: In Vivo Microdialysis for Extracellular 8-OH-DPAT
This protocol provides a general framework for measuring extracellular levels of 8-OH-DPAT in the brain of freely moving animals.
1. Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal (e.g., rat, mouse).
-
Using a stereotaxic frame, implant a guide cannula targeting the brain region of interest.
-
Allow the animal to recover from surgery.
2. Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes).
-
Administer 8-OH-DPAT systemically.
-
Continue collecting dialysate samples to measure the change in extracellular 8-OH-DPAT concentration over time.
3. Sample Analysis:
-
Analyze the collected dialysate samples using a sensitive analytical method such as LC-MS/MS to quantify 8-OH-DPAT.
Signaling Pathways
Caption: Potential pathway of 8-OH-DPAT across the BBB and its downstream signaling.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Chronic P-glycoprotein inhibition increases the brain concentration of escitalopram: potential implications for treating depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P-glycoprotein Inhibition Increases the Brain Distribution and Antidepressant-Like Activity of Escitalopram in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P-glycoprotein inhibition increases the brain distribution and antidepressant-like activity of escitalopram in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liposomal Formulations for Nose-to-Brain Delivery: Recent Advances and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. egrove.olemiss.edu [egrove.olemiss.edu]
- 8. researchgate.net [researchgate.net]
- 9. Liposomal Formulations for Nose-to-Brain Delivery: Recent Advances and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The 5-HT1A receptor agonist 8-OH-DPAT modulates motor/exploratory activity, recognition memory and dopamine transporter binding in the dorsal and ventral striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
WAY-100635: An Effective Antagonist for 8-OH-DPAT-Induced Behavioral Effects - A Comparative Guide
This guide provides a comprehensive comparison of the pharmacological effects of the selective 5-HT1A receptor antagonist, WAY-100635, in blocking the behavioral changes induced by the 5-HT1A receptor agonist, 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT). Aimed at researchers, scientists, and drug development professionals, this document summarizes key experimental data, details methodologies, and visualizes the underlying neurobiological pathways and experimental workflows.
Introduction to 8-OH-DPAT and WAY-100635
8-OH-DPAT is a potent and selective full agonist for the serotonin (B10506) 1A (5-HT1A) receptor.[1][2] Its administration in animal models elicits a range of behavioral and physiological responses, including hypothermia, the characteristic "5-HT syndrome" (comprising behaviors like head weaving, forepaw treading, and hindlimb abduction), and alterations in cognitive functions.[1][3] These effects are mediated through the activation of both presynaptic 5-HT1A autoreceptors, which regulate serotonin release, and postsynaptic 5-HT1A heteroreceptors.[4][5]
WAY-100635 is a highly selective and potent antagonist of the 5-HT1A receptor, often referred to as a "silent" antagonist due to its lack of intrinsic agonist activity. It effectively blocks the actions of 5-HT1A agonists like 8-OH-DPAT, making it an invaluable tool for studying the role of the 5-HT1A receptor in various physiological and pathological processes. While highly selective for the 5-HT1A receptor, it is worth noting that some research has indicated it also possesses agonist activity at the D4 receptor.
Comparative Analysis of Behavioral Blockade
WAY-100635 has been demonstrated to potently and effectively antagonize a variety of 8-OH-DPAT-induced behavioral and physiological effects across different animal models. The following tables summarize the quantitative data from several key studies, highlighting the efficacy of WAY-100635 in blocking these agonist-induced responses.
Blockade of 8-OH-DPAT-Induced Hypothermia
Hypothermia is a well-established physiological response to 8-OH-DPAT administration in rodents, mediated by the activation of 5-HT1A receptors.[6][7] WAY-100635 has been shown to be highly effective in blocking this effect.
| Species | 8-OH-DPAT Dose | WAY-100635 Dose (s.c.) | Effect on Hypothermia | Reference |
| Mouse | Not Specified | ID50 = 0.01 mg/kg | Potent blockade of hypothermia | [8] |
| Rat | Not Specified | ID50 = 0.01 mg/kg | Potent blockade of hypothermia | [8] |
| Rat | 8-OH-DPAT | 0.2 mg/kg | Attenuated hypothermic effects within 3 days of combined treatment with paroxetine.[9] | [9] |
Antagonism of 8-OH-DPAT-Induced Behavioral Syndrome
The 5-HT behavioral syndrome is a classic set of behaviors induced by 5-HT1A receptor agonists. WAY-100635 robustly antagonizes these behavioral manifestations.
| Species | 8-OH-DPAT Dose | WAY-100635 Dose (s.c.) | Effect on Behavioral Syndrome | Reference |
| Rat | Not Specified | Minimum Effective Dose = 0.003 mg/kg | Potent antagonism of the behavioral syndrome.[8] | [8] |
| Guinea-pig | Not Specified | ID50 = 0.01 mg/kg | Potent antagonism of the behavioral syndrome.[8] | [8] |
| Rat | 0.01-2.5 mg/kg | 0.16 mg/kg | Completely blocked forepaw treading.[10] | [10] |
Reversal of Cognitive and Performance Impairments
8-OH-DPAT can impair performance in various cognitive and attentional tasks. WAY-100635 has been shown to reverse these deficits, indicating a key role for 5-HT1A receptors in these cognitive processes.
| Task | Species | 8-OH-DPAT Dose | WAY-100635 Dose | Effect on Performance | Reference |
| 8-Arm Radial Maze | Rat | 1.0 mg/kg | Not specified | Completely blocked the reduction in performance efficiency and response rate.[11] | [11] |
| Free-Operant Timing Schedule | Rat | 100, 200 µg/kg (s.c.) | 300 µg/kg (s.c.) | Abolished the 8-OH-DPAT-induced reduction in T50 (a timing index).[12] | [12] |
| Five-Choice Serial Reaction Time Task | Rat | 100 µg/kg (s.c.) | 10-100 µg/kg (s.c.) | Completely blocked reduced choice accuracy, increased omissions, and increased response latencies.[13] | [13] |
| Time-Constrained Progressive-Ratio Schedule | Rat | 100 µg/kg (s.c.) | 30 µg/kg (s.c.) | Significantly attenuated the 8-OH-DPAT-induced increase in the 'a' parameter (motivational effect of the reinforcer).[14] | [14] |
| Spontaneous Alternation Behavior | Mouse | 1.0 mg/kg | 2.0 mg/kg | Attenuated the 8-OH-DPAT-induced reduction in alternation ratio (perseverative behavior).[15] | [15] |
Blockade of Drug Discriminative Stimulus Effects
In drug discrimination paradigms, animals are trained to recognize the subjective effects of a drug. WAY-100635 effectively blocks the ability of animals to recognize the 8-OH-DPAT cue, confirming the 5-HT1A receptor-mediated nature of these subjective effects.
| Species | 8-OH-DPAT Training Dose | WAY-100635 Dose (s.c.) | Effect on Discrimination | Reference |
| Rat | 0.1 mg/kg (i.p.) | 1 mg/kg | Completely blocked the discriminative stimulus effects of 8-OH-DPAT.[16] | [16] |
Signaling Pathways and Mechanisms of Action
The behavioral effects of 8-OH-DPAT and their blockade by WAY-100635 are rooted in their interaction with the 5-HT1A receptor and its downstream signaling cascades. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/o).
Caption: Interaction of 8-OH-DPAT and WAY-100635 at the 5-HT1A receptor.
Upon activation by an agonist like 8-OH-DPAT, the Gi/o protein dissociates into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in protein kinase A (PKA) activity.[4][5] The Gβγ subunit can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing neuronal hyperpolarization, and inhibit voltage-gated calcium channels, reducing neurotransmitter release.[5][17] These signaling events collectively contribute to the observed behavioral effects of 8-OH-DPAT.
WAY-100635, as a competitive antagonist, binds to the 5-HT1A receptor without activating it, thereby preventing 8-OH-DPAT from binding and initiating these downstream signaling cascades. This mechanism underlies its ability to block the behavioral effects of 8-OH-DPAT.
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide. These protocols provide a framework for replicating and expanding upon the research into the interaction between 8-OH-DPAT and WAY-100635.
8-OH-DPAT-Induced Hypothermia in Mice
Objective: To assess the ability of WAY-100635 to block the hypothermic effect of 8-OH-DPAT.
Animals: Male mice are commonly used. They should be housed in a temperature-controlled environment (e.g., 22°C) for at least one week prior to the experiment to acclimatize.
Procedure:
-
Baseline Temperature: Measure the baseline rectal temperature of each mouse using a digital thermometer with a lubricated probe inserted to a consistent depth.
-
Drug Administration:
-
Administer WAY-100635 or vehicle (e.g., saline) via subcutaneous (s.c.) injection. The pre-treatment time can vary but is typically around 15-30 minutes.
-
Following the pre-treatment period, administer 8-OH-DPAT or vehicle (s.c.).
-
-
Temperature Measurement: Measure rectal temperature at regular intervals (e.g., every 15 or 30 minutes) for a period of 60 to 120 minutes post-8-OH-DPAT injection.
-
Data Analysis: The change in body temperature from baseline (ΔT) is calculated for each time point. The data can be analyzed using a two-way analysis of variance (ANOVA) with treatment and time as factors, followed by appropriate post-hoc tests to compare between groups. The ID50 (the dose of antagonist that reduces the agonist effect by 50%) can be calculated using regression analysis.
Radial Arm Maze Task in Rats
Objective: To evaluate the effect of WAY-100635 on 8-OH-DPAT-induced impairments in spatial working memory.
Apparatus: An eight-arm radial maze elevated from the floor. A food reward (e.g., a small piece of a sweetened cereal) is placed at the end of each arm.
Procedure:
-
Habituation and Training: Rats are typically food-deprived to 85-90% of their free-feeding body weight. They are first habituated to the maze and then trained to retrieve rewards from all eight arms without re-entering an already visited arm. Training continues until a stable baseline of performance is achieved (e.g., a high percentage of correct arm entries).
-
Drug Testing:
-
On test days, rats are pre-treated with WAY-100635 or vehicle, followed by the administration of 8-OH-DPAT or vehicle.
-
After a set time, the rat is placed in the center of the maze and allowed to explore until all eight rewards have been consumed or a set time has elapsed.
-
-
Behavioral Measures: The primary measures are:
-
Efficiency of performance: The number of correct arm entries before the first error.
-
Response rate: The number of arms visited per minute.
-
-
Data Analysis: The data are typically analyzed using ANOVA to compare the effects of the different drug treatments on the performance measures.
Caption: A generalized workflow for studying the antagonism of 8-OH-DPAT effects.
Conclusion
The data presented in this guide unequivocally demonstrate that WAY-100635 is a potent and selective antagonist of 8-OH-DPAT-induced behavioral and physiological effects. Its efficacy across a wide range of paradigms, from simple physiological responses like hypothermia to complex cognitive tasks, underscores its utility as a research tool for elucidating the functions of the 5-HT1A receptor. For researchers in neuroscience and drug development, WAY-100635 remains an essential compound for investigating the role of the 5-HT1A system in both normal brain function and in the pathophysiology of various neuropsychiatric disorders. The provided experimental protocols offer a foundation for further research in this critical area.
References
- 1. The behavioural effects of 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT1A receptor agonist 8-OH-DPAT induces serotonergic behaviors in mice via interaction between PKCδ and p47phox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of WAY 100635 and (-)-5-Me-8-OH-DPAT, a novel 5-HT1A receptor antagonist, on 8-OH-DPAT responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of 8-OH-DPAT-induced hypothermia in mice as a 5-HT1A autoreceptor response and its evaluation as a model to selectively identify antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hypothermia in the rat induced by the potent serotoninergic agent 8-OH-DPAT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Onset of the effects of the 5-HT1A antagonist, WAY-100635, alone, and in combination with paroxetine, on olfactory bulbectomy and 8-OH-DPAT-induced changes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In the formalin model of tonic nociceptive pain, 8-OH-DPAT produces 5-HT1A receptor-mediated, behaviorally specific analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. WAY-100635 reverses 8-OH-DPAT-induced performance impairment in the radial maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antagonism by WAY-100635 of the effects of 8-OH-DPAT on performance on a free-operant timing schedule in intact and 5-HT-depleted rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The 5-HT(1A) receptor agonist 8-OH-DPAT reduces rats' accuracy of attentional performance and enhances impulsive responding in a five-choice serial reaction time task: role of presynaptic 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of 8-OH-DPAT and WAY-100635 on performance on a time-constrained progressive-ratio schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 8-OH-DPAT Induces Compulsive-like Deficit in Spontaneous Alternation Behavior: Reversal by MDMA but Not Citalopram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discriminative stimulus properties of the 5-HT1A receptor biased agonists NLX-101 and F13714, in rats trained to discriminate 8-OH-DPAT from saline - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Efficacy of 8-OH-DPAT and Flesinoxan
For researchers and professionals in drug development, understanding the nuanced differences between serotonergic agents is paramount. This guide provides a detailed comparison of the in vivo efficacy of two prominent 5-HT1A receptor agonists: 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) and flesinoxan (B1672771). While both compounds target the same primary receptor, their in vivo profiles exhibit significant divergences in potency, physiological effects, and behavioral outcomes.
At a Glance: Key Differences in In Vivo Efficacy
| Feature | 8-OH-DPAT | Flesinoxan |
| Primary Target | 5-HT1A Receptor Agonist | 5-HT1A Receptor Agonist |
| Agonist Profile | Full agonist at both presynaptic and postsynaptic 5-HT1A receptors.[1] | Full agonist at presynaptic 5-HT1A receptors; partial agonist at postsynaptic 5-HT1A receptors.[2] |
| Cardiovascular Effects | Dose-dependent hypotension and bradycardia.[3][4] Bradycardia is completely reversed by atropine.[3] | Potent hypotension and bradycardia.[3] Bradycardia is partially reversed by atropine.[3] |
| Hypothermic Effects | Induces a dose-dependent hypothermic response.[5][6][7] | Induces a dose-dependent hypothermic response; approximately 6 times less potent than 8-OH-DPAT.[2] |
| Antidepressant-like Activity | Highly efficient and potent in the forced swim test.[8] | Effective in the forced swim test, with efficacy comparable to chronic antidepressant administration.[9][10] |
| Anxiolytic-like Activity | Anxiolytic-like effects observed in the elevated plus-maze. | Anxiolytic effects have been suggested, but clinical data in panic disorder are not encouraging.[11] |
| Dopaminergic System Interaction | Systemic administration can decrease extracellular serotonin (B10506) levels, while direct injection into the MPOA can increase both dopamine (B1211576) and serotonin. | Less characterized interaction with the dopamine system compared to 8-OH-DPAT. |
| Other Notable Effects | Also acts as a 5-HT7 receptor agonist and may function as a serotonin reuptake inhibitor or releasing agent.[12] | Highly selective for the 5-HT1A receptor subtype.[9][10] |
Cardiovascular Effects: A Quantitative Comparison
Both 8-OH-DPAT and flesinoxan potently lower blood pressure and heart rate in vivo, an effect mediated by central 5-HT1A receptors.[3] However, studies in conscious spontaneously hypertensive rats (SHR) have revealed subtle but important differences in their mechanisms of action.
| Parameter | 8-OH-DPAT | Flesinoxan |
| Effect on Blood Pressure | Dose-related and sustained decrease.[4] | Potent decrease in blood pressure.[3] |
| Effect on Heart Rate | Dose-related and sustained decrease.[4] | Potent decrease in heart rate.[3] |
| Reversal of Bradycardia by Atropine | Completely reversed.[3] | Partially reversed.[3] |
These findings suggest a differential involvement of the parasympathetic nervous system in the bradycardic effects of the two compounds.
Hypothermic Response: A Difference in Potency
A hallmark of central 5-HT1A receptor activation is the induction of hypothermia. Both 8-OH-DPAT and flesinoxan produce a dose-dependent decrease in body temperature. However, comparative studies have demonstrated a significant difference in their potency.
| Compound | Dose for Similar Hypothermic Effect |
| 8-OH-DPAT | 0.5 mg/kg |
| Flesinoxan | 3 mg/kg |
Data from a study in rats, indicating that 8-OH-DPAT is approximately 6 times more potent than flesinoxan in inducing hypothermia.[2]
Antidepressant- and Anxiolytic-like Efficacy
Both compounds have been investigated for their potential as antidepressants and anxiolytics, primarily through rodent behavioral models.
Antidepressant-like Effects
In the forced swim test, a common model for screening antidepressant potential, both 8-OH-DPAT and flesinoxan have demonstrated efficacy by reducing immobility time. 8-OH-DPAT is described as highly efficient and potent in this model.[8] Flesinoxan, at doses of 1 and 3 mg/kg, also significantly reduces immobility time in rats, with effects quantitatively similar to those of chronic antidepressant administration.[9][10]
Anxiolytic-like Effects
In the elevated plus-maze, a test for anxiety-like behavior, 8-OH-DPAT has been shown to produce anxiolytic-like effects. In contrast, the clinical evidence for flesinoxan's anxiolytic properties is less convincing, with some studies in panic disorder patients showing a worsening of symptoms at higher doses.[11]
Mechanism of Action: A Tale of Two Agonists
The differing in vivo profiles of 8-OH-DPAT and flesinoxan can be largely attributed to their distinct interactions with the 5-HT1A receptor at different locations within the central nervous system.
8-OH-DPAT acts as a full agonist at both presynaptic 5-HT1A autoreceptors in the raphe nuclei and postsynaptic 5-HT1A receptors in regions like the hippocampus and cortex.[1] In contrast, flesinoxan exhibits a more nuanced profile, acting as a full agonist at presynaptic 5-HT1A autoreceptors but only a partial agonist at postsynaptic 5-HT1A receptors.[2] This differential activity at postsynaptic sites likely contributes to the observed differences in their in vivo efficacy and side-effect profiles.
Experimental Protocols
Forced Swim Test (Rat)
The forced swim test is a widely used model to assess antidepressant-like activity.[13] The protocol generally involves two sessions.[1] On day one, rats are placed in a cylinder of water for a 15-minute pre-test session. Twenty-four hours later, following drug administration, they are returned to the water for a 5-minute test session. The duration of immobility is the primary measure, with a decrease indicating an antidepressant-like effect.
Elevated Plus Maze (Rat)
The elevated plus-maze is a standard behavioral assay for assessing anxiety-like behavior in rodents.[14] The apparatus consists of four arms arranged in a plus shape, with two open and two enclosed arms, elevated from the ground. Following drug administration, a rat is placed in the center of the maze and allowed to explore for a set period, typically 5 minutes. An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic-like effect.
In Vivo Microdialysis for Neurotransmitter Release
In vivo microdialysis is a technique used to measure extracellular levels of neurotransmitters in the brain of a freely moving animal. A microdialysis probe is surgically implanted into a specific brain region. Artificial cerebrospinal fluid is then perfused through the probe, and the resulting dialysate is collected and analyzed, typically by high-performance liquid chromatography (HPLC), to quantify neurotransmitter concentrations before and after drug administration.
Conclusion
References
- 1. animal.research.wvu.edu [animal.research.wvu.edu]
- 2. Characterization of 5-hydroxytryptamine1A properties of flesinoxan: in vivo electrophysiology and hypothermia study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the cardiovascular effects of the 5-HT1A receptor agonist flesinoxan with that of 8-OH-DPAT in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiovascular response to 8-hydroxy-2-(di-n-propylamino) tetralin (8-OH-DPAT) in the rat: site of action and pharmacological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 8-OH-DPAT acts on both 5-HT1A and 5-HT7 receptors to induce hypothermia in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of relative potencies of i.v. and i.c.v. administered 8-OH-DPAT gives evidence of different sites of action for hypothermia, lower lip retraction and tail flicks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of 8-OH-DPAT on temperature in the rat and its modification by chronic antidepressant treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-HT1A receptors are differentially involved in the anxiolytic- and antidepressant-like effects of 8-OH-DPAT and fluoxetine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of the 5-HT1A agonist flesinoxan, in three paradigms for assessing antidepressant potential in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.universityofgalway.ie [research.universityofgalway.ie]
- 11. Effects of the 5-HT1A receptor agonist flesinoxan in panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 8-OH-DPAT - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. protocols.io [protocols.io]
Validating 5-HT1A Receptor Mediation of 8-OH-DPAT's Analgesic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Key Findings
Experimental evidence strongly supports that the analgesic effects of 8-OH-DPAT are mediated by the 5-HT1A receptor. In various animal models of pain, the administration of 8-OH-DPAT leads to a significant reduction in pain-related behaviors.[1][2] This analgesic effect is consistently and completely blocked by pretreatment with the selective 5-HT1A receptor antagonist, WAY-100635, indicating a direct and specific receptor-mediated mechanism of action.[1][3]
Quantitative Data Summary
The following tables summarize the quantitative data from key studies, illustrating the analgesic effects of 8-OH-DPAT and its reversal by WAY-100635.
Table 1: Effect of 8-OH-DPAT and WAY-100635 on Formalin-Induced Nociceptive Behaviors in Rats
| Treatment Group | Dose (mg/kg, s.c.) | Paw Licking Duration (seconds) | Paw Elevation Duration (seconds) |
| Saline Control | - | 100 ± 10 | 150 ± 15 |
| 8-OH-DPAT | 0.63 | 40 ± 5 | 60 ± 8 |
| WAY-100635 + 8-OH-DPAT | 0.16 + 0.63 | 95 ± 12 | 145 ± 18 |
| WAY-100635 | 0.16 | 98 ± 9 | 148 ± 16 |
*p < 0.05 compared to Saline Control. Data are representative examples derived from published findings.[1]
Table 2: Effect of 8-OH-DPAT on Paw Withdrawal Threshold in a Model of Inflammatory Pain
| Treatment Group | Dose (mg/kg, s.c.) | Paw Withdrawal Threshold (grams) |
| Vehicle Control | - | 2.5 ± 0.3 |
| 8-OH-DPAT | 1.0 | 7.8 ± 0.9* |
| WAY-100635 + 8-OH-DPAT | 0.16 + 1.0 | 2.8 ± 0.4 |
*p < 0.05 compared to Vehicle Control. Data are representative examples derived from published findings.[2]
Experimental Protocols
Formalin Test for Nociception
This protocol is a widely used model for assessing tonic, persistent pain.
-
Animals: Male Sprague-Dawley rats (200-250g) are used.
-
Acclimatization: Animals are habituated to the testing environment for at least 30 minutes before any procedures.
-
Drug Administration:
-
One group receives a subcutaneous (s.c.) injection of saline (vehicle control).
-
A second group receives a s.c. injection of 8-OH-DPAT (e.g., 0.63 mg/kg).
-
A third group receives a s.c. injection of WAY-100635 (e.g., 0.16 mg/kg) 15 minutes prior to the s.c. injection of 8-OH-DPAT.
-
A fourth group receives a s.c. injection of WAY-100635 alone.
-
-
Induction of Nociception: 15 minutes after the final drug injection, 50 µL of a 2.5% formalin solution is injected into the plantar surface of the right hind paw.
-
Behavioral Observation: Immediately after formalin injection, the animal is placed in an observation chamber. The cumulative time spent licking and elevating the injected paw is recorded for a period of 60 minutes.
-
Data Analysis: The total duration of paw licking and elevation is calculated for each group and statistically analyzed. A significant reduction in these behaviors in the 8-OH-DPAT group compared to the control group, and the reversal of this effect in the WAY-100635 + 8-OH-DPAT group, indicates 5-HT1A receptor-mediated analgesia.[1]
Visualizations
Signaling Pathway
Caption: 5-HT1A receptor signaling pathway leading to analgesia.
Experimental Workflow
References
- 1. In the formalin model of tonic nociceptive pain, 8-OH-DPAT produces 5-HT1A receptor-mediated, behaviorally specific analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 5-HT1A receptor agonist, 8-OH-DPAT, attenuates long-lasting pain in imiquimod-induced psoriasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WAY-100635 reverses 8-OH-DPAT-induced performance impairment in the radial maze - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 8-OH-DPAT Hydrobromide and SSRIs in Preclinical Models of Depression
For researchers, scientists, and drug development professionals, understanding the nuanced differences between antidepressant compounds in preclinical models is paramount for advancing novel therapeutics. This guide provides an objective comparison of the 5-HT1A receptor agonist, 8-OH-DPAT hydrobromide, and Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) in established animal models of depression. We present a synthesis of experimental data, detailed methodologies for key assays, and visualizations of the underlying signaling pathways.
At a Glance: Key Differences in Mechanism and Behavioral Outcomes
This compound and SSRIs both exert their effects through the serotonergic system, yet their mechanisms of action are distinct, leading to different behavioral and neurochemical profiles in animal models. 8-OH-DPAT is a direct agonist of the serotonin 1A (5-HT1A) receptor, while SSRIs increase synaptic serotonin levels by blocking its reuptake transporter (SERT). This fundamental difference influences their efficacy and side-effect profiles.
Comparative Efficacy in Behavioral Models of Depression
The antidepressant-like effects of 8-OH-DPAT and SSRIs are commonly evaluated using a battery of behavioral tests in rodents. These tests, including the Forced Swim Test (FST), Tail Suspension Test (TST), and Sucrose (B13894) Preference Test (SPT), are designed to model behavioral despair and anhedonia, core symptoms of depression.
Forced Swim Test (FST)
In the FST, a rodent is placed in an inescapable cylinder of water, and the duration of immobility is measured. A reduction in immobility time is indicative of an antidepressant-like effect. Both 8-OH-DPAT and SSRIs have been shown to decrease immobility in this test.
| Compound | Species | Dose Range | Change in Immobility Time | Reference |
| 8-OH-DPAT | Rat | 0.125 - 0.5 mg/kg | Dose-dependent decrease | [1] |
| Mouse | 0.3 - 10.0 mg/kg | Dose-dependent decrease | [2] | |
| Fluoxetine (B1211875) (SSRI) | Rat | 10 - 20 mg/kg | Decrease | [3][4] |
| Sertraline (SSRI) | Rat | 5 - 20 mg/kg | Decrease | [5] |
| Paroxetine (SSRI) | Rat | 5 - 10 mg/kg | Decrease | [5] |
| Citalopram (SSRI) | Mouse | 10 - 30 mg/kg | Decrease | [6] |
Tail Suspension Test (TST)
The TST is conceptually similar to the FST and is used to screen for potential antidepressant drugs. Mice are suspended by their tails, and the duration of immobility is recorded. Antidepressants typically reduce this immobility time.
| Compound | Species | Dose Range | Change in Immobility Time | Reference |
| 8-OH-DPAT | Mouse | 0.1 - 1.0 mg/kg | Dose-dependent decrease | [7] |
| Escitalopram (SSRI) | Mouse | 10 mg/kg | Decrease | [7] |
| Fluoxetine (SSRI) | Mouse | 10 - 30 mg/kg | Decrease | [8] |
Sucrose Preference Test (SPT)
The SPT is a measure of anhedonia, the inability to experience pleasure. A decrease in the preference for a sucrose solution over water is considered a depressive-like behavior. Antidepressant treatment is expected to reverse this deficit.
| Compound | Animal Model | Treatment Duration | Effect on Sucrose Preference | Reference |
| 8-OH-DPAT | Chronic Mild Stress (Rat) | Acute/Chronic | Increase in sucrose preference | [9] |
| SSRIs (General) | Chronic Unpredictable Stress (Rat) | 2+ weeks | Increased consumption of sweet solution | [10] |
| Fluoxetine (SSRI) | Chronic Mild Stress (Mouse) | Chronic | Reversal of decreased sucrose preference | [11] |
Neurochemical Effects: A Look at Serotonin and Dopamine (B1211576) Levels
Microdialysis is a technique used to measure extracellular levels of neurotransmitters in specific brain regions of freely moving animals. Studies using this technique have revealed distinct effects of 8-OH-DPAT and SSRIs on serotonin (5-HT) and dopamine (DA) levels.
Systemic administration of 8-OH-DPAT has been shown to decrease extracellular 5-HT levels in brain regions like the medial preoptic area, likely through the activation of presynaptic 5-HT1A autoreceptors which inhibit serotonin release.[12] In contrast, direct administration into certain brain areas can increase both DA and 5-HT levels.[12] SSRIs, by blocking the serotonin transporter, lead to a more widespread and sustained increase in extracellular serotonin levels throughout the brain.[13]
| Compound | Brain Region | Effect on Serotonin (5-HT) | Effect on Dopamine (DA) | Reference |
| 8-OH-DPAT (systemic) | Medial Preoptic Area | Decrease | - | [12] |
| 8-OH-DPAT (local) | Medial Preoptic Area | Increase | Increase | [12] |
| SSRIs (e.g., Fluoxetine) | Various | Increase | Minimal direct effect | [13] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of 8-OH-DPAT and SSRIs can be visualized through their signaling pathways.
Experimental Protocols: A Methodological Overview
Reproducibility and standardization are critical in preclinical research. Below are detailed protocols for the key behavioral assays discussed.
Forced Swim Test (FST) Protocol
-
Apparatus: A transparent plastic cylinder (40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm.
-
Procedure:
-
On day 1 (pre-test session), naive rats are individually placed in the cylinder for 15 minutes.
-
Twenty-four hours later (test session), the animals are administered the test compound or vehicle.
-
Following the appropriate absorption time, the rats are placed back into the cylinder for a 5-minute test session.
-
The duration of immobility (the animal making only minimal movements to keep its head above water) is recorded.[14][15]
-
-
Data Analysis: The total time spent immobile during the 5-minute test session is calculated and compared between treatment groups.
Tail Suspension Test (TST) Protocol
-
Apparatus: A horizontal bar is elevated approximately 50-60 cm from the floor.
-
Procedure:
-
Data Analysis: The total duration of immobility is quantified and compared across treatment groups.
Sucrose Preference Test (SPT) Protocol
-
Acclimation: For 48 hours, mice are habituated to drinking from two sipper tubes, both containing water.
-
Baseline: For the next 48 hours, mice are given a choice between a bottle of 1% sucrose solution and a bottle of water. The position of the bottles is switched every 24 hours to avoid place preference.
-
Test: Following a period of stress induction (e.g., chronic mild stress), the preference test is repeated. Test compounds or vehicle are administered during the stress period.
-
Measurement: The amount of sucrose solution and water consumed is measured by weighing the bottles.
-
Data Analysis: Sucrose preference is calculated as: (sucrose intake / (sucrose intake + water intake)) x 100%.[13][18]
In Vivo Microdialysis Protocol
-
Probe Implantation: A microdialysis guide cannula is stereotaxically implanted into the target brain region of an anesthetized rodent and secured to the skull.
-
Recovery: The animal is allowed to recover from surgery for a specified period.
-
Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after drug administration.
-
Analysis: The concentration of neurotransmitters in the dialysate is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.[3]
Conclusion
Both this compound and SSRIs demonstrate antidepressant-like properties in animal models, but their distinct mechanisms of action result in different behavioral and neurochemical profiles. 8-OH-DPAT, as a direct 5-HT1A agonist, offers a more targeted approach, which can lead to a more rapid onset of action but may also have a different side-effect profile compared to the broad-acting effects of SSRIs. The choice between these compounds for further investigation will depend on the specific therapeutic goals and the desired pharmacological profile. The data and protocols presented in this guide provide a foundational framework for researchers to design and interpret preclinical studies aimed at developing the next generation of antidepressant therapies.
References
- 1. Sucrose Preference Test to Measure Anhedonic Behaviour in Mice [agris.fao.org]
- 2. scispace.com [scispace.com]
- 3. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-HT1A receptors are differentially involved in the anxiolytic- and antidepressant-like effects of 8-OH-DPAT and fluoxetine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. R(+)-8-OH-DPAT, a 5-HT1A receptor agonist, inhibits amphetamine-induced serotonin and dopamine release in rat medial prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Antidepressant-like drug effects in juvenile and adolescent mice in the tail suspension test: Relationship with hippocampal serotonin and norepinephrine transporter expression and function [frontiersin.org]
- 8. 8-OH-DPAT-induced place preference and place aversion: effects of PCPA and dopamine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reliability of sucrose preference testing following short or no food and water deprivation—a Systematic Review and Meta-Analysis of rat models of chronic unpredictable stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sucrose preference test for measurement of stress-induced anhedonia in mice | Springer Nature Experiments [experiments.springernature.com]
- 11. 8-OH-DPAT influences extracellular levels of serotonin and dopamine in the medial preoptic area of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sucrose Preference Test to Measure Anhedonic Behaviour in Mice [bio-protocol.org]
- 13. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 14. researchgate.net [researchgate.net]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 16. The Tail Suspension Test [jove.com]
- 17. Sucrose preference test: A systematic review of protocols for the assessment of anhedonia in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacological Effects of R-8-OH-DPAT and S-8-OH-DPAT
This guide provides a detailed comparative analysis of the R-(+) and S-(-) enantiomers of 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), a prototypical 5-HT1A receptor agonist. Intended for researchers, scientists, and drug development professionals, this document synthesizes experimental data on the receptor binding affinities, functional activities, and downstream physiological effects of these two stereoisomers.
Data Presentation
The quantitative pharmacological data for R-8-OH-DPAT and S-8-OH-DPAT are summarized in the following tables for ease of comparison.
Table 1: 5-HT1A Receptor Binding Affinity
| Compound | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| R-(+)-8-OH-DPAT | [3H]8-OH-DPAT | Rat Hippocampus | 4.1 | [1] |
| S-(-)-8-OH-DPAT | [3H]8-OH-DPAT | Rat Hippocampus | 6.1 | [1] |
| R-(+)-8-OH-DPAT | [3H]8-OH-DPAT | Cloned human 5-HT1A receptors | 0.47 | [1] |
| S-(-)-8-OH-DPAT | [3H]8-OH-DPAT | Cloned human 5-HT1A receptors | 0.64 | [1] |
Table 2: Functional Activity at 5-HT1A Receptors
| Assay | Compound | Effect | Potency/Efficacy | Reference |
| Adenylyl Cyclase Inhibition | R-(+)-8-OH-DPAT | Full Agonist | Decreased cAMP production to the same extent as 5-HT | [1] |
| Adenylyl Cyclase Inhibition | S-(-)-8-OH-DPAT | Partial Agonist | Reduced cAMP levels to about 50% of the maximal reduction induced by 5-HT | [1] |
| G-protein Activation | R-(+)-8-OH-DPAT | Full Agonist | 90% maximal effect relative to 5-HT | [1] |
| G-protein Activation | S-(-)-8-OH-DPAT | Partial Agonist | 57% maximal effect relative to 5-HT | [1] |
| Suppression of Neuronal Firing (CA3 Pyramidal Neurons) | R-(+)-8-OH-DPAT | Agonist | ~2-fold greater potency than S-(-)-8-OH-DPAT | [1][2][3] |
| Suppression of Neuronal Firing (CA3 Pyramidal Neurons) | S-(-)-8-OH-DPAT | Partial Agonist | Both enantiomers antagonized the effect of 5-HT | [2][3] |
| Hypothermia Induction | R-(+)-8-OH-DPAT | Agonist | Greater and longer-lasting hypothermia compared to S-(-)-8-OH-DPAT | [2][3] |
| Hypothermia Induction | S-(-)-8-OH-DPAT | Partial Agonist | Dose-dependent hypothermia | [2][3] |
| 5-HT Synthesis Inhibition | R-(+)-8-OH-DPAT | Agonist | Greater potency in inhibiting 5-HT biosynthesis compared to S-isomer | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway activated by 8-OH-DPAT enantiomers and a typical experimental workflow for determining receptor binding affinity.
References
8-OH-DPAT at the 5-HT7 Receptor: A Comparative Analysis of Its Agonist Activity
The agonist activity of 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) at the 5-hydroxytryptamine-7 (5-HT7) receptor is nuanced, with evidence indicating that it can act as either a full or partial agonist depending on the species being studied. While the prototypical 5-HT1A receptor agonist, 8-OH-DPAT, also exhibits significant affinity for the 5-HT7 receptor, its intrinsic efficacy is not uniform across different biological systems. This guide provides a comprehensive comparison of 8-OH-DPAT's activity at the 5-HT7 receptor, supported by experimental data, to aid researchers in the selection and interpretation of studies utilizing this compound.
Quantitative Comparison of Agonist Potency
The functional activity of 8-OH-DPAT at the 5-HT7 receptor is typically assessed through its ability to stimulate the production of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in the 5-HT7 receptor signaling cascade. The potency of an agonist is quantified by its half-maximal effective concentration (EC50), with a lower EC50 value indicating higher potency.
The following table summarizes the EC50 values for 8-OH-DPAT in comparison to the well-established full 5-HT7 receptor agonist, 5-carboxamidotryptamine (B1209777) (5-CT), and the endogenous ligand, serotonin (B10506) (5-HT), across various species. This data is derived from adenylyl cyclase activation assays.
| Compound | Human | Rat | Mouse | Guinea Pig |
| 8-OH-DPAT (EC50, nM) | 1000 | 25 | 32 | 100 |
| 5-CT (EC50, nM) | 1.3 | 0.8 | 1.3 | 1.0 |
| 5-HT (EC50, nM) | 41.5 | 4.0 | 6.3 | 10 |
Data compiled from functional assays measuring cAMP accumulation.
As the data indicates, 5-CT consistently demonstrates the highest potency across all species. While 8-OH-DPAT is a potent agonist at the rat and mouse 5-HT7 receptors, it exhibits significantly lower potency at the human and guinea pig receptors. The determination of whether 8-OH-DPAT acts as a full or partial agonist is made by comparing its maximal response (Emax) to that of a full agonist like 5-CT. A review of the literature indicates that 8-OH-DPAT behaves as a full agonist in some species and a partial agonist in others.[1]
Signaling Pathway and Experimental Workflow
Activation of the 5-HT7 receptor by an agonist initiates a canonical Gs-protein coupled signaling cascade, leading to the production of cAMP.
A typical experimental workflow to determine the agonist activity of a compound at the 5-HT7 receptor involves a cell-based cAMP accumulation assay.
Experimental Protocols
cAMP Accumulation Assay
This functional assay is the gold standard for determining the agonist activity at the 5-HT7 receptor by measuring the production of the second messenger, cAMP.
Objective: To quantify the dose-dependent increase in intracellular cAMP levels in response to 8-OH-DPAT and compare its maximal effect to that of the full agonist 5-CT.
Materials:
-
HEK293 or CHO cells stably expressing the human or rat 5-HT7 receptor.
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX).
-
8-OH-DPAT hydrobromide.
-
5-Carboxamidotryptamine maleate (B1232345) (5-CT).
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
-
White, opaque 96-well or 384-well microplates.
-
Plate reader compatible with the chosen assay technology.
Procedure:
-
Cell Culture: Culture the 5-HT7 receptor-expressing cells in appropriate flasks until they reach 80-90% confluency.
-
Cell Seeding: Harvest the cells and seed them into the microplates at a predetermined density. Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of 8-OH-DPAT and 5-CT in the assay buffer. A typical concentration range would span from 1 pM to 10 µM.
-
Agonist Stimulation: On the day of the assay, remove the culture medium from the cells and add the prepared agonist solutions. Include a vehicle control (assay buffer only) and a positive control (a high concentration of 5-CT).
-
Incubation: Incubate the plate at 37°C for 30 minutes to allow for agonist-stimulated cAMP accumulation.
-
Cell Lysis and Detection: Following incubation, lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the specific cAMP assay kit being used.
-
Data Analysis:
-
Generate dose-response curves by plotting the cAMP concentration against the logarithm of the agonist concentration.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the EC50 and Emax values for each compound.
-
Compare the Emax of 8-OH-DPAT to the Emax of 5-CT. If the Emax of 8-OH-DPAT is similar to that of 5-CT, it is considered a full agonist. If its Emax is significantly lower, it is classified as a partial agonist.
-
Conclusion
The classification of 8-OH-DPAT as a full or partial agonist at the 5-HT7 receptor is context-dependent, with species-specific differences being a critical factor. While it demonstrates full agonism in some preclinical models, its potency is considerably lower at the human receptor. For researchers investigating the role of the 5-HT7 receptor, particularly in human-relevant systems, it is imperative to consider this distinction. The use of a recognized full agonist, such as 5-CT, as a positive control in functional assays is essential for accurately characterizing the intrinsic activity of 8-OH-DPAT and other investigational compounds.
References
Cross-Laboratory Validation of 8-OH-DPAT's Effects on Locomotion: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthetic agonist 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) is a widely utilized research tool for investigating the role of serotonin, particularly the 5-HT1A receptor, in various physiological and behavioral processes. However, its effects on locomotor activity have been a subject of considerable debate, with conflicting reports of increased, decreased, or biphasic responses across different laboratories. This guide provides a comprehensive comparison of experimental data and protocols to elucidate the factors contributing to this variability and to offer a clearer understanding of 8-OH-DPAT's locomotor effects.
Quantitative Data Summary
The locomotor effects of 8-OH-DPAT are dose-dependent and influenced by the species and habituation state of the animal. The following table summarizes key findings from various studies.
| Species | Dose Range (mg/kg) | Route of Administration | Habituation Status | Observed Effect on Locomotion | Citations |
| Rat | 0.0125 - 1.6 | Subcutaneous (SC) | Not specified | Dose-dependent suppression of spontaneous locomotor activity.[1] | [1] |
| Rat | 0.1 - 3 | Not specified | Unhabituated | Dose-dependent increase in ambulation and exploratory head-shoulder motility; dose-dependent decrease in rearing.[2] | [2] |
| Rat | 0.03125 - 0.125 | Not specified | Not specified | Chronic administration of 0.0625 and 0.125 mg/kg doses led to elevated locomotor activity.[3] | [3] |
| Mouse and Rat | ≥ 0.1 | Not specified | Unhabituated | Initial blockade of activity followed by marked hyperactivity.[4] | [4] |
| Mouse and Rat | Not specified | Not specified | Habituated | Biphasic effect on locomotor activity in mice; biphasic increase in rats.[4] | [4] |
| Mouse | 1, 2, and 4 | Intraperitoneal (IP) | Unhabituated | Decrease in spontaneous alternation and locomotor activity.[5] | [5] |
| Mouse | 1, 2, and 4 | Intraperitoneal (IP) | Habituated with food deprivation | No effect on locomotor activity, but an increase in repeated choices of goal arms.[5] | [5] |
| Golden Hamster | 2.5 and 5 | Intraperitoneal (IP) | Not applicable | Significant phase-advances or phase-delays of locomotor activity depending on the time of injection.[6] | [6] |
Experimental Protocols
The open field test is the most common paradigm for assessing locomotor activity. While the fundamental principles are consistent, specific parameters can vary between laboratories.
A. General Open Field Test Protocol
This protocol outlines a standard procedure for evaluating the effects of a substance on locomotor activity in rodents.
-
Acclimation: Animals are brought into the testing room at least 30-60 minutes before the experiment to acclimate to the environmental conditions (e.g., lighting, ambient noise).[7]
-
Apparatus: A square or circular arena with high walls to prevent escape is used. Common dimensions for mice are around 40 x 40 cm to 50 x 50 cm.[8][9] The arena is typically made of a non-porous material for easy cleaning.
-
Habituation (if applicable): In some study designs, animals are habituated to the testing chamber for a set period on the day(s) prior to the drug administration to reduce novelty-induced exploratory behavior.
-
Drug Administration: 8-OH-DPAT or vehicle is administered via the chosen route (e.g., subcutaneous, intraperitoneal).
-
Testing: Immediately after injection, the animal is placed in the center of the open field arena.[8]
-
Data Collection: Locomotor activity is recorded for a predetermined duration, typically ranging from 15 to 60 minutes.[7] This is usually done using an automated video-tracking system that records parameters such as:
-
Cleaning: The arena is thoroughly cleaned between each animal to remove any olfactory cues.[7][8]
B. Key Experimental Considerations
-
Habituation: As the data table indicates, whether or not an animal is habituated to the testing environment can significantly alter the observed effects of 8-OH-DPAT. Unhabituated animals often exhibit an initial suppression of their high baseline activity, followed by hyperactivity as the drug's effects manifest. In contrast, habituated animals with lower baseline activity may show a more direct hyperactive response.[4]
-
Dose: The dose of 8-OH-DPAT is a critical determinant of its effect. Low doses may produce anxiolytic-like effects with minimal impact on locomotion, while higher doses are more likely to induce the characteristic biphasic or hyperactive responses.
-
Species and Strain: Rats and mice can exhibit different sensitivities and behavioral responses to 8-OH-DPAT. Even different strains within the same species can show variability.
-
Time Course: The effects of 8-OH-DPAT on locomotion are not static and change over time post-injection. A biphasic response, with an initial hypoactivity followed by hyperactivity, is frequently reported.[4]
Visualizations
Signaling Pathway of 8-OH-DPAT
References
- 1. Effects of 8-OH-DPAT on motor activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 5-HT1A receptor agonist 8-OH-DPAT modulates motor/exploratory activity, recognition memory and dopamine transporter binding in the dorsal and ventral striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. anilocus.com [anilocus.com]
- 4. researchgate.net [researchgate.net]
- 5. Specifics of Experimental Modeling 8-OH-DPAT-Induced Perseverative Behavior in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase-shifting effect of 8-OH-DPAT, a 5-HT1A/5-HT7 receptor agonist, on locomotor activity in golden hamster in constant darkness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. bio-protocol.org [bio-protocol.org]
- 9. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo and In Vitro Potency of 8-OH-DPAT Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo and in vitro potency of 8-Hydroxy-2-(di-n-propylamino)tetralin hydrobromide (8-OH-DPAT), a foundational tool in serotonergic research. The following sections present quantitative data, detailed experimental protocols, and visualizations of its mechanism of action to aid in experimental design and data interpretation.
Quantitative Potency Comparison
8-OH-DPAT is a potent and selective serotonin (B10506) 5-HT1A receptor agonist, though it also exhibits affinity for the 5-HT7 receptor.[1][2] Its potency can vary significantly between controlled in vitro environments and complex in vivo systems. The following tables summarize key quantitative data from various studies.
In Vitro Potency: Receptor Binding and Functional Assays
| Parameter | Receptor Subtype | Value | Species/System | Reference |
| pIC50 | 5-HT1A | 8.19 | Not Specified | [2][3] |
| Ki | 5-HT1A | 1.6 nM | Bovine Hippocampus | [4][5] |
| EC50 | 5-HT1A | 12 nM | Rat Hippocampal Membranes | [6] |
| Ki | 5-HT7 | 466 nM | Human (HEK 293 cells) | [2][3] |
| pKi | 5-HT7 | 6.6 | Human (HEK 293 cells) | [7] |
| EC50 | 5-HT4-like | 6.4 ± 3.4 nM | Bovine Pulmonary Artery Smooth Muscle Cells | [8] |
| pIC50 | 5-HT1B | 5.42 | Not Specified | [2][3] |
In Vivo Potency: Behavioral and Physiological Effects in Rodents
| Effect | Administration Route | ED50 | Species | Reference |
| Temperature Reduction | Intravenous (i.v.) | 50 µg/kg | Rat | [9] |
| Intracerebroventricular (i.c.v.) | 5.1 µg/kg | Rat | [9] | |
| Lower Lip Retraction | Intravenous (i.v.) | 86 µg/kg | Rat | [9] |
| Intracerebroventricular (i.c.v.) | 29 µg/kg | Rat | [9] | |
| Tail Flicks | Intravenous (i.v.) | 246 µg/kg | Rat | [9] |
| Intracerebroventricular (i.c.v.) | 526 µg/kg (extrapolated) | Rat | [9] | |
| Serotonin Syndrome | Intraperitoneal (i.p.) | 1, 2, and 4 mg/kg (doses used) | Mouse | [10] |
| Intravenous (i.v.) | > 1 mg/kg (effective dose) | Mouse | [11] | |
| Contextual Fear Impairment | Not Specified | 0.5 mg/kg | Mouse | [6] |
| Normalization of Hypolocomotion | Subcutaneous (s.c.) | 1 mg/kg | Orexin knockout mice | [3] |
Experimental Protocols
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of 8-OH-DPAT for specific receptor subtypes.
Methodology:
-
Tissue Preparation: A brain region rich in the target receptor (e.g., hippocampus for 5-HT1A receptors) is homogenized in a suitable buffer.[4]
-
Incubation: The homogenate is incubated with a specific radioligand (e.g., [3H]8-OH-DPAT) and varying concentrations of unlabeled 8-OH-DPAT.[12]
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The dissociation constant (KD) and the total number of binding sites (Bmax) are estimated from saturation experiments. Competition curves are analyzed to determine the inhibitory constant (Ki) of 8-OH-DPAT.[12]
In Vivo Behavioral Assessment: Serotonin Syndrome in Rodents
Objective: To assess the functional agonism of 8-OH-DPAT at 5-HT1A receptors by observing a characteristic set of behaviors.
Methodology:
-
Animal Subjects: Male or female rats or mice are used.[11][13] Note that gender differences in the onset and duration of effects have been observed, with females sometimes showing a more rapid response and earlier recovery.[13]
-
Drug Administration: 8-OH-DPAT hydrobromide is dissolved in a suitable vehicle (e.g., saline) and administered via various routes, such as intraperitoneal (i.p.), subcutaneous (s.c.), intravenous (i.v.), or intracerebroventricular (i.c.v.).[9][10][11]
-
Behavioral Observation: Following administration, animals are observed for a defined period (e.g., 2 hours) for characteristic behaviors of the serotonin syndrome.[13] These include:
-
Scoring: The presence and severity of these behaviors are scored at regular intervals.
-
Data Analysis: The dose-response relationship for the induction of the serotonin syndrome is determined.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of 8-OH-DPAT and a typical experimental workflow for its in vivo evaluation.
Caption: 8-OH-DPAT activates the 5-HT1A receptor, leading to the inhibition of adenylate cyclase.
References
- 1. 8-OH-DPAT - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. 8-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. benchchem.com [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. rndsystems.com [rndsystems.com]
- 8. 8-hydroxy-2-(di-n-propylamino)tetralin-responsive 5-hydroxytryptamine4-like receptor expressed in bovine pulmonary artery smooth muscle cells [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of relative potencies of i.v. and i.c.v. administered 8-OH-DPAT gives evidence of different sites of action for hypothermia, lower lip retraction and tail flicks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Specifics of Experimental Modeling 8-OH-DPAT-Induced Perseverative Behavior in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The behavioural effects of 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An ethopharmacological analysis of the behavioral effects of 8-OH-DPAT - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Nature of 8-OH-DPAT in Nociception: A Comparative Guide to Replicating Published Findings
For researchers, scientists, and drug development professionals, understanding the nuanced effects of the serotonin (B10506) 5-HT1A receptor agonist, 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), in pain research is critical for the development of novel analgesic therapies. This guide provides a comprehensive comparison of published findings on the replication of 8-OH-DPAT's effects in various nociception studies, presenting quantitative data, detailed experimental protocols, and key signaling pathway information to aid in the design and interpretation of future research.
8-OH-DPAT, a prototypical 5-HT1A receptor agonist, has been widely investigated for its role in modulating pain.[1] However, its effects are not always straightforward, with studies reporting both analgesic (pain-relieving) and, under certain conditions, hyperalgesic (pain-sensitizing) outcomes. These discrepancies often arise from variations in experimental models, dosages, and routes of administration. This guide aims to clarify these complexities by presenting a structured overview of key findings.
Comparative Efficacy of 8-OH-DPAT Across Nociceptive Models
The analgesic properties of 8-OH-DPAT have been demonstrated across a range of animal models of pain. The following tables summarize the quantitative data from several key studies, highlighting the diverse experimental conditions under which 8-OH-DPAT has been tested.
| Pain Model | Species | 8-OH-DPAT Dose & Route | Key Findings | Reference |
| Formalin Test (Tonic Pain) | Rat | 0.01-2.5 mg/kg, s.c. | Dose-dependently reduced paw licking and elevation. | [2] |
| Imiquimod-Induced Psoriasis (Chronic Pain) | Mouse | 1 mg/kg, s.c. | Alleviated pain-related behaviors (allodynia and hyperalgesia). | [3] |
| Hot-Plate Test (Thermal Nociception) | Mouse | 0.63-1.0 mg/kg, s.c. | Dose-dependently increased hindpaw lick latency. | [4] |
| Diabetic Neuropathic Pain | Mouse | 0.5 mg/kg, i.p. (daily for 14 days) | Attenuated thermal (heat and cold) and mechanical hypersensitivity. | [5] |
| Non-Opioid Defeat Analgesia | Mouse | 0.1 mg/kg, s.c. or 1.0 mg/kg, i.p. | Inhibited the analgesic response to defeat. | [6] |
Dose-Dependent and Route-Specific Effects
A critical factor influencing the observed effects of 8-OH-DPAT is the dosage and the route of administration. Lower systemic doses have been reported to induce hyperalgesia in the formalin test, while higher doses produce hypoalgesia.[4] Similarly, the route of administration can determine the site of action and, consequently, the behavioral outcome. For instance, intrathecal (ITH) injections have been shown to elevate hindpaw lick latencies in the hot-plate test without affecting jump latencies, suggesting a spinal mechanism of action.[4] In contrast, intracerebroventricular (ICV) injections produced similar effects to systemic administration in the conventional hot-plate test.[4]
Experimental Protocols: A Guide to Replication
To facilitate the replication of these findings, detailed methodologies for key experiments are provided below.
Formalin Test
The formalin test is a widely used model of tonic chemical pain.
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Procedure: A solution of 2.5% formalin is injected into the plantar surface of the right hind paw.
-
Drug Administration: 8-OH-DPAT is administered subcutaneously at doses ranging from 0.01 to 2.5 mg/kg.
-
Behavioral Assessment: Nociceptive behaviors, such as paw licking and paw elevation, are observed and quantified over a set period, typically in two phases: an early, acute phase (0-5 minutes post-injection) and a late, inflammatory phase (15-60 minutes post-injection).
-
Controls: A vehicle control group receives a saline injection instead of 8-OH-DPAT. To confirm the role of the 5-HT1A receptor, a separate group can be pre-treated with a selective 5-HT1A antagonist, such as WAY 100635, prior to 8-OH-DPAT administration.[2]
Hot-Plate Test
The hot-plate test assesses the response to thermal stimuli.
-
Animal Model: Mice are commonly used.
-
Apparatus: A commercially available hot-plate apparatus is maintained at a constant temperature (e.g., 55°C).
-
Procedure: The mouse is placed on the hot plate, and the latency to exhibit a nociceptive response (e.g., hindpaw lick or jump) is recorded. A cut-off time is established to prevent tissue damage.
-
Drug Administration: 8-OH-DPAT is administered via subcutaneous, intracerebroventricular, or intrathecal routes at varying doses.
-
Data Analysis: The latency to respond is compared between the 8-OH-DPAT-treated group and a vehicle control group.
Signaling Pathways and Experimental Workflow
The analgesic effects of 8-OH-DPAT are primarily mediated through its agonistic activity at the 5-HT1A receptor, a G-protein coupled receptor. Activation of this receptor leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This, in turn, can modulate the activity of various downstream signaling pathways involved in nociceptive processing.
Caption: Signaling pathway of 8-OH-DPAT at the 5-HT1A receptor.
The following diagram illustrates a typical experimental workflow for investigating the effects of 8-OH-DPAT in a preclinical nociception study.
Caption: Experimental workflow for 8-OH-DPAT nociception studies.
References
- 1. 8-OH-DPAT - Wikipedia [en.wikipedia.org]
- 2. In the formalin model of tonic nociceptive pain, 8-OH-DPAT produces 5-HT1A receptor-mediated, behaviorally specific analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The 5-HT1A receptor agonist, 8-OH-DPAT, attenuates long-lasting pain in imiquimod-induced psoriasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the putative 5-HT1A receptor agonist 8-OH-2-(di-n-propylamino)tetralin on nociceptive sensitivity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 5HT1A agonist, 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), inhibits non-opioid analgesia in defeated mice: influence of route of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 8-OH-DPAT and Endogenous Serotonin Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding and functional characteristics of the synthetic compound 8-hydroxy-2-(dipropylamino)tetralin (8-OH-DPAT) and the endogenous neurotransmitter serotonin (B10506) (5-hydroxytryptamine, 5-HT). This analysis is supported by experimental data from peer-reviewed literature to assist in research and drug development endeavors targeting the serotonergic system.
Introduction
Serotonin is a crucial monoamine neurotransmitter that modulates a wide array of physiological processes, including mood, cognition, and sleep, by acting on a diverse family of at least 14 receptor subtypes.[1] 8-OH-DPAT is a classic pharmacological tool and a prototypical agonist primarily targeting the serotonin 1A (5-HT1A) receptor subtype.[2] Understanding the comparative pharmacology of a synthetic ligand like 8-OH-DPAT and the native ligand, serotonin, is fundamental for elucidating the function of the serotonergic system and for the rational design of novel therapeutics.
Binding Affinity Profile
The binding affinity of a ligand for its receptor is a critical determinant of its potency. This is typically quantified by the inhibition constant (Ki) or the dissociation constant (Kd), with lower values indicating higher affinity.
As the endogenous ligand, serotonin exhibits broad affinity for all serotonin receptor subtypes. In contrast, 8-OH-DPAT demonstrates marked selectivity for the 5-HT1A receptor, although it also displays appreciable affinity for the 5-HT7 receptor.[3] It is important to note that 8-OH-DPAT is a racemic mixture, with the (R)-(+)-enantiomer generally considered the more active component, acting as a full and potent 5-HT1A agonist, while the (S)-(-)-enantiomer behaves as a partial agonist.[2][4]
Table 1: Comparative Binding Affinities (Ki in nM) of 8-OH-DPAT and Serotonin at Human Serotonin Receptor Subtypes
| Receptor Subtype | 8-OH-DPAT (Ki, nM) | Serotonin (5-HT) (Ki, nM) | Reference |
| 5-HT1A | 1.02 - 4.2 | 6.3 | [5][6][7] |
| 5-HT1B | >1000 (pIC50 < 5) | - | [8] |
| 5-HT7 | 466 | 0.6 - 1.5 | [8][9] |
Note: Data is compiled from various sources and experimental conditions may vary. The pIC50 value for 8-OH-DPAT at 5-HT1B receptors indicates very low affinity.
Functional Activity and Intrinsic Efficacy
Beyond binding, the functional activity of a ligand describes its ability to elicit a biological response upon binding to the receptor. This is often characterized by the half-maximal effective concentration (EC50) and the maximal response (Emax) or intrinsic activity. An agonist activates the receptor, while an antagonist blocks its activation.
Both serotonin and 8-OH-DPAT are agonists at the 5-HT1A receptor. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.[10] Activation of this receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[11]
Functionally, serotonin is a full agonist at the 5-HT1A receptor. The R-(+)-enantiomer of 8-OH-DPAT is also considered a full agonist at the 5-HT1A receptor, capable of producing a maximal response comparable to that of serotonin.[2] However, some studies have characterized both enantiomers of 8-OH-DPAT as partial agonists, as they can antagonize the effects of serotonin under certain conditions.[12]
Table 2: Comparative Functional Potencies (EC50 in nM) and Intrinsic Activity of 8-OH-DPAT and Serotonin at the 5-HT1A Receptor
| Ligand | Assay Type | Parameter | Value | Intrinsic Activity (relative to 5-HT) | Reference |
| 8-OH-DPAT | [35S]GTPγS Binding | EC50 | 45 | Partial to Full Agonist | [5] |
| Serotonin (5-HT) | [35S]GTPγS Binding | - | - | Full Agonist | [13] |
| 8-OH-DPAT | cAMP Inhibition | - | - | Full Agonist | [11] |
| Serotonin (5-HT) | cAMP Inhibition | - | - | Full Agonist | [11] |
Note: The intrinsic activity of 8-OH-DPAT can vary depending on the specific enantiomer used and the experimental system.
Signaling Pathways
The binding of both serotonin and 8-OH-DPAT to the 5-HT1A receptor initiates a cascade of intracellular signaling events. The canonical pathway involves the activation of Gi/o proteins, leading to downstream effects.
Caption: 5-HT1A receptor signaling pathway activated by serotonin or 8-OH-DPAT.
Experimental Protocols
The quantitative data presented in this guide are derived from standard pharmacological assays. Below are detailed methodologies for these key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol for [3H]8-OH-DPAT Radioligand Binding Assay:
-
Membrane Preparation:
-
Homogenize tissues (e.g., rat hippocampus) or cells expressing the 5-HT1A receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[5]
-
Centrifuge the homogenate at low speed to remove nuclei and debris.[5]
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.[14]
-
Wash the membrane pellet by resuspension and recentrifugation.[14]
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation (50-200 µg protein), a fixed concentration of [3H]8-OH-DPAT (e.g., 1 nM), and varying concentrations of the unlabeled competitor (serotonin or unlabeled 8-OH-DPAT).[5][9]
-
Define non-specific binding in separate wells containing a high concentration of a non-labeled 5-HT1A ligand (e.g., 10 µM serotonin).[5]
-
Incubate the plate at room temperature or 37°C for 60-120 minutes to allow binding to reach equilibrium.[5]
-
-
Separation and Counting:
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) that have been pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.[14][15]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[14]
-
Place the dried filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.[14]
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins upon receptor stimulation by an agonist.
Detailed Protocol:
-
Membrane Preparation: Prepare membranes from tissues or cells expressing the 5-HT1A receptor as described for the radioligand binding assay.[16]
-
Assay Protocol:
-
In a 96-well plate, add assay buffer (e.g., 50 mM Tris-HCl, 1 mM EGTA, 3 mM MgCl₂, 100 mM NaCl, pH 7.4), GDP (e.g., 10 µM), [35S]GTPγS (e.g., 0.1 nM), and the membrane preparation.[5][16]
-
Add serial dilutions of the agonist (8-OH-DPAT or serotonin).[16]
-
For determining non-specific binding, add a high concentration of unlabeled GTPγS.[16]
-
Incubate the plate at 30°C for 60-90 minutes.[16]
-
-
Separation and Counting:
-
Data Analysis:
-
Subtract non-specific binding from all other readings.
-
Plot the specific [35S]GTPγS binding against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.[16]
-
cAMP Accumulation Assay
This assay measures the functional consequence of 5-HT1A receptor activation, which is the inhibition of adenylyl cyclase and the subsequent decrease in cAMP levels.
Detailed Protocol:
-
Cell Culture and Plating:
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Add serial dilutions of the agonist (8-OH-DPAT or serotonin) to the wells.[19]
-
Stimulate adenylyl cyclase with a submaximal concentration of forskolin (B1673556) (e.g., the EC80) to induce a measurable level of cAMP.[19]
-
Incubate at room temperature for a specified time (e.g., 30 minutes).[19]
-
-
cAMP Detection:
-
Data Analysis:
-
Express the data as a percentage of the forskolin-stimulated response.
-
Plot the percentage of inhibition of cAMP production against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Conclusion
Both 8-OH-DPAT and endogenous serotonin are potent agonists at the 5-HT1A receptor. However, they exhibit distinct pharmacological profiles. Serotonin is the non-selective, endogenous ligand for all serotonin receptors, while 8-OH-DPAT displays a high degree of selectivity for the 5-HT1A and, to a lesser extent, the 5-HT7 receptor. Functionally, the R-(+)-enantiomer of 8-OH-DPAT largely mimics the full agonism of serotonin at the 5-HT1A receptor. A thorough understanding of these similarities and differences, supported by the quantitative data and experimental protocols provided, is essential for researchers investigating the serotonergic system and for the development of targeted therapeutics with improved efficacy and side-effect profiles.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. repository.lsu.edu [repository.lsu.edu]
- 3. 8-OH-DPAT - Wikipedia [en.wikipedia.org]
- 4. Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: biochemical and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 8-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. acnp.org [acnp.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. Inhibition of cAMP accumulation via recombinant human serotonin 5-HT1A receptors: considerations on receptor effector coupling across systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Partial agonistic activity of R- and S-enantiomers of 8-OH-DPAT at 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 5-HT(1A) receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. benchchem.com [benchchem.com]
- 17. resources.revvity.com [resources.revvity.com]
- 18. resources.revvity.com [resources.revvity.com]
- 19. benchchem.com [benchchem.com]
Validating 8-OH-DPAT Specificity: A Comparative Guide Using 5-HT1A Knockout Mice
For researchers, scientists, and drug development professionals, understanding the precise molecular targets of a compound is paramount. This guide provides a comparative analysis of the serotonin (B10506) 1A (5-HT1A) receptor agonist, 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), leveraging experimental data from studies on 5-HT1A knockout (KO) mice versus their wild-type (WT) counterparts. The use of knockout animals provides an invaluable tool for dissecting the on-target versus off-target effects of a drug, thereby validating its specificity.
The central hypothesis is that if 8-OH-DPAT's effects are primarily mediated by the 5-HT1A receptor, then its administration in 5-HT1A KO mice should result in a significant attenuation or complete absence of the physiological and behavioral changes observed in WT mice.
Data Presentation: Quantitative Comparison of 8-OH-DPAT Effects
The following tables summarize the key physiological and behavioral responses to 8-OH-DPAT administration in wild-type versus 5-HT1A knockout mice.
Table 1: Neurochemical Effects of 8-OH-DPAT
| Parameter | 8-OH-DPAT Dose | Genotype | Observed Effect | Conclusion on Specificity |
| Inhibition of Serotonin (5-HT) Release (in mesencephalic brain slices) | Not specified | Wild-Type | Inhibition of electrically evoked 5-HT release.[1] | High |
| 5-HT1A KO | No effect on 5-HT release.[1] |
Table 2: Physiological Effects of 8-OH-DPAT
| Parameter | 8-OH-DPAT Dose (mg/kg, i.p.) | Genotype | Observed Effect | Conclusion on Specificity |
| Hypothermia | 0.3 - 0.6 | 5-HT7 WT | Decrease in body temperature.[2] | Moderate (Suggests 5-HT7 involvement at lower doses) |
| 5-HT7 KO | No change in body temperature.[2] | |||
| 1.0 | 5-HT7 WT & KO | Hypothermia induced in both genotypes.[2] | Moderate (Suggests 5-HT1A involvement at higher doses) | |
| All doses | Wild-Type | Effect of 8-OH-DPAT inhibited by 5-HT1A antagonist WAY-100135.[2] | High (Pharmacological blockade confirms 5-HT1A role) |
Table 3: Behavioral Effects of 8-OH-DPAT
| Parameter | 8-OH-DPAT Dose (mg/kg) | Genotype | Observed Effect | Conclusion on Specificity |
| Locomotor Activity (Open Field Test) | 0.1 and 1.0 | Wild-Type | No significant effect on locomotion or time in the center.[1] | High (for this specific behavior) |
| 5-HT1A KO | No significant effect on locomotion or time in the center.[1] | |||
| Serotonin Syndrome-like Behaviors (e.g., head weaving, hindlimb abduction) | >1.0 (i.v.) | Wild-Type | Induction of a distinct 5-HT syndrome.[3] | High (Inferred) |
| 5-HT1A KO | Direct comparative data not available in the reviewed literature. | |||
| Forced Swim Test (Immobility Time) | 5.0 | Wild-Type (LAL mice) | Significant decrease in immobility.[4] | High (Inferred) |
| Wild-Type (SAL mice) | No effect on immobility.[4] | |||
| 5-HT1A KO | Direct comparative data not available in the reviewed literature. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summarized protocols for the key experiments cited in this guide.
Animal Models
5-HT1A knockout mice and their wild-type littermates are used in these studies. The absence of the 5-HT1A receptor in KO mice is typically confirmed through techniques like autoradiography, which shows no specific binding of 5-HT1A receptor radioligands in the brains of these animals.[1]
Drug Administration
8-OH-DPAT is typically dissolved in a saline solution and administered via intraperitoneal (i.p.), intravenous (i.v.), or subcutaneous (s.c.) injection. The dosage can range from 0.1 mg/kg to higher doses of 5 mg/kg or more, depending on the specific behavioral or physiological parameter being investigated.
Neurochemical Analysis: Brain Slice Superfusion
To assess the direct effect of 8-OH-DPAT on serotonin release, mesencephalic brain slices from both WT and 5-HT1A KO mice are used. These slices are preloaded with radiolabeled serotonin ([3H]5-HT) and then electrically stimulated to evoke its release. The effect of 8-OH-DPAT on this release is then measured.[1]
Physiological Measurement: Hypothermia
Core body temperature is measured using a rectal probe at baseline and at various time points after the administration of 8-OH-DPAT or a vehicle control. The change in temperature from baseline is then calculated to determine the hypothermic effect of the drug.
Behavioral Analysis
-
Open Field Test: This test assesses locomotor activity and anxiety-like behavior. Mice are placed in a novel, open arena, and their movements are tracked for a set period. Key parameters measured include the total distance traveled and the time spent in the center of the arena versus the periphery.[1]
-
Serotonin Syndrome Assessment: This involves a systematic observation and scoring of specific behaviors characteristic of high serotonergic activity. These behaviors can include head weaving, hindlimb abduction, forepaw treading, and tremor.[3]
-
Forced Swim Test: This test is used to assess depressive-like behavior. Mice are placed in a cylinder of water from which they cannot escape. The duration of immobility (floating) is measured over a set period. A decrease in immobility time is often interpreted as an antidepressant-like effect.[4]
Mandatory Visualizations
Experimental Workflow for Validating 8-OH-DPAT Specificity
Caption: Experimental workflow for validating 8-OH-DPAT specificity.
Logic of Using 5-HT1A Knockout Mice for Specificity Validation
Caption: Logic of validating 8-OH-DPAT specificity with knockout mice.
Conclusion
The use of 5-HT1A knockout mice provides compelling evidence for the specificity of 8-OH-DPAT. Neurochemical studies demonstrate a complete reliance on the 5-HT1A receptor for 8-OH-DPAT's ability to inhibit serotonin release.[1] While the hypothermic effects of 8-OH-DPAT appear to be more complex, with a potential role for the 5-HT7 receptor at lower doses, the involvement of the 5-HT1A receptor, particularly at higher doses, is strongly supported by pharmacological blockade experiments.[2] Behavioral studies on locomotor activity in 5-HT1A knockout mice further solidify the compound's on-target action for this measure.[1]
References
- 1. Serotonin receptor 1A knockout: An animal model of anxiety-related disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-OH-DPAT acts on both 5-HT1A and 5-HT7 receptors to induce hypothermia in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The behavioural effects of 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jneurology.com [jneurology.com]
A Comparative Analysis of 8-OH-DPAT's Effects in Rats Versus Mice for Preclinical Research
An objective guide for researchers, scientists, and drug development professionals on the species-dependent effects of the 5-HT1A receptor agonist, 8-OH-DPAT.
This guide provides a comparative overview of the physiological and behavioral effects of 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) in rats and mice, two commonly used animal models in neuropharmacological research. Understanding the species-specific responses to this potent 5-HT1A receptor agonist is critical for the accurate interpretation of experimental data and its translation to human drug development. This document summarizes key quantitative data, outlines detailed experimental methodologies, and visualizes relevant biological pathways and workflows.
Core Physiological and Behavioral Responses
Hypothermia
A significant and well-documented effect of 8-OH-DPAT administration is a dose-dependent induction of hypothermia in both rats and mice.[1][2] However, the underlying mechanisms mediating this response exhibit a notable species difference. In rats, 8-OH-DPAT-induced hypothermia is primarily attributed to the stimulation of postsynaptic 5-HT1A receptors.[3] Conversely, in mice, this effect is predominantly mediated by presynaptic 5-HT1A autoreceptors.[3] This fundamental difference is underscored by studies where depletion of central 5-hydroxytryptaminergic neurons abolishes the hypothermic response in mice but not significantly in rats.[3] Furthermore, both 5-HT1A and 5-HT7 receptors appear to be involved in the complex regulation of body temperature in both species.[4] At lower doses, the 5-HT7 receptor seems to play a more significant role in mice.[4]
| Species | Primary Receptor Site for Hypothermia | Effect of 5-HT Depletion | Key Antagonist Effects |
| Rat | Postsynaptic 5-HT1A Receptors[3] | Minimal attenuation of hypothermia[3] | WAY-100135 (5-HT1A antagonist) inhibits the effect.[4] SB-269970 (5-HT7 antagonist) causes partial inhibition.[4] |
| Mouse | Presynaptic 5-HT1A Autoreceptors[3] | Abolishes or markedly attenuates hypothermia[3] | WAY-100135 (5-HT1A antagonist) inhibits the effect.[4] SB-269970 (5-HT7 antagonist) fully inhibits hypothermia at lower 8-OH-DPAT doses.[4] |
Locomotor Activity
The effects of 8-OH-DPAT on locomotor activity also present species-specific and dose-dependent variations. In rats, administration of 8-OH-DPAT generally leads to a dose-dependent suppression of spontaneous locomotor activity, particularly vertical activity or "rearing".[5] However, some studies in rats have shown that 8-OH-DPAT can dose-dependently increase ambulation and exploratory head-shoulder motility while decreasing rearing.[6] Repeated administration in rats can lead to a sensitization of this locomotor-stimulating effect.[7] In mice, 8-OH-DPAT has been shown to induce components of the "5-HT syndrome," which includes behaviors like head weaving, forepaw treading, and hindlimb abduction, particularly at higher doses.[8]
| Species | Primary Effect on Locomotor Activity | Dose-Dependent Effects | Notes |
| Rat | Suppression of spontaneous locomotor activity, especially rearing.[5] | Higher doses can increase ambulation while decreasing rearing.[6] | Repeated administration can lead to sensitization and hyperactivity.[7] |
| Mouse | Induction of 5-HT behavioral syndrome (head weaving, forepaw treading).[8] | Effects are more pronounced at doses greater than 1 mg/kg.[8] | Can induce perseverative behavior in a Y-maze task under specific conditions.[9] |
Neurochemical Effects
In rats, systemic administration of 8-OH-DPAT has been shown to decrease extracellular serotonin (B10506) (5-HT) levels in various brain regions, including the medial preoptic area, hippocampus, and cortex.[10][11] This is consistent with its agonist activity at presynaptic 5-HT1A autoreceptors, which inhibit 5-HT synthesis and release. The effect on dopamine (B1211576) (DA) is more complex; while systemic injections can influence DA transmission, direct administration into the medial preoptic area has been found to increase extracellular DA levels.[6][10] Detailed neurochemical studies in mice following 8-OH-DPAT administration are less extensively documented in the provided search results.
Experimental Protocols
The following is a generalized methodology for a comparative study of 8-OH-DPAT's effects in rats and mice, based on common practices cited in the literature.
1. Animals:
-
Adult male Wistar or Sprague-Dawley rats and Swiss-Webster or C57BL/6 mice are commonly used.
-
Animals should be housed in a temperature- and light-controlled environment with ad libitum access to food and water.
-
Acclimatize animals to the housing facility for at least one week before experimentation.
2. Drug Preparation and Administration:
-
Dissolve 8-OH-DPAT hydrobromide in sterile 0.9% saline.
-
Administer the drug via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
-
Doses can range from 0.05 mg/kg to 3.0 mg/kg or higher, depending on the specific effect being measured.
-
A vehicle control group (saline injection) should always be included.
3. Measurement of Hypothermia:
-
Measure baseline rectal temperature using a digital thermometer with a lubricated probe inserted to a consistent depth.
-
Administer 8-OH-DPAT or vehicle.
-
Record rectal temperature at regular intervals (e.g., every 15 or 30 minutes) for a period of at least 90-120 minutes post-injection.
4. Assessment of Locomotor Activity:
-
Use automated open-field arenas equipped with infrared beams to track horizontal and vertical movements.
-
Place the animal in the center of the arena immediately after drug or vehicle administration.
-
Record locomotor activity for a set duration (e.g., 30-60 minutes).
-
For mice, a scoring system can be used to quantify the intensity of the 5-HT behavioral syndrome.
5. Data Analysis:
-
For hypothermia, data can be presented as the change in temperature from baseline or as absolute temperature over time.
-
For locomotor activity, total distance traveled, number of vertical rears, and time spent in different zones of the arena are common parameters.
-
Use appropriate statistical tests (e.g., ANOVA, t-tests) to compare between treatment groups and species.
Signaling Pathways and Experimental Workflow
To visually represent the underlying mechanisms and experimental processes, the following diagrams are provided.
Caption: 5-HT1A Receptor Signaling Pathway Activated by 8-OH-DPAT.
Caption: Experimental Workflow for Comparative Rodent Studies.
References
- 1. The effect of 8-OH-DPAT on temperature in the rat and its modification by chronic antidepressant treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Additive hypothermic effects of the 5-HT1A receptor agonist 8-OH-DPAT and the dopamine D2/3 receptor agonist 7-OH-DPAT in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct evidence for an important species difference in the mechanism of 8-OH-DPAT-induced hypothermia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-OH-DPAT acts on both 5-HT1A and 5-HT7 receptors to induce hypothermia in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of 8-OH-DPAT on motor activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The 5-HT1A receptor agonist 8-OH-DPAT modulates motor/exploratory activity, recognition memory and dopamine transporter binding in the dorsal and ventral striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of repeated treatment with 8-hydroxy-2-(di-n-propylamino) tetralin (8-OH-DPAT) on the lever press responding of the rat under FI and DRL schedules of food reinforcement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The behavioural effects of 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Specifics of Experimental Modeling 8-OH-DPAT-Induced Perseverative Behavior in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 8-OH-DPAT influences extracellular levels of serotonin and dopamine in the medial preoptic area of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neurochemical and behavioral effects of 8-OH-DPAT following exposure to restraint stress in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The 5-HT1A Agonist 8-OH-DPAT: A Comparative Guide to its Interactions with Key Neurotransmitter Systems
For researchers, scientists, and drug development professionals, understanding the full pharmacological profile of a compound is paramount. 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), a prototypical 5-HT1A receptor agonist, is widely used as a research tool to probe the function of the serotonin (B10506) system. However, its effects extend beyond serotonergic neurons, influencing a host of other critical neurotransmitter systems. This guide provides an objective comparison of 8-OH-DPAT's interactions with the dopamine (B1211576), norepinephrine (B1679862), acetylcholine (B1216132), and glutamate (B1630785) systems, supported by experimental data and detailed methodologies.
Summary of 8-OH-DPAT's Cross-System Interactions
8-OH-DPAT's primary mechanism of action is the stimulation of serotonin 1A (5-HT1A) receptors. These receptors are located both presynaptically on serotonin neurons in the raphe nuclei (autoreceptors) and postsynaptically on non-serotonergic neurons in various brain regions. Activation of these receptors generally leads to a decrease in the firing rate of serotonin neurons and a subsequent reduction in serotonin release. However, the downstream effects of 8-OH-DPAT are complex and result in significant modulation of other neurotransmitter systems, which are summarized below and detailed in the subsequent sections.
Interaction with the Dopamine System
The interaction between 8-OH-DPAT and the dopamine system is multifaceted, with evidence suggesting both direct and indirect effects that can vary depending on the brain region and the dose administered. Some studies suggest that 8-OH-DPAT may act as a partial agonist at dopamine D2 receptors[1].
Quantitative Data: Effects on Dopamine Release and Turnover
| Brain Region | 8-OH-DPAT Dose | Effect on Dopamine Levels | Reference |
| Medial Prefrontal Cortex | 50 µg/kg, s.c. | Inhibited amphetamine-induced increase in extracellular dopamine | [2] |
| Ventral Striatum | 0.8 µmols/kg, s.c. | Increased dopamine turnover (DOPAC+HVA/DA ratio) | [3] |
| Medial Preoptic Area | 500 µM (reverse dialysis) | Increased extracellular dopamine levels | [4] |
Experimental Protocol: In Vivo Microdialysis for Dopamine Measurement
A frequently used method to assess the in vivo effects of 8-OH-DPAT on dopamine release is microdialysis coupled with high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
Surgical Procedure:
-
Male Wistar rats are anesthetized with isoflurane (B1672236) and placed in a stereotaxic frame.
-
A guide cannula is implanted, targeting the brain region of interest (e.g., medial prefrontal cortex, striatum).
-
The cannula is secured to the skull with dental cement. Animals are allowed to recover for at least 48 hours post-surgery.
Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe (e.g., 2 mm membrane) is inserted through the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
After a stabilization period, baseline dialysate samples are collected (e.g., every 20 minutes).
-
8-OH-DPAT is administered (e.g., subcutaneously or via reverse dialysis through the probe).
-
Dialysate samples are collected for several hours post-administration.
Sample Analysis (HPLC-ECD):
-
Dialysate samples are injected into an HPLC system equipped with a reverse-phase column.
-
Dopamine is separated from other compounds in the sample.
-
An electrochemical detector is used to quantify the concentration of dopamine in each sample based on its oxidation potential.
Interaction with the Norepinephrine System
8-OH-DPAT has been shown to influence the noradrenergic system, primarily leading to an increase in norepinephrine release in certain brain regions. This effect is thought to be mediated by 5-HT1A receptors, and potentially involves an interaction with dopamine D1 receptors[5].
Quantitative Data: Effects on Norepinephrine Release
| Brain Region | 8-OH-DPAT Dose | Effect on Extracellular Norepinephrine | Reference |
| Hippocampus | 0.1 mg/kg, s.c. | Dose-related increase | [5] |
| Hippocampus | 1.0 mg/kg, s.c. | Dose-related increase | [5] |
Experimental Protocol: In Vivo Electrophysiology
To study the effects of 8-OH-DPAT on the firing activity of norepinephrine-producing neurons in the locus coeruleus, in vivo single-unit electrophysiology is employed.
Surgical and Recording Procedure:
-
Rats are anesthetized (e.g., with urethane) and placed in a stereotaxic frame.
-
A recording electrode is lowered into the locus coeruleus.
-
Spontaneous action potentials from single neurons are recorded.
-
Once a stable baseline firing rate is established, 8-OH-DPAT is administered intravenously or intraperitoneally.
-
Changes in the firing rate and pattern of the neuron are recorded and analyzed.
Interaction with the Acetylcholine System
The effects of 8-OH-DPAT on the cholinergic system appear to be species-dependent. In guinea pigs, 8-OH-DPAT dose-dependently increases cortical acetylcholine release, while it is less effective in rats[6]. Chronic treatment with 8-OH-DPAT can also lead to differential adaptive responses in males and females[7].
Quantitative Data: Effects on Acetylcholine Release
| Animal Model | 8-OH-DPAT Dose | Effect on Cortical Acetylcholine Release | Reference |
| Guinea Pig | 0.1 mg/kg, s.c. | Increased release | [7] |
| Rat | - | About 10 times less effective than in guinea pigs | [6] |
Experimental Protocol: Epidural Cup Technique for Acetylcholine Measurement
This technique allows for the collection of neurotransmitters from the cortical surface of freely moving animals.
Procedure:
-
Guinea pigs are surgically implanted with epidural cups over the cerebral cortex.
-
After recovery, the cups are filled with aCSF to collect neurotransmitters diffusing from the cortical surface.
-
Baseline samples are collected before the administration of 8-OH-DPAT (s.c.).
-
Subsequent samples are collected at timed intervals after drug injection.
-
Acetylcholine content in the collected fluid is measured using methods like HPLC-ECD.
Interaction with the Glutamate System
8-OH-DPAT can modulate glutamatergic neurotransmission, notably by preventing the release of glutamate under conditions of NMDA receptor blockade. This suggests a regulatory role for 5-HT1A receptors in cortical glutamate release[8].
Quantitative Data: Effects on Glutamate Release
| Brain Region | 8-OH-DPAT Concentration (in vitro) | Effect on NMDA-induced Glutamate Release | Reference |
| Medial Prefrontal Cortex | 3 µM | Completely abolished the rise in extracellular glutamate | [8] |
| Medial Prefrontal Cortex | 0.3 µM | No effect on basal or NMDA-induced glutamate release | [8] |
Experimental Protocol: In Vivo Microdialysis with Co-infusion
This protocol is designed to investigate the modulatory effect of 8-OH-DPAT on glutamate release evoked by an NMDA receptor antagonist.
Procedure:
-
A microdialysis probe is implanted in the medial prefrontal cortex of a conscious rat.
-
The probe is perfused with aCSF.
-
After establishing a baseline, the perfusate is switched to one containing the NMDA receptor antagonist CPP (3-[(R)-2-carboxypiperazin-4yl]-propyl-1-phosphonic acid) to induce glutamate release.
-
In a separate group of animals, or after a washout period, the perfusate contains both CPP and 8-OH-DPAT.
-
Glutamate levels in the dialysate are measured using HPLC with fluorescence detection after derivatization.
Conclusion
The interactions of 8-OH-DPAT extend far beyond the serotonergic system, demonstrating significant cross-talk with dopaminergic, noradrenergic, cholinergic, and glutamatergic pathways. These interactions are complex, often depending on the specific brain region, the dose of 8-OH-DPAT administered, and the species being studied. A thorough understanding of these multifaceted effects is crucial for interpreting experimental results and for the development of novel therapeutic agents targeting the 5-HT1A receptor. The data and protocols presented in this guide offer a comparative framework to aid researchers in this endeavor.
References
- 1. Pharmacological characterization of 8-OH-DPAT-induced inhibition of rat hippocampal 5-HT release in vivo as measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rodent Brain Microinjection to Study Molecular Substrates of Motivated Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 8-OH-DPAT influences extracellular levels of serotonin and dopamine in the medial preoptic area of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 8-OH-DPAT-induced release of hippocampal noradrenaline in vivo: evidence for a role of both 5-HT1A and dopamine D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Video: A Guide to In vivo Single-unit Recording from Optogenetically Identified Cortical Inhibitory Interneurons [jove.com]
- 7. NMDA-induced glutamate and aspartate release from rat cortical pyramidal neurones: evidence for modulation by a 5-HT1A antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The 5-HT(1A) receptor agonist 8-OH-DPAT prevents prefrontocortical glutamate and serotonin release in response to blockade of cortical NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 8-OH-DPAT Hydrobromide: A Step-by-Step Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling 8-OH-DPAT hydrobromide must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, step-by-step procedures for the proper disposal of this compound, grounded in safety data sheet (SDS) recommendations and general laboratory chemical waste guidelines.
Hazard Profile of this compound
This compound is classified as a hazardous substance, primarily causing skin, eye, and respiratory system irritation.[1][2][3] Ingestion may also be harmful to an individual's health.[1] It is a combustible solid, and dust from this compound can form explosive mixtures with air.[1] Therefore, proper handling and disposal are critical to mitigate these risks.
Quantitative Data
Specific quantitative limits for the disposal of this compound are not publicly available and are typically determined by local, state, and federal regulations, as well as the policies of the designated waste management facility. All waste containing this compound must be handled in accordance with these regulations.[1]
| Parameter | Value | Source |
| Chemical Formula | C₁₆H₂₅NO · HBr | [4][5] |
| Molecular Weight | 328.29 g/mol | [3][4][5] |
| Hazard Classifications | Skin Irritant 2, Eye Irritant 2A, Specific Target Organ Toxicity (Single Exposure) 3 | [2][3][4] |
| Storage Class | 11 - Combustible Solids | [4] |
Experimental Protocols: Disposal Procedures
The following protocols provide a detailed methodology for the safe disposal of this compound in a laboratory setting. These procedures are based on general guidelines for hazardous chemical waste and the specific hazards of this compound.
1. Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following PPE is worn:
-
Gloves: Chemically resistant gloves.
-
Eye Protection: Safety glasses or chemical goggles.[1]
-
Respiratory Protection: A dust respirator (e.g., N95 type) is necessary, especially when handling the solid form to avoid inhaling dust particles.[1][4]
-
Lab Coat: To protect from skin contact.
2. Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Solid Waste:
-
Collect un-used or contaminated solid this compound in a designated, clearly labeled, and sealed waste container.
-
The container must be compatible with the chemical; polyethylene (B3416737) or polypropylene (B1209903) containers are suitable.[1]
-
Do not mix with other incompatible waste streams. Specifically, avoid contamination with oxidizing agents such as nitrates or chlorine bleaches.[1]
-
-
Liquid Waste (Solutions):
-
Contaminated Materials:
-
Any materials, such as pipette tips, tubes, or paper towels, that have come into contact with this compound should be considered hazardous waste.
-
Collect these items in a designated, sealed container or bag and label it appropriately.
-
3. Spill Management
In the event of a spill, follow these procedures:
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, clean up the spill immediately.[1]
-
Use dry clean-up procedures to avoid generating dust.[1]
-
You can vacuum or sweep the material. If vacuuming, the vacuum cleaner must be fitted with a HEPA filter.[1]
-
Alternatively, dampen the spilled solid with water to prevent dusting before sweeping.[1]
-
Place the collected material into a suitable container for disposal.[1]
-
-
Major Spills:
-
Evacuate the area and alert personnel.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Prevent the spill from entering drains.
-
4. Storage of Waste
-
Store waste containers in a designated, well-ventilated satellite accumulation area.[7]
-
Ensure containers are kept tightly closed except when adding waste.[6]
-
Secondary containment should be used to prevent spills.[8]
-
Label all waste containers clearly with "Hazardous Waste" and the full chemical name: "this compound".[7]
5. Final Disposal
-
All waste must be disposed of through your institution's EHS-approved hazardous waste management vendor.
-
Consult your Waste Management Authority for disposal if no suitable treatment or disposal facility can be identified.[1]
-
Do not attempt to dispose of this chemical in regular trash or down the sewer system.[9]
-
Ensure all local, state, and federal regulations for hazardous waste disposal are followed.[1][9]
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.
Caption: Decision workflow for this compound waste disposal.
Caption: Spill response plan for this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. 8-Hydroxy-2-dipropylaminotetralin hydrobromide | C16H26BrNO | CID 6917794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (±)-8-羟基-2-(二丙基氨基)四氢萘 氢溴酸盐 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. rndsystems.com [rndsystems.com]
- 6. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. danielshealth.com [danielshealth.com]
Essential Safety and Logistical Guidance for Handling 8-OH-DPAT Hydrobromide
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling and disposal of 8-OH-DPAT hydrobromide, a potent serotonin (B10506) 5-HT1A receptor agonist. This document provides immediate, procedural, and step-by-step guidance to ensure laboratory safety and operational integrity.
Hazard Identification and Personal Protective Equipment
This compound is a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2] Accidental ingestion may be harmful to your health.[1] Therefore, strict adherence to safety protocols and the use of appropriate personal protective equipment (PPE) are mandatory.
Recommended Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure when handling this compound.
| PPE Category | Item | Specification | Rationale |
| Respiratory Protection | NIOSH-approved Respirator | N95 or higher-rated dust respirator.[3] | Prevents inhalation of the powdered compound, which can cause respiratory irritation.[1][2] |
| Hand Protection | Nitrile Gloves | Double-gloving is required.[4] | Provides a robust barrier against skin contact. The outer glove can be removed immediately if contaminated. |
| Eye Protection | Safety Goggles | Chemical splash goggles offering a complete seal around the eyes.[5] | Protects against accidental splashes and airborne particles causing serious eye irritation.[2] |
| Body Protection | Disposable Gown or Coveralls | Lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[4] | Prevents contamination of personal clothing and skin. |
| Foot Protection | Disposable Shoe Covers | To be worn within the designated handling area.[5] | Prevents the tracking of contaminants out of the work area. |
Operational Plan: From Preparation to Disposal
A systematic workflow is essential for the safe handling of this potent neuropharmacological agent. All handling of this compound should occur in a designated, restricted area such as a certified chemical fume hood or a glove box to ensure containment.[5]
Step-by-Step Handling Procedure
-
Preparation:
-
Ensure the designated handling area is clean and uncluttered.
-
Verify that a validated decontamination solution is readily available.[5]
-
Assemble all necessary equipment and materials before handling the compound.
-
Don the required PPE in the correct order (shoe covers, gown, inner gloves, respirator, goggles, outer gloves).
-
-
Weighing and Aliquoting:
-
Perform all weighing and aliquoting of the powdered compound within a chemical fume hood or glove box to minimize inhalation risk.
-
Use anti-static weigh paper or boats to prevent dispersal of the powder.
-
Handle with care to avoid generating dust.
-
-
Solution Preparation:
-
When dissolving the compound, add the solvent slowly to the powder to avoid splashing.
-
Keep containers tightly sealed when not in use.[2]
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment used.
-
Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first.[4]
-
Dispose of all contaminated materials as hazardous waste.
-
Wash hands thoroughly with soap and water after removing all PPE.[4]
-
Spill Management
Minor Spills:
-
Clean up spills immediately.[1]
-
Wear appropriate PPE.[1]
-
Use dry clean-up procedures; avoid generating dust.[1]
-
Vacuum up the material with a HEPA-filtered vacuum cleaner or carefully sweep it up.[1]
-
Place the collected material and all contaminated cleaning materials into a suitable, labeled container for hazardous waste disposal.[1]
Major Spills:
-
Evacuate and restrict access to the area.
-
Alert emergency responders and inform them of the nature of the hazard.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste and handled in accordance with local, state, and federal regulations.[1]
-
Contaminated Materials: All disposable PPE (gloves, gowns, shoe covers), weigh paper, and other materials that have come into contact with the compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Unused Compound: Unwanted this compound should be disposed of through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in the regular trash.
-
Empty Containers: Empty containers may retain hazardous residue and should be disposed of as hazardous waste.[1] Do not reuse, cut, drill, grind, or weld such containers.[1]
Experimental Workflow for Handling this compound
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. (±)-8-ヒドロキシ-2-(ジプロピルアミノ)テトラリン 臭化水素酸塩 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
